Methyl 4-(dimethylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGARDMYOMOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152728 | |
| Record name | Methyl 4-dimethylaminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-25-1 | |
| Record name | Methyl 4-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-dimethylaminobenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(dimethylamino)benzoate | |
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| Record name | Methyl 4-dimethylaminobenzoate | |
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| Record name | Methyl 4-dimethylaminobenzoate | |
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Foundational & Exploratory
Methyl 4-(dimethylamino)benzoate CAS 1202-25-1 properties
An In-depth Technical Guide to Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in polymer chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, mechanisms of action, and handling protocols, grounding all claims in authoritative data.
Molecular Identity and Physicochemical Characteristics
This compound, also known as Methyl p-(dimethylamino)benzoate, is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and a dimethylamino group at the para position. This unique electronic arrangement—an electron-donating dimethylamino group and an electron-withdrawing methoxycarbonyl group—governs its chemical reactivity and photophysical properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1202-25-1 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-dimethylaminobenzoate, Methyl p-(dimethylamino)benzoate, 4-Methoxycarbonyl-N,N-dimethylaniline | [3] |
| InChIKey | DBQGARDMYOMOOS-UHFFFAOYSA-N | [1][4] |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OC | [1][5] |
| Appearance | White to light yellow crystalline powder/solid | |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 280.3 °C at 760 mmHg | [2] |
| Density | 1.084 g/cm³ | [2] |
| Flash Point | 112.6 °C | [2] |
| Solubility | Potentially soluble in organic solvents like ethanol, acetone, or dichloromethane. Low water solubility. | [6][7] |
Synthesis and Purification: A Validated Protocol
The most common and straightforward synthesis of this compound is through the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of common laboratory reagents.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a high degree.
Causality Behind Experimental Choices:
-
Methanol as Reagent and Solvent: Methanol serves as one of the reactants and, used in excess, drives the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The two-day reflux period ensures the reaction goes to completion.[3]
-
Sodium Bicarbonate Work-up: The reaction mixture is poured into an aqueous solution of sodium bicarbonate, a weak base. This step has a dual purpose: it neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This process causes the desired ester, which is insoluble in water, to precipitate out of the solution, facilitating its isolation.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 2 ml of concentrated sulfuric acid to the solution while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 48 hours.[3]
-
Cooling & Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing an aqueous solution of sodium bicarbonate.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals thoroughly with water to remove any residual salts and dry them to obtain the final product, this compound. The expected yield is approximately 24 g.[3]
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
Structural confirmation is paramount. The following data are characteristic of this compound.
Table 2: Key Spectroscopic Data
| Analysis | Observed Data | Interpretation |
| Mass Spectrometry (EI) | Major Fragments (m/z): 179 (M⁺), 148, 178, 77 | The peak at m/z 179 corresponds to the molecular ion. The fragment at 148 is characteristic of the loss of the methoxy group (-OCH₃).[1] |
| ¹³C NMR | Data available in spectral databases | Expect signals for two distinct methyl carbons (N-methyl and ester methyl), aromatic carbons, and a carbonyl carbon. |
| ¹H NMR | Data available in spectral databases | Expect singlets for the N-methyl protons and the ester methyl protons, and doublets for the aromatic protons, characteristic of a para-substituted benzene ring. |
| UV Absorption | Maximum Absorption Wavelength (λmax): 316 nm (in H₂O) | This absorption in the UV region is critical for its role as a photoinitiator. |
Core Applications and Mechanisms of Action
While a valuable synthetic intermediate, the primary industrial and research application of this compound and its analogues (like the ethyl ester) is in photopolymerization.
Application 1: Type II Photoinitiator Systems
In UV-curable coatings, inks, and dental materials, free-radical polymerization is often initiated by a photochemical process.[7][8] this compound functions as a highly efficient co-initiator or synergist in a Type II photoinitiator system .[9]
Mechanism of Action: Type II systems require two components: a photosensitizer (e.g., benzophenone, camphorquinone, or a thioxanthone) and a co-initiator (the amine).[8][9]
-
Photoexcitation: The photosensitizer (PS) absorbs UV light, promoting it to an excited singlet state (¹PS), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS).
-
Electron/Hydrogen Transfer: The excited triplet photosensitizer (³PS*) is highly reactive and abstracts a hydrogen atom or an electron from the tertiary amine co-initiator, this compound.
-
Radical Generation: This transfer process regenerates the ground-state photosensitizer and produces an amine-derived radical. This radical is the active species that initiates the polymerization of monomers (e.g., acrylates).
The ethyl analogue, Ethyl 4-(dimethylamino)benzoate (EDB), is often used in these systems and its mechanism is directly comparable.[9]
Diagram: Mechanism of Type II Photoinitiation
Caption: General mechanism of a Type II photoinitiation system.
Application 2: Synthetic Intermediate and Fluorescent Probe
-
Organic Synthesis: The compound serves as a versatile building block. The ester group can undergo hydrolysis, transesterification, or reduction, while the dimethylamino group directs electrophilic aromatic substitution to the ortho positions.[10] This makes it a valuable precursor for pharmaceuticals and specialty chemicals.
-
Fluorescent Probe: this compound is a fluorescent molecule that emits light around 360 nm upon UV absorption. This property allows it to be used as a probe, for instance, in measuring the acidity of solutions.[5]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is synthesized from material safety data sheets (MSDS).
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |
| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Synthesized from[2][4]
Handling and Storage Recommendations:
-
Handling: Use in a well-ventilated place, preferably within a chemical fume hood.[2][11] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][11] Avoid formation of dust and contact with skin and eyes.[11]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.[2] Recommended storage is at room temperature.[4]
Conclusion
This compound (CAS 1202-25-1) is a compound of significant utility, primarily recognized for its role as a co-initiator in photopolymerization. Its synthesis is well-established, and its physicochemical properties are thoroughly characterized. For researchers in polymer science, organic synthesis, and materials development, a deep understanding of its properties, mechanisms, and safe handling procedures is crucial for leveraging its full potential.
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physical and chemical properties of Methyl 4-(dimethylamino)benzoate
An In-Depth Technical Guide to Methyl 4-(dimethylamino)benzoate
Introduction: Unveiling a Versatile Aromatic Ester
This compound, also known by synonyms such as Methyl 4-Dimethylaminobenzoate and 4-Methoxycarbonyl-N,N-dimethylaniline, is an organic compound with significant utility across various scientific domains.[1] Identified by its CAS Number 1202-25-1, this molecule's unique structure, which integrates an aromatic core with both an electron-donating dimethylamino group and an electron-withdrawing ester group, imparts a rich and versatile chemical profile.[2][3] This guide provides a deep dive into its core physical and chemical properties, reactivity, analytical characterization, and applications, offering field-proven insights for professionals in research and development. Its roles as a photoinitiator in polymerization, a fluorescent probe, and a key intermediate in the synthesis of complex molecules, including potential pharmaceuticals, make a thorough understanding of its characteristics essential.[3][4]
Physicochemical Characteristics
The physical state and solubility of a compound are foundational to its handling, formulation, and application. This compound typically presents as a white to light yellow crystalline powder.[1] Its aromatic nature and ester functionality render it poorly soluble in water but soluble in common organic solvents like ethanol, acetone, and dichloromethane.[3][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1202-25-1 | [2][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [6][7] |
| Molecular Weight | 179.22 g/mol | [2][8] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 96-102 °C | [4][7] |
| Boiling Point | 280.3 °C at 760 mmHg | [7] |
| Density | 1.084 g/cm³ | [7][] |
| Flash Point | 112.6 °C | [7] |
| LogP | 1.53 - 2.37 | [7][8] |
| Vapor Pressure | 0.00381 mmHg at 25°C | [7] |
Molecular Structure and Spectroscopic Profile
The functionality of this compound is dictated by its molecular architecture, which consists of a central benzene ring substituted at the para positions with a dimethylamino (-N(CH₃)₂) group and a methyl ester (-COOCH₃) group. The powerful electron-donating nature of the tertiary amine influences the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions.
Spectroscopic Data for Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure. Key expected signals include those for the aromatic protons, the N-methyl protons, and the O-methyl protons of the ester group.[2]
-
Infrared (IR) Spectroscopy : The IR spectrum provides evidence of the key functional groups. Characteristic peaks include a strong carbonyl (C=O) stretch from the ester group (typically around 1700-1725 cm⁻¹) and C-N stretching vibrations.[10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 179, with characteristic fragmentation patterns.[2]
-
UV-Vis Spectroscopy : The conjugated system of the molecule allows it to absorb UV light, a property that is central to its application as a photoinitiator.[3] It is also known to be a fluorescent probe, emitting light upon absorption of UV radiation, which can be used to study the polarity of its microenvironment.[4]
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is a product of its distinct functional groups. This dual functionality makes it a versatile building block in organic synthesis.
Key Reactions:
-
Ester Hydrolysis : Under acidic or basic conditions, the methyl ester group can be hydrolyzed to yield 4-(dimethylamino)benzoic acid and methanol.[3] This is a fundamental reaction for converting the ester into a carboxylic acid for further derivatization.
-
Transesterification : The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.
-
Photochemical Reactivity : Upon exposure to UV light, it can act as a photoinitiator, generating free radicals that trigger polymerization reactions in UV-curable coatings and inks.[3]
-
Nucleophilic Character : The lone pair of electrons on the nitrogen atom of the dimethylamino group gives it nucleophilic properties.[11]
Caption: A typical workflow for the synthesis of this compound.
Analytical Methodologies: Ensuring Purity and Identity
Accurate analysis is critical for quality control in both research and industrial settings. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of this compound.
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a self-validating system for determining the purity of a sample. The choice of a C18 column is based on the nonpolar nature of the analyte, while the mobile phase composition is optimized for efficient separation from potential impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Filter and degas the mobile phase prior to use to prevent pump cavitation and baseline noise.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set the UV detector to the absorbance maximum of the compound (typically determined by a UV scan).
-
-
Analysis and Data Interpretation: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A narrow, symmetric peak is indicative of good chromatographic performance.
Caption: Standard workflow for purity analysis of this compound by HPLC.
Applications in Drug Development and Beyond
The unique properties of this compound make it a valuable compound in several high-tech applications.
-
Pharmaceutical Intermediate : Its structure serves as a crucial building block for synthesizing more complex molecules, including Active Pharmaceutical Ingredients (APIs). [3][11][12]The ester and amine groups provide reactive handles for multi-step synthetic routes.
-
Photoinitiator : In the dental and medical fields, the ethyl ester analog, Ethyl 4-(dimethylamino)benzoate, is widely used as a photoinitiator in self-curing compositions for dental restoratives, root canal sealants, and bone cements. [13][14]this compound shares similar photochemical properties.
-
Research Applications : It is used in fundamental research to study charge transfer phenomena and photochemical behavior in organic systems. [3]Its deuterated form is also used as an internal standard for quantitative analysis in various studies. [15]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure safety.
-
Hazards : this compound is considered harmful if swallowed, and may cause skin and eye irritation. [5][7]* Handling : Work should be conducted in a well-ventilated area, preferably a chemical fume hood. [7][16]Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn. [5][7]Avoid creating dust. [16]* Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents and sources of heat or ignition. [7][16]
Conclusion
This compound is a compound of significant scientific and industrial interest. Its well-defined physicochemical properties, combined with the versatile reactivity of its ester and dimethylamino functional groups, establish it as a valuable tool for researchers and developers. From its role as a photoinitiator to its use as a foundational building block in the synthesis of novel compounds, a comprehensive understanding of its technical profile is essential for leveraging its full potential in the laboratory and beyond.
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An In-Depth Technical Guide to the Molecular Structure Analysis of Methyl 4-(dimethylamino)benzoate
Introduction
Methyl 4-(dimethylamino)benzoate (MDAB), also known as methyl p-(dimethylamino)benzoate, is an organic compound with significant utility across various scientific disciplines. Its structure, featuring a benzene ring substituted with a dimethylamino group and a methyl ester group in the para position, gives rise to unique electronic and chemical properties. These characteristics make it a valuable molecule in fields ranging from polymer chemistry, where it functions as a photoinitiator, to pharmaceutical science, where it serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2]
This guide provides a comprehensive, multi-faceted analysis of the molecular structure of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers an in-depth exploration of the causal relationships behind experimental choices and provides detailed, field-proven protocols for structural elucidation. By integrating spectroscopic, crystallographic, and synthetic methodologies, we aim to deliver a self-validating and authoritative resource for the comprehensive characterization of this important chemical entity.
Part 1: Core Molecular Identity and Synthesis
A complete structural analysis begins with confirming the molecule's fundamental properties and understanding its formation.
Physicochemical Properties
The foundational data for MDAB is summarized below. These identifiers are critical for regulatory compliance, database searches, and accurate experimental planning.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 1202-25-1 | [3][4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [3][5] |
| Molecular Weight | 179.22 g/mol | [3][6] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 96-102 °C | [4][7] |
| Boiling Point | ~280 °C at 760 mmHg | [7] |
| SMILES | CN(C)C1=CC=C(C=C1)C(=O)OC | [3] |
| InChIKey | DBQGARDMYOMOOS-UHFFFAOYSA-N | [3] |
Synthesis via Fischer-Speier Esterification
The most common and classical laboratory synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-(dimethylamino)benzoic acid, using methanol as both the reagent and solvent, catalyzed by a strong acid like sulfuric acid.[2]
Causality of Experimental Choices:
-
Excess Methanol: The Fischer esterification is an equilibrium-limited reaction.[8] By using methanol as the solvent, its concentration is in large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product, maximizing the yield.[9]
-
Acid Catalyst (H₂SO₄): The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Sulfuric acid is an effective and inexpensive choice.[9][10]
-
Reflux Conditions: Heating the reaction mixture to reflux accelerates the rate of reaction, allowing equilibrium to be reached in a shorter timeframe.[11]
-
Neutralization & Extraction: After the reaction, the mixture is cooled and neutralized. A base, such as sodium bicarbonate, is used to quench the sulfuric acid catalyst and remove any unreacted 4-(dimethylamino)benzoic acid by converting it into its water-soluble sodium salt.[10][11] The desired ester product, being less polar, remains in the organic solvent during liquid-liquid extraction.
Caption: Fischer Esterification workflow for MDAB synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-(dimethylamino)benzoic acid and 40 mL of methanol.
-
Catalyst Addition: While stirring, carefully and slowly add 1.5 mL of concentrated sulfuric acid to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours using a heating mantle.[10]
-
Work-up: Allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with 50 mL of dichloromethane (DCM). Drain the lower organic layer. Repeat the extraction of the aqueous layer with another 25 mL of DCM. Combine the organic extracts.[11]
-
Neutralization: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to allow for CO₂ evolution before shaking. Check that the aqueous layer is basic.[11]
-
Final Wash & Drying: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution. Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.[12]
-
Isolation: Decant or filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or a methanol/water mixture to obtain pure white to off-white crystals of this compound.
Part 2: Spectroscopic Characterization
Spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed fingerprint of the molecule's connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing methyl ester group.
¹H NMR Analysis (Typical solvent: CDCl₃):
-
Aromatic Protons: The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating -N(CH₃)₂ group (H-3, H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing -COOCH₃ group (H-2, H-6) are deshielded and appear downfield.
-
Methyl Ester Protons (-OCH₃): This group appears as a sharp singlet, typically downfield due to the adjacent carbonyl group.
-
Dimethylamino Protons (-N(CH₃)₂): This group appears as a sharp singlet, with a chemical shift indicative of methyl groups attached to a nitrogen atom.
¹³C NMR Analysis:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbons attached to the nitrogen (C-4) and the carbonyl group (C-1) are readily identifiable, as are the protonated carbons (C-2, C-6 and C-3, C-5).
-
Methyl Carbons: The ester methyl and dimethylamino methyl carbons appear in the upfield aliphatic region.
Summary of Typical NMR Data:
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic (H-2, H-6) | ~7.8-8.0 (d) | ~131 |
| Aromatic (H-3, H-5) | ~6.6-6.8 (d) | ~111 |
| Ester Methyl (-OCH₃) | ~3.8-3.9 (s) | ~51 |
| Amino Methyls (-N(CH₃)₂) | ~3.0-3.1 (s) | ~40 |
| Quaternary (C-1) | - | ~120 |
| Quaternary (C-4) | - | ~153 |
| Carbonyl (C=O) | - | ~167 |
| Note: Exact chemical shifts can vary based on solvent and concentration.[13][14] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Interpretation of Key IR Absorption Bands:
-
C=O Stretch (Ester): A very strong and sharp absorption band is observed in the region of 1700-1725 cm⁻¹ , which is characteristic of a conjugated ester carbonyl group. The conjugation with the benzene ring slightly lowers the frequency compared to a non-conjugated ester.
-
C-O Stretch (Ester): A strong band appears in the 1250-1300 cm⁻¹ region, corresponding to the C-O stretching of the ester group.
-
Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.
-
C-N Stretch (Aromatic Amine): A stretch typically found around 1350 cm⁻¹ indicates the bond between the aromatic ring and the nitrogen atom.
-
Aromatic C-H Bends: A strong peak around 820 cm⁻¹ is indicative of 1,4-disubstitution (para) on a benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity and structure.
Analysis of Electron Ionization (EI) Mass Spectrum:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 179 , corresponding to the molecular weight of the compound.[3]
-
Base Peak: The most intense peak (base peak) is typically observed at m/z = 148 . This corresponds to the loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion, forming a stable acylium ion. This fragmentation is characteristic of methyl esters.[3]
-
Other Key Fragments:
-
m/z = 178: Loss of a single hydrogen atom.
-
m/z = 120: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 148 fragment.
-
m/z = 77: Represents a phenyl fragment, though it may be of lower intensity.
-
Caption: Key EI fragmentation pathway of MDAB.
Part 3: Crystallographic Analysis
While spectroscopic methods reveal connectivity, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles.
Key Structural Features from Analog Analysis:
-
Planarity: The molecule is observed to be essentially planar. This planarity maximizes the conjugation between the lone pair of electrons on the nitrogen atom, the aromatic π-system, and the carbonyl group of the ester. This extended conjugation is responsible for its photophysical properties.[15]
-
Bond Lengths: The C-N bond length is shorter than a typical single C-N bond, and the C4-C(carbonyl) bond is also shortened, indicating significant double-bond character due to electron delocalization. Conversely, the C=O bond may be slightly elongated.
-
Intermolecular Interactions: In the solid state, molecules are often linked by weak intermolecular forces, such as C-H···O hydrogen bonds, which dictate the crystal packing.[15]
Part 4: Applications in Research and Drug Development
The molecular structure of MDAB directly informs its applications.
-
Photoinitiator: The extended π-conjugation system allows the molecule to absorb UV light efficiently. Upon excitation, it can initiate polymerization reactions, making it a common component in UV-curable inks, coatings, and dental compositions.[2][15]
-
Synthetic Intermediate: The ester and dimethylamino groups are functional handles that can be modified. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide. The dimethylamino group can influence the regioselectivity of electrophilic aromatic substitution. This versatility makes MDAB a valuable starting material for synthesizing pharmaceuticals and dyes.[1]
-
Drug Development: While not typically an active ingredient itself, the 4-(dimethylamino)benzoate scaffold is a component of more complex molecules. For example, it is structurally related to the local anesthetic procaine and other pharmaceutical agents. Its role as a building block allows for the systematic modification of lead compounds to optimize their pharmacological properties.[2]
Conclusion
The molecular structure of this compound has been comprehensively elucidated through a synergistic application of synthetic chemistry, spectroscopy, and crystallographic principles. NMR, IR, and MS analysis collectively confirm the molecular formula, functional groups, and atomic connectivity, providing a detailed structural fingerprint. The classical Fischer esterification provides a reliable and scalable route to its synthesis. Analysis of its structural analog reveals a planar geometry that facilitates the extended electronic conjugation responsible for its key application as a photoinitiator. For professionals in drug development and materials science, this in-depth understanding of its structure, properties, and synthesis is essential for leveraging its potential as a versatile chemical intermediate.
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Chemsrc. Methyl 4-[(dimethylamino)methyl]benzoate | CAS#:18153-53-2. [Online] Available at: [Link]
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Li, L., et al. (2018). Crystal structure of 2-(dimethylamino)ethyl 4-aminobenzoate, C11H16N2O2. De Gruyter. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12361573, Methyl 4-((dimethylamino)methyl)benzoate. [Online] Available at: [Link]
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Fun, H.-K., et al. (2006). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5033-o5034. [Online] Available at: [Link]
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Spectroscopic Data for C10H13NO2: A Technical Guide to the Structural Elucidation of Phenacetin
Introduction
In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and drug safety. The molecular formula C10H13NO2 represents several isomers, but it is most famously associated with Phenacetin, or N-(4-ethoxyphenyl)acetamide.[1][2] Historically significant as one of the first non-opioid analgesics, phenacetin now serves as a classic model compound in analytical chemistry education and a reference standard in drug metabolism studies.[3][4]
This technical guide provides an in-depth exploration of the spectroscopic data for C10H13NO2, focusing on the phenacetin isomer. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a strategic workflow for spectroscopic analysis. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system for structural elucidation.
An Integrated Approach to Spectroscopic Analysis
The structural elucidation of a molecule like phenacetin is not a linear process but rather a holistic investigation where each analytical technique provides a unique piece of the puzzle. The data from each method should be corroborative, building a cohesive and definitive structural assignment. Our workflow is designed to maximize information and confidence at each step.
Caption: Integrated workflow for the spectroscopic analysis of C10H13NO2.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons. For phenacetin, our objective is to map the distinct proton environments: the ethoxy group, the aromatic ring, the amide proton, and the acetyl methyl group.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the C10H13NO2 sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[5]
-
Causality: CDCl3 is an excellent choice due to its ability to dissolve a wide range of organic compounds, including phenacetin, and its relative chemical inertness.[5] Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp singlet at 0 ppm, serving as the universal reference standard for chemical shifts.
-
Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16 scans to ensure a good signal-to-noise ratio.[6]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0 ppm. The signals are integrated to determine the relative ratios of protons.
Data Presentation & Interpretation
The ¹H NMR spectrum of phenacetin is highly characteristic and readily interpreted.[3][7]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Broad Singlet | 1H | Amide NH |
| ~7.3 | Doublet | 2H | Aromatic CH (ortho to -NHAc) |
| ~6.8 | Doublet | 2H | Aromatic CH (ortho to -OEt) |
| ~4.0 | Quartet | 2H | Ethoxy -OCH₂ CH₃ |
| ~2.1 | Singlet | 3H | Acetyl -C(O)CH₃ |
| ~1.4 | Triplet | 3H | Ethoxy -OCH₂CH₃ |
Note: Data synthesized from multiple sources.[1][3][7]
Authoritative Grounding:
-
Aromatic Region (6.5-7.5 ppm): The presence of two doublets in the aromatic region is a classic indicator of a para-substituted benzene ring.[3][7] The protons on carbons adjacent to the electron-donating ethoxy group are shielded and appear upfield (~6.8 ppm), while the protons adjacent to the electron-withdrawing acetamide group are deshielded and appear downfield (~7.3 ppm).[8]
-
Ethoxy Group (4.0 ppm, 1.4 ppm): The quartet at ~4.0 ppm (for the -OCH₂- group) and the triplet at ~1.4 ppm (for the -CH₃ group) are a definitive signature of an ethyl group. The splitting pattern follows the n+1 rule: the CH₂ protons are split into a quartet by the three neighboring CH₃ protons (3+1=4), and the CH₃ protons are split into a triplet by the two neighboring CH₂ protons (2+1=3).
-
Amide and Acetyl Protons (8.1 ppm, 2.1 ppm): The acetyl methyl protons (-C(O)CH₃) appear as a sharp singlet at ~2.1 ppm as they have no adjacent proton neighbors. The amide proton (-NH) often appears as a broad singlet around 8.1 ppm due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.[3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While less sensitive, it reveals the number of unique carbon environments and offers insights into their electronic nature (sp³, sp², carbonyl, etc.). For a pharmaceutical compound, confirming the correct number and type of carbon atoms is a critical identity test.
Protocol: ¹³C NMR Analysis
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A slightly higher concentration (20-50 mg) is often preferred to reduce acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is run on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A standard proton-decoupled pulse sequence is used, which results in all carbon signals appearing as singlets. A larger number of scans (e.g., 1024) is required.
-
Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the CDCl3 solvent peak at 77.16 ppm.
Data Presentation & Interpretation
The proton-decoupled ¹³C NMR spectrum of phenacetin should display 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168.8 | Carbonyl C =O |
| ~156.0 | Aromatic C -O |
| ~131.5 | Aromatic C -N |
| ~121.0 | Aromatic C H (ortho to -NHAc) |
| ~114.5 | Aromatic C H (ortho to -OEt) |
| ~63.7 | Ethoxy -OC H₂CH₃ |
| ~24.1 | Acetyl -C(O)C H₃ |
| ~14.8 | Ethoxy -OCH₂C H₃ |
Note: Data synthesized from PubChem.[1]
Authoritative Grounding:
-
Carbonyl Carbon (~168.8 ppm): The signal in the far downfield region is characteristic of an amide carbonyl carbon.
-
Aromatic Carbons (114-156 ppm): Four signals are observed for the six aromatic carbons. The two carbons bearing substituents (-O and -N) are quaternary and appear downfield. The four protonated carbons appear as two distinct signals due to the molecule's symmetry, consistent with the ¹H NMR data.[1]
-
Aliphatic Carbons (14-64 ppm): The three signals in the upfield region correspond to the three aliphatic carbons of the ethoxy and acetyl groups, confirming their presence.[1] The prediction of these chemical shifts can be further refined using computational methods and databases.[3][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending). This provides a molecular "fingerprint."
Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the C10H13NO2 sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]
-
Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and becomes a clear pellet under pressure, providing a solid-state matrix for the sample.[4][9] Thorough grinding is critical to reduce particle size below the wavelength of the IR light, minimizing scattering and producing a clean spectrum.[10]
-
-
Pellet Formation: Transfer the finely ground mixture to a pellet press die and apply several tons of pressure to form a thin, transparent pellet.[10]
-
Background Collection: Acquire a background spectrum of a pure KBr pellet. This is essential to subtract the absorbance from atmospheric CO₂ and water, as well as any impurities in the KBr itself.
-
Sample Analysis: Place the sample pellet in the spectrometer and acquire the spectrum. The instrument automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Data Presentation & Interpretation
The FT-IR spectrum of phenacetin provides clear evidence for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 | N-H Stretch | Secondary Amide (N-H) |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2980, 2870 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |
| ~1660 | C=O Stretch | Amide I band (Carbonyl) |
| ~1610, 1510 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend | Amide II band |
| ~1240 | C-O Stretch | Aryl-Alkyl Ether |
Note: Data synthesized from multiple sources.[8][9][11]
Authoritative Grounding:
-
Amide Group: The combination of the N-H stretch around 3300 cm⁻¹, the strong C=O stretch (Amide I) at ~1660 cm⁻¹, and the N-H bend (Amide II) at ~1550 cm⁻¹ is definitive for a secondary amide.[11]
-
Aromatic Ether: The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of an aryl-alkyl ether.
-
Substitution Pattern: The presence of strong absorptions in the "fingerprint" region below 900 cm⁻¹ can also provide clues about the benzene ring's substitution pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. When coupled with Gas Chromatography (GC), it allows for the analysis of a pure compound separated from a mixture. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[12][13]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the C10H13NO2 sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is ramped to separate compounds based on their boiling points and interactions with the stationary phase.[14]
-
MS Analysis (Electron Ionization): As the pure compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron to form a molecular ion (M⁺·) and fragment into smaller, charged ions.[12]
-
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.
Data Presentation & Interpretation
The mass spectrum of phenacetin is consistent with its molecular formula and structure.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 179 | Molecular Ion [M]⁺· (C₁₀H₁₃NO₂) |
| 137 | [M - C₂H₂O]⁺· (Loss of ketene) |
| 109 | [M - C₂H₂O - C₂H₄]⁺· (Loss of ketene and ethylene) |
| 81 | Further fragmentation |
| 43 | [CH₃CO]⁺ (Acetyl cation, often the base peak) |
Note: Data synthesized from multiple sources.[15][16]
Authoritative Grounding:
-
Molecular Ion (m/z 179): The peak at m/z 179 corresponds to the molecular weight of C10H13NO2 (179.22 g/mol ), confirming the molecular formula.[15] The presence of an odd-numbered molecular ion is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Fragmentation Pathway: The fragmentation is characteristic of an acetanilide derivative. A key fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement, resulting in the prominent peak at m/z 137.[17] Subsequent loss of ethylene (C₂H₄, 28 Da) from the ethoxy group gives the ion at m/z 109. The peak at m/z 43 is often the base peak and corresponds to the stable acetyl cation ([CH₃CO]⁺).
Caption: Primary fragmentation pathway of Phenacetin in EI-MS.
Conclusion: A Self-Validating Structural Confirmation
The structural elucidation of C10H13NO2 as phenacetin is a clear demonstration of a self-validating analytical system. Each technique provides interlocking evidence that, when combined, leaves no room for ambiguity.
-
¹H NMR establishes the presence of an ethyl group, an acetyl group, an amide proton, and a para-substituted aromatic ring, along with the correct proton ratios.
-
¹³C NMR confirms the presence of 8 unique carbon environments, including a carbonyl, four distinct aromatic carbons, and three aliphatic carbons, perfectly matching the proposed structure.
-
FT-IR provides definitive evidence for the key functional groups: a secondary amide, an aromatic ether, and the aromatic ring itself.
-
Mass Spectrometry confirms the molecular weight (179 Da) and molecular formula (via the Nitrogen Rule) and shows a fragmentation pattern characteristic of an N-arylacetamide structure, including the diagnostic loss of ketene.
Together, these data points form a robust and comprehensive characterization that meets the rigorous standards of the pharmaceutical industry. This integrated approach ensures not only the identity but also the purity and integrity of the molecule, underpinning the development of safe and effective medicines.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4754, Phenacetin. Retrieved from [Link]
- G.A. Voykov, et al. (2000). IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies. Journal of Applied Spectroscopy.
-
ResearchGate. (n.d.). IR spectra of paracetamol and phenacetin in the range 2000 cm-1400 cm-1. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). Phenacetin | C10H13NO2. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenacetin - Optional[FTIR] - Spectrum. Retrieved from [Link]
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How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. (n.d.). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenacetin. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of Phenacetin. Retrieved from [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
Pharmaceutical Information. (2023, December 22). SOP for Bruker NMR spectrometer. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Gas Chromatography-Mass Spectroscopy. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Computational mass spectrometry for small molecules. (2013). PMC - PubMed Central. Retrieved from [Link]
-
Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. (2022, December 25). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(dimethylamino)benzoate
Introduction
Methyl 4-(dimethylamino)benzoate is an organic compound frequently utilized in chemical synthesis, and as a photoinitiator in polymer chemistry.[1] Its structure, featuring a para-substituted aromatic ring with both a strong electron-donating group (EDG) and an electron-withdrawing group (EWG), makes it an excellent model for demonstrating the principles of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of its ¹H and ¹³C NMR spectra, offering researchers and drug development professionals a detailed framework for structural elucidation and purity assessment. Understanding the NMR profile of this molecule is fundamental to confirming its identity and ensuring the integrity of subsequent reactions or formulations.
Molecular Structure and Symmetry Analysis
The structural characterization of this compound begins with an analysis of its molecular symmetry, which is paramount for predicting and interpreting its NMR spectra. The molecule possesses a C₂ axis of symmetry that bisects the aromatic ring through the C1-C4 carbons, which bear the ester and dimethylamino groups, respectively. This symmetry element renders specific sets of protons and carbons chemically equivalent, thereby simplifying the resulting spectra by reducing the number of unique signals.
The key structural features are:
-
A para-substituted benzene ring .
-
An electron-donating dimethylamino group (-N(CH₃)₂) at the C4 position. This group increases electron density in the ring, particularly at the ortho and para positions, through a strong +M (mesomeric) effect.
-
An electron-withdrawing methyl ester group (-COOCH₃) at the C1 position. This group decreases electron density in the ring through -I (inductive) and -M effects.
These opposing electronic effects create a polarized aromatic system, which profoundly influences the chemical shifts of the aromatic protons and carbons.
Caption: Molecular structure of this compound with key carbon and proton groups labeled for NMR assignment.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).
Interpretation of the Spectrum
The spectrum is characterized by three main regions: the downfield aromatic region and two upfield aliphatic signals.
-
Aromatic Protons (H-2, H-6, H-3, H-5): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets due to the strong electronic differentiation by the substituents.
-
H-2 and H-6: These protons are ortho to the electron-withdrawing ester group. Consequently, they are deshielded and appear at a higher chemical shift (further downfield). Their signal is a doublet, split by the adjacent H-3 and H-5 protons.
-
H-3 and H-5: These protons are ortho to the strongly electron-donating dimethylamino group. The +M effect of the nitrogen atom significantly shields these protons, causing them to appear at a lower chemical shift (further upfield) compared to typical aromatic protons.[2] This signal is also a doublet, split by the H-2 and H-6 protons. The coupling constant (J) for both doublets is typically in the range of 8-9 Hz, characteristic of ortho coupling in a benzene ring.
-
-
Ester Methyl Protons (H-8): The three protons of the methyl group attached to the ester oxygen (-OCH₃) are chemically equivalent and deshielded by the adjacent electronegative oxygen atom. This results in a sharp singlet appearing in the range of 3.8-3.9 ppm.
-
Dimethylamino Protons (H-9, H-10): The six protons of the two methyl groups on the nitrogen atom are equivalent due to free rotation around the C-N bond. They are deshielded by the nitrogen atom and appear as a strong singlet, typically around 3.0 ppm.
Data Summary: ¹H NMR
The following table summarizes the expected ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.91 | Doublet (d) | 2H | ~9.0 | H-2, H-6 (Aromatic, ortho to -COOCH₃) |
| ~6.63 | Doublet (d) | 2H | ~9.0 | H-3, H-5 (Aromatic, ortho to -N(CH₃)₂) |
| ~3.87 | Singlet (s) | 3H | N/A | H-8 (-OCH₃) |
| ~3.01 | Singlet (s) | 6H | N/A | H-9, H-10 (-N(CH₃)₂) |
| Note: Data synthesized from typical values for similar structures. For a comparable ethyl ester, see reference[3]. |
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, the ten carbon atoms produce only eight distinct signals.
Interpretation of the Spectrum
-
Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon in the spectrum due to the double bond to one oxygen and a single bond to another. It appears significantly downfield, typically in the 165-170 ppm range.[2]
-
Aromatic Carbons (C-1 to C-6): The six aromatic carbons give rise to four signals.
-
C-4 (ipso- to -N(CH₃)₂): This carbon is attached to the strongly electron-donating nitrogen atom. It is highly shielded and appears furthest upfield among the sp² carbons, often around 153 ppm.
-
C-1 (ipso- to -COOCH₃): This quaternary carbon is attached to the ester group. Its chemical shift is influenced by both its sp² hybridization and the substituent, appearing significantly upfield of other aromatic carbons, often around 119-120 ppm.
-
C-2 and C-6: These carbons, adjacent to the ester group, are deshielded and appear downfield, typically around 131 ppm.
-
C-3 and C-5: These carbons are adjacent to the dimethylamino group. The strong shielding effect of the nitrogen causes them to appear far upfield for aromatic carbons, often around 110-111 ppm.
-
-
Aliphatic Carbons (C-8, C-9, C-10):
-
Ester Methyl Carbon (C-8): The -OCH₃ carbon is deshielded by the attached oxygen and appears around 51-52 ppm.
-
Dimethylamino Carbons (C-9, C-10): The two methyl carbons attached to the nitrogen are equivalent. They are shielded relative to the ester methyl carbon and appear around 40 ppm.
-
Data Summary: ¹³C NMR
The following table summarizes the expected ¹³C NMR chemical shifts.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C-7 (C=O) | Highly deshielded ester carbonyl. |
| ~153.5 | C-4 | Attached to electron-donating -N(CH₃)₂ group. |
| ~131.5 | C-2, C-6 | Aromatic C-H, ortho to electron-withdrawing -COOCH₃. |
| ~119.5 | C-1 | Quaternary carbon attached to -COOCH₃. |
| ~110.5 | C-3, C-5 | Aromatic C-H, ortho to electron-donating -N(CH₃)₂. |
| ~51.5 | C-8 (-OCH₃) | Methyl carbon attached to ester oxygen. |
| ~40.0 | C-9, C-10 (-N(CH₃)₂) | Methyl carbons attached to nitrogen. |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from spectral databases and analogous compounds.[4][5] |
Part 3: Experimental Protocol for NMR Analysis
This section provides a standardized workflow for acquiring high-quality NMR spectra of this compound. The trustworthiness of NMR data hinges on meticulous sample preparation and proper instrument setup.
Objective
To obtain high-resolution, unambiguous ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials and Equipment
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)[6]
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric glassware and Pasteur pipettes
-
Analytical balance
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound directly into a clean, dry vial. The precise mass is needed for any potential quantitative analysis (qNMR).
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Chloroform-d is an excellent choice as it is a versatile solvent for moderately polar organic compounds and has well-defined residual solvent peaks for spectral calibration.[6]
-
Gently swirl or vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field. This step is crucial for preventing signal drift during acquisition.
-
Shimming: Manually or automatically adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. Proper shimming is the most critical step for achieving sharp, symmetrical peaks and high resolution.
-
¹H Spectrum Acquisition:
-
Load standard proton acquisition parameters.
-
Set the number of scans (NS) to 8 or 16. For a sample of this concentration, a low number of scans is usually sufficient.
-
Ensure the relaxation delay (D1) is adequate (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.
-
Acquire the spectrum.
-
-
¹³C Spectrum Acquisition:
-
Load standard carbon acquisition parameters (typically with proton decoupling).
-
Set the number of scans to 128 or higher. The low natural abundance of the ¹³C isotope necessitates a greater number of scans to achieve a good signal-to-noise ratio.
-
Acquire the spectrum.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale. For CDCl₃, the residual ¹H peak is at 7.26 ppm, and the ¹³C peak is at 77.16 ppm.[6]
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous and detailed structural confirmation of this compound. The ¹H spectrum clearly resolves the aromatic AA'BB' system and the two distinct aliphatic singlets, with integration values corresponding precisely to the number of protons in each environment. The ¹³C spectrum complements this by identifying all eight unique carbon environments, from the highly deshielded carbonyl carbon to the shielded aliphatic and aromatic carbons influenced by the powerful electron-donating dimethylamino group. This guide demonstrates how a systematic approach to spectral interpretation, grounded in the principles of chemical shift theory and molecular symmetry, serves as an indispensable tool for chemists in research and industry.
References
-
PubChem. (n.d.). Methyl 4-dimethylaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (1963). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
YouTube. (2018). Exam question walkthrough - Proton NMR AROMATIC ESTER. MaChemGuy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4(methylamino)benzoate. Wiley. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. Retrieved from [Link]
-
YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. TheElkchemist. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 4(methylamino)benzoate. Wiley. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
University of Calgary. (n.d.). Interpreting NMR spectra. Retrieved from [Link]
-
Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]
-
Chegg.com. (2020). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(dimethylamino)benzoate
This guide provides a comprehensive technical overview for the mass spectrometric analysis of Methyl 4-(dimethylamino)benzoate, a compound relevant in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the characterization and quantification of this molecule, moving beyond procedural lists to explain the rationale behind experimental choices.
Introduction: The Analytical Significance of this compound
This compound (MDAB), with a molecular weight of 179.22 g/mol and the chemical formula C₁₀H₁₃NO₂, is an aromatic ester containing a tertiary amine.[1] Its unique structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing methyl ester group, makes it an interesting subject for mass spectrometric analysis. Understanding its behavior under various ionization and fragmentation conditions is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in manufacturing processes. This guide will explore the intricacies of its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing both theoretical insights and practical, step-by-step protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Elucidating the Fragmentation Fingerprint
GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and semi-volatile compounds like MDAB. The high-energy electrons (typically 70 eV) used in EI induce reproducible fragmentation patterns that serve as a chemical fingerprint for the molecule.
The Mass Spectrum of this compound
The EI mass spectrum of MDAB is characterized by a distinct set of fragment ions. The molecular ion (M•+) is observed at a mass-to-charge ratio (m/z) of 179.[1] The major fragment ions and their relative intensities provide the basis for structural elucidation.
| m/z | Proposed Fragment Identity | Significance |
| 179 | [C₁₀H₁₃NO₂]•+ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 148 | [M - •OCH₃]⁺ | Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.[2] |
| 178 | [M - H]⁺ | Loss of a hydrogen atom, likely from one of the methyl groups of the dimethylamino moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic structure. |
| 74 | [C₄H₈N]⁺ | Requires rearrangement, likely involving the dimethylamino group. |
Data sourced from the NIST Mass Spectrometry Data Center.[1]
Proposed Fragmentation Pathway under Electron Ionization
The fragmentation of MDAB is driven by the ionization of the molecule, which creates an energetically unstable molecular ion. The subsequent bond cleavages are governed by the formation of stable carbocations and neutral radicals.[3]
Caption: Proposed EI fragmentation of this compound.
The primary fragmentation involves the cleavage of the ester's C-O bond, leading to the loss of a methoxy radical (•OCH₃) and the formation of a stable acylium ion at m/z 148. The stability of this ion is enhanced by the electron-donating dimethylamino group. The loss of a hydrogen atom to form the ion at m/z 178 likely occurs from one of the N-methyl groups, as this is a common fragmentation pathway for N,N-dimethylanilines. The formation of the phenyl cation (m/z 77) and the ion at m/z 74 involves more complex rearrangements.
Experimental Protocol for GC-MS Analysis
This protocol outlines a general procedure for the analysis of MDAB. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve a known quantity of this compound in a volatile organic solvent such as methanol or ethyl acetate to a final concentration of 10-100 µg/mL.
-
If the sample is in a complex matrix, a suitable extraction technique like liquid-liquid extraction or solid-phase extraction may be necessary.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injection Volume | 1 µL | A standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | A temperature gradient to ensure good peak shape and separation from other components. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass detector. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for reproducible fragmentation and library matching. |
| Source Temperature | 230 °C | Optimizes ion formation and reduces contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments of MDAB. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
For the sensitive and selective quantification of this compound in complex matrices, such as biological fluids, LC-MS/MS is the technique of choice.[4] This method offers high specificity through the use of Multiple Reaction Monitoring (MRM).
The Principle of LC-MS/MS and MRM
In an LC-MS/MS experiment, the analyte is first separated by liquid chromatography and then ionized, typically using Electrospray Ionization (ESI). The protonated molecule ([M+H]⁺, m/z 180 for MDAB) is selected in the first quadrupole (Q1) as the precursor ion. This precursor ion is then fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and enhances selectivity.
Caption: A typical workflow for LC-MS/MS analysis.
Proposed MRM Transitions for this compound
For robust quantification, at least two MRM transitions are typically monitored: one for quantification and one for confirmation.
| Precursor Ion ([M+H]⁺) | Product Ion | Proposed Fragmentation | Use |
| m/z 180 | m/z 148 | Loss of methanol (CH₃OH) | Quantifier |
| m/z 180 | m/z 120 | Loss of both methanol and carbon monoxide | Qualifier |
Experimental Protocol for LC-MS/MS Analysis
This protocol provides a starting point for developing a quantitative LC-MS/MS method for MDAB in a biological matrix like plasma. Method validation according to regulatory guidelines is essential for use in drug development.
1. Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated MDAB).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | Provides high-resolution separation and fast analysis times. |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | A versatile reversed-phase column for small molecule analysis. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation in ESI positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min. | A gradient elution to ensure sharp peaks and efficient separation. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| MS System | Sciex Triple Quad 6500+ or equivalent | A high-sensitivity tandem mass spectrometer for quantitative analysis. |
| Ionization Mode | ESI Positive | The tertiary amine group is readily protonated. |
| IonSpray Voltage | 5500 V | |
| Source Temp. | 550 °C | |
| Collision Gas | Nitrogen | |
| MRM Transitions | See Table in Section 3.2 | Optimized for sensitivity and specificity. |
Conclusion: A Multi-faceted Approach to Analysis
The mass spectrometric analysis of this compound is a powerful tool for its identification and quantification. GC-MS provides a robust method for structural confirmation through its reproducible fragmentation patterns, while LC-MS/MS offers the high sensitivity and selectivity required for quantitative studies in complex matrices, a critical aspect in drug development and related fields. The choice of technique and the specifics of the experimental protocol should be guided by the analytical question at hand. The methodologies and insights provided in this guide serve as a strong foundation for researchers and scientists to develop and validate their own analytical methods for this compound.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70994, this compound." PubChem, [Link].
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link].
-
LGC. "Guide to achieving reliable quantitative LC-MS measurements." LGC, [Link].
-
Organomation. "Mass Spectrometry Sample Preparation Guide." Organomation, [Link].
-
Waters Corporation. "A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine." Waters Corporation, [Link].
-
Biocompare. "Prepping Small Molecules for Mass Spec." Biocompare, [Link].
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solubility of Methyl 4-(dimethylamino)benzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 4-(dimethylamino)benzoate in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (M4DAB), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of M4DAB, theoretical and predictive models of solubility, and practical, field-proven methodologies for solubility determination and solvent selection.
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is the cornerstone of predicting its behavior in different solvent environments. M4DAB (CAS: 1202-25-1) possesses a unique molecular structure that dictates its solubility: a polar ester group and a tertiary amine, contrasted with a non-polar benzene ring. This amphiphilic nature is key to its solubility profile.
The structure consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a dimethylamino group (-N(CH₃)₂). The ester and amino groups are polar and capable of dipole-dipole interactions and, in the case of the nitrogen and oxygen atoms, acting as hydrogen bond acceptors. The aromatic ring, however, is non-polar and favors interactions with non-polar solvents through van der Waals forces.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 96 - 102 °C | [2] |
| Boiling Point | 280.3 °C at 760 mmHg | [2] |
| LogP (Octanol/Water Partition Coefficient) | 1.54 - 2.37 | [2][3] |
| Polar Surface Area (PSA) | 29.54 Ų | [2][4] |
| Appearance | White to light yellow powder/crystal |
The LogP value, which is greater than 1, indicates a higher affinity for the non-polar octanol phase over the polar water phase, suggesting a generally better solubility in organic solvents than in water.[3][5] The Polar Surface Area (PSA) is relatively small, which also points towards solubility in less polar organic solvents.
Guiding Principles: "Like Dissolves Like"
The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] Applying this to M4DAB:
-
Polar Solvents (e.g., Ethanol, Methanol, Acetone): These solvents can interact effectively with the polar methyl ester and dimethylamino functional groups of M4DAB. Solvents that can act as hydrogen bond donors will interact with the lone pairs on M4DAB's oxygen and nitrogen atoms.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar aromatic ring of M4DAB.
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents can often provide the best balance, capable of interacting favorably with both the polar and non-polar regions of the molecule.
The interplay between these regions determines the overall solubility in a given solvent.
Predictive Frameworks for Solubility
While qualitative principles are useful, quantitative models provide predictive power for solvent selection, which is critical in process development and formulation.
Hansen Solubility Parameters (HSP)
UNIFAC and Modified UNIFAC Models
The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients, which are essential for calculating solid-liquid and vapor-liquid equilibria.[9][10] The model breaks down molecules into their constituent functional groups (e.g., aromatic carbon, ester group) and calculates the activity coefficient based on the interactions between these groups.[9][11][12] This allows for the prediction of solubility in various solvents without direct experimental data, making it a powerful tool in early-stage development.[10][13]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold standard for solubility determination remains the shake-flask method. This protocol ensures that equilibrium is reached, providing a reliable measurement of a saturated solution.
Methodology
-
Preparation: Add an excess amount of M4DAB solid to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, confirming that the concentration of the solute does not change over a longer period.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully extract an aliquot of the clear, supernatant (saturated solution) using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.
-
Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of M4DAB using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).[14]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Application Focus: Solvent Selection for Recrystallization
Recrystallization is a critical purification technique for solids like M4DAB.[15] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.[16][17]
Table 2: Predicted Solubility of M4DAB and Suitability for Recrystallization
| Solvent | Polarity Index | Predicted Room Temp. Solubility | Predicted Hot Solubility | Recrystallization Suitability | Rationale |
| Hexane | 0.1 | Low | Low-Moderate | Possible, likely low capacity | Primarily interacts with the non-polar ring. |
| Toluene | 2.4 | Moderate | High | Good | Balances non-polar ring interaction with some pi-stacking. |
| Ethyl Acetate | 4.4 | High | Very High | Poor | Likely too soluble at room temperature for good recovery.[16] |
| Acetone | 5.1 | High | Very High | Poor | Strong interaction with polar groups makes it a very good solvent. |
| Ethanol | 4.3 | Moderate-High | Very High | Potentially Good | Good solvent when hot, but may retain too much solute when cold. |
| Methanol | 5.1 | High | Very High | Poor | Similar to ethanol but often a stronger solvent. |
| Water | 10.2 | Very Low | Very Low | Unsuitable (as single solvent) | M4DAB is largely non-polar and hydrophobic.[16] |
A mixed-solvent system is often highly effective.[17] For M4DAB, a good approach would be to dissolve it in a minimal amount of a "good" hot solvent like ethanol or acetone, and then add a "bad" solvent like water or hexane dropwise until the solution becomes cloudy (the saturation point).[17][18] Slow cooling of this saturated solution will often yield high-purity crystals.
Conclusion
The solubility of this compound is governed by its distinct structural moieties: a non-polar aromatic ring and polar ester and amino groups. This profile makes it soluble in a range of organic solvents, particularly those of intermediate polarity like toluene and ethyl acetate, and moderately soluble in polar protic solvents like ethanol. For purification, single solvents like toluene or mixed-solvent systems such as ethanol/water offer promising routes for effective recrystallization. The principles and protocols outlined in this guide provide a robust framework for researchers to rationally select solvents and accurately determine the solubility of M4DAB, facilitating its effective use in research and development.
References
-
Chemsrc. (n.d.). Methyl 4-[(dimethylamino)methyl]benzoate. Retrieved January 6, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 6, 2026, from [Link]
-
Owlcation. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 6, 2026, from [Link]
-
Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 6, 2026, from [Link]
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Stability and Hydrolysis of Methyl 4-(dimethylamino)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(dimethylamino)benzoate (DMAB), a tertiary amine-substituted aromatic ester, serves as a key intermediate in the synthesis of various organic molecules and finds applications in diverse fields, including as a photoinitiator.[1] Its chemical stability, particularly its susceptibility to hydrolysis, is a critical parameter influencing its utility and shelf-life in various formulations. This in-depth technical guide provides a comprehensive overview of the stability and hydrolysis of DMAB, drawing upon established principles of ester chemistry and data from structurally related compounds. We will delve into the mechanisms of hydrolysis, the factors influencing its rate, analytical methodologies for its quantification, and the potential for enzymatic and photodegradation.
Chemical and Physicochemical Properties of this compound
DMAB is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1] Its structure features a benzene ring substituted with a methyl ester group at the para position to a dimethylamino group. This unique combination of functional groups dictates its chemical reactivity and physical properties.
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | --- |
| Melting Point | 102-104 °C | --- |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone. Sparingly soluble in water. | [1] |
| Key Functional Groups | Methyl ester, Tertiary amine, Aromatic ring | [1] |
The presence of the ester functional group makes DMAB susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield 4-(dimethylamino)benzoic acid and methanol.[1] The dimethylamino group, being electron-donating, influences the reactivity of the ester group.
The Hydrolysis of this compound: Mechanisms and Kinetics
The hydrolysis of an ester is a well-understood chemical transformation that can be catalyzed by both acids and bases, or proceed at a slower rate in neutral conditions. The overall observed rate of hydrolysis (k_obs) is a composite of these three processes and can be expressed by the following equation:
kobs = kH⁺[H⁺] + kN + kOH⁻[OH⁻]
where:
-
kH⁺ is the second-order rate constant for acid-catalyzed hydrolysis.
-
kN is the pseudo-first-order rate constant for neutral hydrolysis.
-
kOH⁻ is the second-order rate constant for base-catalyzed hydrolysis.
The rate of hydrolysis is significantly dependent on the pH of the solution. A typical pH-rate profile for ester hydrolysis exhibits a U-shape, with the minimum rate occurring in the mid-pH range and increasing rates at both acidic and basic pH.
Figure 1: General mechanisms for the hydrolysis of this compound.
Substituent Effects on Hydrolysis Rate
The rate of hydrolysis of benzoate esters is influenced by the electronic properties of the substituents on the aromatic ring.[2][3][4] The dimethylamino group (-N(CH₃)₂) at the para position in DMAB is a strong electron-donating group. This property has a significant impact on the hydrolysis kinetics:
-
Base-Catalyzed Hydrolysis: Electron-donating groups decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydroxide ion. Therefore, DMAB is expected to undergo base-catalyzed hydrolysis at a slower rate compared to unsubstituted methyl benzoate.[3]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the dimethylamino group can be protonated. The effect on the hydrolysis rate is more complex and depends on the extent of protonation and its influence on the electron density of the carbonyl group.
Experimental Protocol for Studying the Hydrolysis of this compound
A robust experimental design is crucial for accurately determining the stability and hydrolysis kinetics of DMAB. The following protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Materials and Reagents
-
This compound (DMAB) reference standard
-
4-(dimethylamino)benzoic acid reference standard
-
HPLC grade acetonitrile and methanol
-
Deionized water
-
Phosphate buffers of various pH values (e.g., pH 2, 5, 7, 9, 12)
-
Hydrochloric acid and sodium hydroxide for pH adjustment
Instrumentation
-
HPLC system with a UV or Diode Array Detector (DAD)
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example)
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH can be varied) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV scan of DMAB and its degradant |
| Injection Volume | 10 µL |
Experimental Workflow
Figure 2: A typical experimental workflow for determining the hydrolysis kinetics of DMAB.
Data Analysis
The concentration of DMAB at each time point is determined from the HPLC chromatograms. A plot of the natural logarithm of the DMAB concentration versus time should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (kobs). By determining kobs at various pH values, a pH-rate profile can be constructed.
Enzymatic Hydrolysis
In biological systems, esters are primarily hydrolyzed by a class of enzymes known as esterases.[10][11] These enzymes exhibit varying degrees of substrate specificity.[10] While specific studies on the enzymatic hydrolysis of DMAB are limited, research on other p-aminobenzoic acid esters and benzoate esters indicates that they can be substrates for various esterases, including liver carboxylesterases.[12][13] The rate and extent of enzymatic hydrolysis will depend on the specific enzyme, its concentration, and the reaction conditions. For drug development professionals, understanding the potential for enzymatic degradation of DMAB-containing molecules is crucial for predicting their in vivo stability and pharmacokinetic profile.
Photodegradation
This compound is known to be used as a photoinitiator, which implies that it absorbs UV radiation and can undergo photochemical reactions.[1] The photostability of UV absorbers is a critical factor in formulations like sunscreens.[14][15][16] While the primary focus of this guide is on hydrolytic stability, it is important to acknowledge that exposure to light, particularly UV radiation, can lead to the degradation of DMAB through pathways other than hydrolysis. The quantum efficiency of photodegradation, which is a measure of the efficiency of a photochemical process, can be determined experimentally.[17] The specific degradation products and pathways will depend on the wavelength of light and the presence of other reactive species.
Conclusion
The stability of this compound is primarily governed by its susceptibility to hydrolysis, a process that is highly dependent on pH. The presence of the electron-donating dimethylamino group is expected to retard the rate of base-catalyzed hydrolysis compared to unsubstituted methyl benzoate. A thorough understanding of the hydrolysis kinetics, achievable through well-designed experimental protocols utilizing techniques like stability-indicating HPLC, is essential for its effective use in various applications. Furthermore, for applications in biological systems or where light exposure is a factor, the potential for enzymatic hydrolysis and photodegradation should be carefully considered. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to comprehensively assess and manage the stability of this compound.
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Kinetic Study of Hydrolysis of Benzoates. Part XXVI. Variation of the Substituent Effect with Solvent in Alkaline Hydrolysis of. (n.d.). Retrieved from [Link]
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Pihl, V., Järv, J., & Mäemets, V. (2002). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 108-112. [Link]
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Herzog, B., Mongiat, S., Deshayes, C., & Giesinger, J. (2010). Diethylamino hydroxybenzoyl hexyl benzoate (DHHB) as additive to the UV filter avobenzone in cosmetic sunscreen formulations - Evaluation of the photochemical behavior and photostabilizing effect. Photochemistry and Photobiology, 86(4), 869-878. [Link]
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An In-depth Technical Guide to the Photochemical Behavior of N,N-Dimethylaniline Derivatives
This guide provides a comprehensive exploration of the rich and complex photochemical behavior of N,N-dimethylaniline (DMA) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the processes that govern the interaction of these versatile molecules with light. We will delve into the fundamental photophysics, dominant reaction pathways, the critical influence of molecular structure, and the advanced experimental techniques used to unravel these phenomena.
Part 1: Foundational Photophysics of N,N-Dimethylaniline
The journey into the photochemistry of N,N-dimethylaniline begins with an understanding of how the molecule absorbs light and what happens in the fleeting moments following excitation. The electronic structure of DMA, characterized by a nitrogen lone pair conjugated with the aromatic π-system, is the key to its fascinating behavior.
Electronic Structure and Absorption Spectroscopy
The UV-visible absorption spectrum of DMA in a typical organic solvent like ethanol showcases two main absorption bands. A relatively weak band around 300 nm is attributed to the transition from the ground state (S₀) to the first excited singlet state (S₁), while a much stronger absorption is observed around 250 nm, corresponding to excitation to a higher singlet state (Sₘ).[1] The S₁ state is primarily of ππ* character, but with significant charge-transfer nature due to the electron-donating dimethylamino group.
The Nature of the Excited States
Upon photoexcitation, DMA can access a variety of excited states, the nature and evolution of which are highly dependent on the environment, particularly solvent polarity.
-
Locally Excited (LE) State: Immediately following absorption of a photon, the molecule exists in a Franck-Condon excited state. In nonpolar solvents, this state relaxes to a locally excited (LE) state, which retains a geometry similar to the ground state.
-
Charge-Transfer (CT) States: In polar solvents, DMA and its derivatives are famous for their ability to form highly polar charge-transfer (CT) states.[2][3] This often involves a twisting of the dimethylamino group relative to the phenyl ring, leading to a Twisted Intramolecular Charge Transfer (TICT) state. These states are characterized by a large dipole moment and are stabilized by polar solvent molecules. The formation of the CT state can be an ultrafast process, sometimes occurring on the sub-picosecond timescale, as seen in derivatives like 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) in acetonitrile.[2][3]
Deactivation Pathways of the Excited State
Once populated, the excited state must relax back to the ground state. This can occur through several competing pathways:
-
Fluorescence: Radiative decay from the S₁ state back to the S₀ state results in the emission of a photon. DMA itself has a fluorescence emission peak around 346 nm.[4] The quantum yield and lifetime of this fluorescence are sensitive probes of the molecule's environment and any competing non-radiative decay processes.
-
Internal Conversion & Vibrational Relaxation: The molecule can rapidly lose energy non-radiatively, cascading down through vibrational levels of the excited electronic states.
-
Intersystem Crossing (ISC): The excited singlet state can convert to a triplet state (T₁). This process is fundamental to many photochemical reactions that proceed via the longer-lived triplet state.
-
Photochemical Reaction: The excited state can undergo a chemical transformation, which is the core focus of the subsequent sections.
Part 2: Dominant Photochemical Reaction Pathways
The energy absorbed by DMA derivatives can drive a variety of chemical reactions. The electron-rich nature of the DMA moiety makes it an excellent electron donor upon excitation, a property that underpins its most important photochemical reactions.
Photoinduced Electron Transfer (PET)
Photoinduced electron transfer is arguably the most significant photochemical process for DMA derivatives. In this process, the excited DMA molecule (DMA*) donates an electron to a suitable acceptor molecule (A).
Mechanism: DMA + hν → DMA* DMA* + A → [DMA⁺•---A⁻•] → DMA⁺• + A⁻•
The hallmark of PET involving DMA is the formation of the N,N-dimethylaniline radical cation (DMA⁺•). This transient species has a characteristic absorption spectrum with a maximum around 465 nm and is a key intermediate that can be directly observed using time-resolved spectroscopy.[1] For instance, in studies of 4-(9-anthryl)-N,N'-dimethylaniline, the transient absorption spectrum in polar solvents clearly shows the superposition of the DMA cation radical and the anthracene anion radical absorption bands, confirming the occurrence of ultrafast photoinduced charge separation.[2]
The efficiency and rate of PET are governed by several factors:
-
Driving Force (ΔG_ET): The feasibility of electron transfer is determined by the change in Gibbs free energy, which can be estimated using the Rehm-Weller equation. A more negative ΔG_ET corresponds to a more favorable reaction.
-
Solvent Polarity: Polar solvents are crucial as they stabilize the resulting charged radical ions, thereby promoting charge separation and slowing down the charge recombination process that would return the system to the ground state.[5]
-
Distance and Orientation: For PET to occur, the donor and acceptor must be in close proximity, typically within the van der Waals contact distance. In covalently linked systems, the torsion angle between the donor and acceptor can strongly influence the PET rate.
The ability of DMA to act as a photoinduced electron donor has been widely exploited.
-
Fullerene Derivatives: DMA can undergo intermolecular PET to the triplet excited states of pyrrolidinofullerenes. The rate constants for this electron transfer can be directly measured by observing the rise of the fullerene anion radical's transient absorption signal, which accompanies the decay of the fullerene triplet state.[5]
-
Semiconductor Nanoparticles: The photoluminescence of cadmium sulfide (CdS) nanoparticles can be efficiently quenched by DMA.[6] This quenching is due to electron transfer from DMA to the photoexcited CdS, and the rate of this process is found to be dependent on the morphology and crystallinity of the nanoparticles.[6]
Photoionization
In addition to transferring an electron to an acceptor, a sufficiently energetic DMA molecule can eject an electron into the surrounding medium, a process known as photoionization.
DMA + n(hν) → DMA⁺• + e⁻(solvated)
Photoionization can occur through the absorption of a single high-energy photon (e.g., from a 266 nm laser) or via a two-photon absorption process, where a second photon is absorbed by the already-excited S₁ state.[7][8]
Femtosecond transient absorption spectroscopy has been instrumental in elucidating the dynamics of photoionization. Studies show that excitation to higher excited states (Sₙ) can lead to ionization through both rapid (<100 fs) and slower (~10 ps) channels.[8] The ejected electron becomes trapped and stabilized by solvent molecules, forming a "solvated electron" (e⁻(solvated)), which has a very broad and characteristic absorption in the visible and near-infrared region, peaking around 720 nm in water.[1][7] The formation and subsequent reactions of this solvated electron are a key aspect of DMA's photoionization chemistry.
Photooxidation and Photodegradation
In the presence of oxygen or other oxidizing agents, excited DMA can undergo photooxidation. This often proceeds through an initial PET step to form the DMA⁺• radical cation.
The DMA⁺• can react with molecular oxygen, leading to a cascade of reactions. It can also sensitize the formation of singlet oxygen (¹O₂), a highly reactive species that can then oxidize other molecules.
A common photodegradation pathway for DMA derivatives involves the deprotonation of the radical cation at one of the methyl groups, forming a neutral radical.[9] This radical is a key intermediate that can lead to N-demethylation products or participate in addition reactions, for example, with maleimides in photoorganocatalysis to form complex heterocyclic scaffolds.[10][11]
Exciplex Formation
With certain electron-accepting aromatic hydrocarbons, such as anthracene, excited DMA does not undergo full electron transfer to form free ions but instead forms an "exciplex" – an excited-state complex with significant charge-transfer character.[12] These exciplexes have their own unique photophysical properties, including a characteristic, broad, and structureless fluorescence emission that is red-shifted compared to the fluorescence of the individual molecules. The kinetics of exciplex formation and decay provide valuable insights into the initial stages of charge separation.[12]
Part 3: The Role of Molecular Structure: Substituent Effects
The photochemical behavior of DMA can be finely tuned by modifying its molecular structure. Adding substituents to the aniline ring or altering the N-alkyl groups can have profound effects on excited-state energies, redox potentials, and reaction pathways.
Influence of Electron-Donating and -Withdrawing Groups
-
Electron-Donating Groups (EDGs) on the phenyl ring (e.g., -OCH₃) will further lower the ionization potential of the molecule, making it a better electron donor and often facilitating PET.
-
Electron-Withdrawing Groups (EWGs) (e.g., -CN, -NO₂) will increase the ionization potential. In some cases, an EWG can turn the aniline moiety into an electron acceptor or lead to intramolecular charge transfer from the dimethylamino group to the EWG-substituted ring. For instance, the rates of N-demethylation by cytochrome P-450, which is believed to proceed via an initial electron-transfer step, correlate with the substrate's oxidation-reduction potential, which is modulated by substituents.[13]
Steric Effects and Torsional Dynamics
The geometry of the dimethylamino group relative to the phenyl ring is critical. As mentioned, the formation of TICT states relies on the twisting of this bond. Steric hindrance from bulky ortho-substituents can affect the planarity of the ground state and the dynamics of excited-state relaxation. In covalently linked donor-acceptor systems, the flexibility of the linker and the resulting distribution of donor-acceptor torsion angles can strongly modulate the rate of intramolecular PET.
Part 4: Experimental Methodologies for Studying DMA Photochemistry
A suite of spectroscopic techniques is required to build a complete picture of the photochemical events that span from the femtosecond to the microsecond timescale.
Steady-State Techniques
These are the foundational techniques. UV-Vis spectroscopy reveals the electronic transitions of the ground-state molecule, while fluorescence spectroscopy provides information about the S₁ state's energy, lifetime, and sensitivity to the environment. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a powerful tool for identifying charge-transfer character in the excited state.
Fluorescence quenching is a robust method to study intermolecular PET. The process where the fluorescence of a molecule (fluorophore, here DMA*) is decreased by another molecule (quencher, here an electron acceptor) is analyzed.
Objective: To determine the bimolecular quenching rate constant (k_q) for an electron transfer reaction.
Materials:
-
Fluorophore solution (e.g., 10⁻⁵ M DMA derivative in acetonitrile).
-
Quencher stock solution (e.g., 0.1 M electron acceptor in acetonitrile).
-
Spectrofluorometer.
-
Volumetric flasks and micropipettes.
Methodology:
-
Prepare Samples: Prepare a series of solutions with a fixed concentration of the fluorophore and varying concentrations of the quencher. Ensure the quencher does not absorb at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample, using an excitation wavelength where only the fluorophore absorbs.
-
Data Analysis (Stern-Volmer): Plot the ratio of the fluorescence intensities in the absence (I₀) and presence (I) of the quencher against the quencher concentration [Q].
-
Equation: I₀ / I = 1 + K_SV[Q] = 1 + k_qτ₀[Q]
-
Where K_SV is the Stern-Volmer constant and τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher (must be measured independently, e.g., using Time-Correlated Single Photon Counting).
-
-
Interpretation: A linear Stern-Volmer plot indicates a single quenching mechanism (dynamic or static).[14] The slope of the plot is K_SV. From this, k_q can be calculated. If the plot shows a positive deviation, it may indicate the presence of both static and dynamic quenching.[14]
Time-Resolved Spectroscopy
This is the most powerful technique for directly observing the short-lived intermediates in photochemical reactions.[15] A "pump" laser pulse excites the sample, and a "probe" pulse, delayed by a precise amount of time, measures the absorption spectrum of the transient species created by the pump. By varying the delay time, one can track the formation and decay of excited states, radical ions, and other intermediates on timescales from femtoseconds to microseconds.[2][8]
Objective: To identify transient species and measure their kinetics following photoexcitation of a DMA derivative.
Setup:
-
Laser System: Typically a femtosecond or nanosecond pulsed laser system (e.g., Ti:Sapphire amplifier or Nd:YAG laser).
-
Pump-Probe Optics: Beam splitters, delay lines, and optics to generate the probe light (often a white-light continuum).
-
Sample Holder: A flow cell or rotating cell to ensure a fresh sample for each laser shot.[1]
-
Detector: Spectrograph with a CCD or diode array detector.
Methodology:
-
Sample Excitation: The pump pulse excites the sample. The wavelength is chosen to correspond to an absorption band of the DMA derivative.
-
Probing: The time-delayed probe pulse passes through the excited volume of the sample.
-
Signal Detection: The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and pump-probe delay time.
-
ΔA > 0 (positive signal) indicates absorption by a transient species (e.g., excited state, radical ion).
-
ΔA < 0 (negative signal) indicates ground-state bleaching or stimulated emission.
-
-
Kinetic Analysis: By monitoring the ΔA at a specific wavelength corresponding to a transient species (e.g., 465 nm for DMA⁺•), one can plot its rise and decay kinetics. Fitting these kinetic traces to exponential functions yields the time constants for the underlying photochemical processes.
| Transient Species | Typical λ_max (nm) | Timescale | Reference |
| S₁ Excited State | ~620 | ps - ns | [1] |
| DMA Radical Cation (DMA⁺•) | ~465 | ps - µs | [1] |
| Solvated Electron (e⁻) | ~720 (in water) | ps - µs | [7] |
Computational Approaches
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools. They can be used to:
-
Calculate the optimized geometries of the ground and excited states.
-
Predict absorption and emission energies.
-
Determine the character of electronic transitions (e.g., ππ* vs. nπ* vs. CT).
-
Map potential energy surfaces to understand reaction pathways.
Part 5: Applications in Research and Drug Development
The unique photochemical properties of DMA derivatives make them valuable in a wide range of applications.
DMA Derivatives as Photosensitizers and Photoinitiators
Their ability to undergo PET makes DMA derivatives excellent photosensitizers. They can be used to initiate polymerization reactions or to generate reactive oxygen species for applications in photodynamic therapy and photocatalysis.[10][16] For example, they are used as promoters in the curing of polyester and vinyl ester resins.[17]
Probes for Studying Biological Microenvironments
The fluorescence of certain DMA derivatives is highly sensitive to the polarity and viscosity of their local environment. This property makes them useful as fluorescent probes to study the interiors of micelles, polymer aggregates, and biological structures like cell membranes.[18]
Role in the Synthesis of Biologically Active Molecules
DMA is a crucial building block in the synthesis of a wide array of compounds.[19][20]
-
Dyes: It is a key precursor to triarylmethane dyes like crystal violet and malachite green.[17]
-
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs such as cephalosporins and flucytosine.[19][20]
-
Photocatalysis: The generation of radicals from DMA derivatives under light irradiation is being used to develop novel, metal-free C-H functionalization and bond-forming reactions for the synthesis of complex heterocyclic molecules with potential biological activity.[10][21]
References
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ResearchGate. (n.d.). Transient absorption spectra of N,N-dimethylaniline (A 266 =0.4) in water.... Retrieved from [Link]
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Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. (n.d.). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Dimethylaniline: Comprehensive Overview and Applications. Retrieved from [Link]
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Gardner, A. M., Horbury, M. D., et al. (2015). Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic and Theoretical Studies of 6- N , N Dimethyladenine. Retrieved from [Link]
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ACS Publications. (n.d.). Amine quenching of aromatic fluorescence and fluorescent exciplexes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Thin‐Film Properties of Post‐Functionalized N,N‐Dimethylanilinoethynyl‐Substituted Cyclobutenofullerenes. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Radical cyclization of N,N-dimethylaniline and N-phenyl maleimide (HAT: hydrogen atom transfer). (b) Oxidation of aryl boronic acids and amines.... Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure and vibrational analysis of N, N-dimethylaniline based on DFT calculations. Retrieved from [Link]
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ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline. Retrieved from [Link]
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Human Metabolome Database. (2005). Showing metabocard for N,N-Dimethylaniline (HMDB0001020). Retrieved from [Link]
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PubMed. (2020). Synthesis, Derivatization and Photochemical Control of ortho-Functionalized Tetrachlorinated Azobenzene-Modified siRNAs. Retrieved from [Link]
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An In-Depth Technical Guide to Intramolecular Charge Transfer in Aromatic Amino Esters
Abstract
This technical guide provides a comprehensive exploration of the principles, experimental investigation, and applications of intramolecular charge transfer (ICT) in aromatic amino esters. Intended for researchers, scientists, and professionals in drug development, this document delves into the photophysical mechanisms underpinning ICT, with a particular focus on the Twisted Intramolecular Charge Transfer (TICT) model. We will discuss the profound influence of the molecular environment, particularly solvent polarity, on the fluorescence properties of these molecules. Detailed, field-proven protocols for steady-state and time-resolved fluorescence spectroscopy are provided, alongside insights into computational modeling approaches. The guide aims to equip the reader with the foundational knowledge and practical methodologies required to investigate and harness ICT phenomena in aromatic amino esters for various applications, including the development of sensitive fluorescent probes.
Introduction: The Phenomenon of Intramolecular Charge Transfer
Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules possessing both an electron-donating (D) and an electron-accepting (A) moiety, typically connected by a π-conjugated system.[1][2][3] Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state with a significantly larger dipole moment than the ground state.[1][2] This charge redistribution dramatically influences the molecule's fluorescence properties, making them exquisitely sensitive to their local environment.[4][5]
Aromatic amino esters are a fascinating class of molecules that exhibit ICT. The aromatic ring, often substituted with an electron-donating amino group, acts as the donor, while the ester group can function as the acceptor. The inherent sensitivity of their fluorescence to environmental factors has led to their development as powerful tools in various scientific disciplines, from materials science to biomedical imaging.[4][6]
A particularly important model for understanding ICT in flexible systems is the Twisted Intramolecular Charge Transfer (TICT) state model.[1][7] Proposed to explain the dual fluorescence observed in molecules like 4-dimethylaminobenzonitrile (DMABN), the TICT model postulates that after initial excitation to a planar locally excited (LE) state, the molecule can undergo a conformational change in the excited state.[7] This involves rotation around the single bond connecting the donor and acceptor moieties, leading to a perpendicular, charge-separated TICT state.[2][7] This twisted conformation minimizes the overlap between the donor and acceptor orbitals, resulting in a nearly full charge separation.[7]
The formation and stabilization of the TICT state are highly dependent on the polarity of the surrounding medium.[7][8] In nonpolar solvents, the LE state is favored, and the molecule typically exhibits a single fluorescence band at shorter wavelengths. In polar solvents, the highly polar TICT state is stabilized, leading to a second, red-shifted emission band or, in some cases, complete quenching of fluorescence due to the non-emissive nature of the TICT state.[7][8] This solvatochromism is a hallmark of molecules undergoing TICT.
This guide will provide a detailed examination of these principles and the methodologies used to study them in the context of aromatic amino esters.
The Photophysical Landscape of Aromatic Amino Esters
The photophysical behavior of aromatic amino esters is governed by the interplay between the locally excited (LE) state and the intramolecular charge transfer (ICT) state, which can be a TICT state. The potential energy surfaces of the ground and excited states dictate the pathways for absorption, emission, and non-radiative decay.
The Jablonski Diagram and ICT States
The following diagram illustrates the photophysical processes in a molecule exhibiting ICT and TICT states.
Caption: Jablonski diagram illustrating ICT and TICT states.
Upon absorption of a photon, the molecule is promoted from its planar ground state (S0) to a planar locally excited (LE) state. From the LE state, several pathways are possible:
-
Fluorescence from the LE state (F_LE): The molecule can return to the ground state by emitting a photon, typically at a shorter wavelength.
-
Intersystem Crossing: Transition to a triplet state (not shown for simplicity).
-
Non-radiative Decay: De-excitation without light emission.
-
Conformational Relaxation to the TICT state: In polar solvents, the molecule can twist around the D-A bond to form the more stable, charge-separated TICT state.[7]
The TICT state can then either:
-
Fluoresce (F_TICT): Emitting a red-shifted photon. This emission is often weak or absent.[7]
-
Undergo Non-radiative Decay: This is often a very efficient process for TICT states, leading to fluorescence quenching.[7]
The Role of Solvent Polarity
The polarity of the solvent plays a crucial role in determining the dominant de-excitation pathway.[8][9] The Lippert-Mataga equation describes the relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and the solvent polarity. A linear relationship is often indicative of a charge transfer process.
Table 1: Hypothetical Solvatochromic Data for an Aromatic Amino Ester
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 320 | 380 | 5479 |
| Dioxane | 2.21 | 322 | 405 | 6982 |
| Ethyl Acetate | 6.02 | 325 | 450 | 9756 |
| Acetonitrile | 37.5 | 330 | 510 | 12897 |
| Water | 80.1 | 335 | 550 | 14502 |
As the solvent polarity increases, the highly polar TICT state is stabilized, leading to a significant red-shift in the emission maximum and an increase in the Stokes shift.
Experimental Methodologies for Studying ICT
A combination of spectroscopic and computational techniques is employed to investigate ICT phenomena in aromatic amino esters.
Steady-State Fluorescence Spectroscopy
This is the foundational technique for observing the effects of ICT.
Protocol: Investigating Solvatochromism
-
Sample Preparation:
-
Prepare a stock solution of the aromatic amino ester in a non-polar solvent (e.g., cyclohexane) at a concentration of approximately 10⁻³ M.
-
Prepare a series of solutions in solvents of varying polarity (e.g., cyclohexane, dioxane, ethyl acetate, acetonitrile, methanol) by diluting the stock solution to a final concentration of 10⁻⁵ to 10⁻⁶ M. The low concentration is crucial to avoid aggregation and inner filter effects.
-
-
Instrumentation:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the absorption maximum of the compound.
-
Record the emission spectra for each solvent, ensuring the same excitation and emission slit widths for all measurements.[10]
-
-
Data Analysis:
-
Plot the emission maxima (in cm⁻¹) as a function of the solvent polarity function (e.g., Lippert-Mataga plot).
-
Analyze the changes in fluorescence quantum yield in different solvents. A decrease in quantum yield in polar solvents can indicate the formation of a non-emissive or weakly emissive TICT state.[7]
-
Causality: The choice of solvents with a wide range of dielectric constants is essential to systematically probe the stabilization of the polar ICT state.[8] Maintaining a low and constant concentration ensures that the observed spectral shifts are due to intramolecular processes and not intermolecular interactions.
Time-Resolved Fluorescence Spectroscopy
This technique provides insights into the dynamics of the excited state processes.
Protocol: Measuring Fluorescence Lifetimes
-
Sample Preparation:
-
Prepare samples in different solvents as described for steady-state measurements.
-
-
Instrumentation:
-
Data Analysis:
Causality: By measuring the lifetimes of the different emissive species, one can directly probe the kinetics of the ICT process. For instance, a shorter lifetime for the LE state in polar solvents can indicate an efficient transfer to the TICT state.
Computational Modeling
Theoretical calculations are invaluable for understanding the geometries and energetics of the ground and excited states.
Protocol: Simulating ICT
-
Software:
-
Use quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
-
Methodology:
-
Perform geometry optimizations of the ground state (S0) and the first excited state (S1) using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), respectively.[13]
-
To model the TICT state, perform a constrained geometry optimization of the S1 state where the dihedral angle between the donor and acceptor is fixed at 90 degrees.
-
Calculate the potential energy surface along the twisting coordinate to identify the energy barriers for the LE to TICT transition.[7]
-
Incorporate solvent effects using implicit solvent models like the Polarizable Continuum Model (PCM).
-
-
Data Analysis:
-
Compare the calculated energies of the LE and TICT states in different solvent models.
-
Analyze the calculated oscillator strengths for emission from the LE and TICT states to predict their relative brightness.
-
Examine the molecular orbitals involved in the electronic transitions to confirm the charge transfer character.
-
Causality: Computational modeling provides a molecular-level understanding of the ICT process that is often inaccessible through experimental methods alone. It allows for the visualization of the conformational changes and the quantification of the energetic landscape of the excited state.
Visualization of the ICT Workflow
The following diagram outlines the integrated experimental and computational workflow for studying ICT in aromatic amino esters.
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A Technical Guide to the Fluorescent Properties of Methyl 4-(dimethylamino)benzoate: Mechanisms, Characterization, and Applications
Executive Summary
Methyl 4-(dimethylamino)benzoate (MDAB) is a canonical example of a fluorescent molecule whose photophysical properties are exquisitely sensitive to its local environment. This guide provides an in-depth technical exploration of MDAB, focusing on the core mechanisms that govern its fluorescence, particularly the phenomenon of Twisted Intramolecular Charge Transfer (TICT). We will detail the causality behind its pronounced solvatochromism, outline field-proven experimental protocols for its characterization, and discuss its applications as a sensitive fluorescent probe for researchers in chemistry, materials science, and drug development. This document is structured to serve as a practical and theoretical resource for scientists leveraging the unique environmental sensitivity of MDAB and related "push-pull" fluorophores.
Introduction: The Significance of Environmentally Sensitive Fluorophores
In molecular sciences, fluorescent probes are indispensable tools for visualizing and quantifying processes at the molecular level. While many fluorophores exhibit stable emission profiles, a distinct class possesses fluorescence characteristics that are strongly modulated by their surroundings. These environmentally sensitive probes, or "fluorogenic" probes, offer a significant advantage: the ability to report on local properties such as polarity, viscosity, and molecular binding events through changes in their emission wavelength, intensity, or lifetime.
This compound (MDAB), and its parent compound 4-(dimethylamino)benzonitrile (DMABN), are archetypal examples of such probes.[1][2] Their structure, featuring an electron-donating dimethylamino group (the "push") and an electron-withdrawing methyl ester group (the "pull") connected by a phenyl ring, gives rise to complex and highly informative photophysical behavior. Understanding the principles that govern MDAB's fluorescence is fundamental to harnessing its power as a probe in complex chemical and biological systems.
The Photophysical Heart of MDAB: Twisted Intramolecular Charge Transfer (TICT)
The most critical concept for understanding the fluorescence of MDAB is the Twisted Intramolecular Charge Transfer (TICT) model.[1][3][4] This model explains the characteristic dual fluorescence and strong solvatochromism observed in MDAB and related molecules.
Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, where the geometry is largely planar, similar to the ground state. In this state, there is a moderate degree of charge transfer from the donor to the acceptor. However, in polar solvents, the molecule can undergo a conformational change in the excited state: the dimethylamino group rotates around the C-N bond, moving from a planar to a perpendicular orientation relative to the phenyl ring.[3][5]
This rotation leads to the formation of a highly polar, charge-separated TICT state. This state is significantly stabilized by polar solvent molecules, which reorient around its large dipole moment.[2][6] Consequently, the energy of the TICT state is lowered, resulting in a red-shifted (lower energy) fluorescence compared to the LE state. In many cases, the TICT state provides a non-radiative decay pathway, effectively quenching fluorescence.[1]
The competition between the LE and TICT states is the primary determinant of MDAB's observed fluorescence.
-
In nonpolar solvents: The high-energy TICT state is not stabilized. The molecule remains in the planar LE state and emits a higher-energy (blue-shifted) fluorescence with a relatively high quantum yield.[1][7]
-
In polar solvents: The TICT state is energetically favored due to solvent stabilization. This leads to a dominant, red-shifted emission band from the TICT state.[8][9] The energy barrier to forming the TICT state is lowered, often resulting in a lower fluorescence quantum yield as non-radiative decay pathways become more accessible.[2]
Caption: Experimental workflow for characterizing MDAB fluorescence.
Data Presentation: Solvatochromic Properties of MDAB
Summarizing quantitative data in a structured format is essential for comparison and analysis.
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Rel. Quantum Yield (Φ_F) |
| Cyclohexane | 2.02 | ~300 | ~340 | ~3700 | High |
| Toluene | 2.38 | ~305 | ~355 | ~4400 | Moderate |
| Ethyl Acetate | 6.02 | ~310 | ~430 | ~8500 | Low |
| Acetonitrile | 37.5 | ~312 | ~465 | ~10500 | Very Low |
| Methanol | 32.7 | ~315 | ~470 | ~10700 | Very Low |
| Note: The values presented are approximate and intended for illustrative purposes. Actual experimental values may vary based on conditions and purity. Data is synthesized from principles described in cited literature. | |||||
| [8][9] |
Applications in Research and Development
The sensitivity of MDAB's fluorescence to its environment makes it a valuable tool for various applications:
-
Solvent Polarity Probes: The most direct application is using the significant shift in emission wavelength to determine the polarity of unknown solvents or complex mixtures. [10]* Probing Microenvironments: MDAB can be used to report on the polarity of confined spaces, such as the nanocavities of cyclodextrins, micelles, or the hydrophobic pockets of proteins. [2][11]A blue-shifted emission would indicate a nonpolar, water-excluded environment.
-
Molecular Rotors for Viscosity Sensing: Because the formation of the TICT state requires physical rotation of the dimethylamino group, environments with high viscosity can inhibit this process. This leads to an increase in fluorescence intensity (higher quantum yield), allowing MDAB to function as a probe for local viscosity.
-
Foundation for Drug and Sensor Design: The "push-pull" and TICT principles demonstrated by MDAB are fundamental concepts used in the rational design of advanced fluorophores for biosensing, bioimaging, and materials science applications. [12][13]
Conclusion
This compound is more than a simple fluorescent compound; it is a model system for understanding how molecular structure and dynamics in the excited state can be manipulated by the surrounding environment. The Twisted Intramolecular Charge Transfer model provides a robust framework for interpreting its pronounced solvatochromism and sensitivity to viscosity. By employing systematic steady-state and time-resolved spectroscopic techniques, researchers can fully characterize its behavior and leverage it as a powerful probe to investigate the properties of complex chemical and biological systems. The principles elucidated by MDAB continue to inform the development of the next generation of smart fluorescent materials and sensors.
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Zhang, X., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. MDPI. Retrieved from [Link]
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Schalk, O., et al. (2011). Intramolecular Charge-Transfer Excited-State Processes in 4-(N,N-Dimethylamino)benzonitrile: The Role of Twisting and the πσ* State. NIH. Retrieved from [Link]
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Park, S. Y., et al. (2004). Cavity Size Effect on the Excited State Dynamics of this compound−Cyclodextrin Complexes. The Journal of Physical Chemistry A. Retrieved from [Link]
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Visser, R. J., et al. (1983). Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. Retrieved from [Link]
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Weersink, R. A., & Wallace, S. C. (1994). Complexes of Methyl 4-(N,N-Dimethylamino)benzoate: Spectroscopy and Dynamics of the Charge Transfer State. The Journal of Physical Chemistry. Retrieved from [Link]
-
Bhattacharyya, K. (2007). Molecule Matters: The Story of DMABN. Resonance. Retrieved from [Link]
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Hrdlovič, P., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate. Retrieved from [Link]
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Parusel, A. B. J., et al. (1998). Twisted intramolecular charge transfer of p-(N,N-dimethylamino)benzonitrile: an approximate quantum mechanical study including solvation effects. The Journal of Physical Chemistry. Retrieved from [Link]
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Il'ichev, Y. V., et al. (1996). Photophysics of trans-4-(Dimethylamino)-4'-cyanostilbene and Its Use as a Solvation Probe. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1972). Fluorescent Probes in the Detection of Insecticides in Water. Retrieved from [Link]
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ChemRxiv. (2023). 4-dimethylamino-1,8-naphthalimide as a turn on fluorophore for site selective and real time probing of the short-lived hydroxyl radical. Retrieved from [Link]
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Jones, G., et al. (1980). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. Retrieved from [Link]
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Homocianu, M., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. Retrieved from [Link]
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synthesis routes for Methyl 4-(dimethylamino)benzoate
An In-depth Technical Guide to the Synthesis of Methyl 4-(dimethylamino)benzoate
Introduction
This compound, also known as 4-methoxycarbonyl-N,N-dimethylaniline, is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] It presents as a solid with a melting point of 101-102 °C.[3] The molecule's structure features a central benzene ring substituted with a methyl ester group and a dimethylamino group at the para position.[4] This arrangement of an electron-donating group (the amine) and an electron-withdrawing group (the ester) gives rise to interesting electronic properties. Consequently, this compound and its derivatives are utilized in various fields; it serves as a fluorescent probe, a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), and as a photoinitiator in polymerization reactions.[1][4][5]
This guide provides a comprehensive overview of the principal synthetic routes for preparing this compound, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the methodologies.
Core Synthesis Strategies
The preparation of this compound can be approached through several distinct chemical pathways. The choice of route often depends on factors such as the availability of starting materials, desired scale, yield, and purity requirements. The most common and effective methods include:
-
Fischer Esterification: Direct acid-catalyzed esterification of 4-(dimethylamino)benzoic acid with methanol.
-
Acyl Chloride Intermediate Pathway: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol.
-
Oxidative Esterification: Synthesis from 4-(dimethylamino)benzaldehyde using an oxidizing agent in the presence of methanol.
-
Reductive Amination Pathway: A convergent synthesis starting from 4-nitrobenzoic acid, involving simultaneous reduction of the nitro group and N-methylation.
The following sections will explore these routes in detail.
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, label="General Synthesis Workflow", labelloc=t, fontsize=16, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];
} } Caption: General workflow for the synthesis and purification of this compound.
Route 1: Fischer Esterification of 4-(dimethylamino)benzoic acid
The Fischer esterification is a classic and straightforward method for producing esters directly from carboxylic acids and alcohols under acidic catalysis.[6] The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case, which can also serve as the solvent) and/or by removing the water formed during the reaction.[7][8]
Mechanism Insight
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[8]
dot graphdot { graph [layout=dot, splines=ortho, label="Fischer Esterification Mechanism", labelloc=t, fontsize=16, fontname="Helvetica,Arial,sans-serif"]; node [shape=plaintext, fontname="Helvetica,Arial,sans-serif"]; edge [arrowhead=vee, color="#4285F4"];
} } Caption: Reaction mechanism for the acid-catalyzed Fischer Esterification.
Experimental Protocol
Adapted from PrepChem.com.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 mL of methanol.
-
Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 48 hours. The extended reaction time is necessary to drive the equilibrium towards the product.
-
Workup and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the ester product to precipitate.
-
Purification: Collect the precipitated crystals by filtration, wash them thoroughly with water, and dry them. This procedure yields approximately 24 g of this compound.
-
Characterization: The product should exhibit a melting point of 101-102 °C.
Route 2: Synthesis via Acyl Chloride Intermediate
To circumvent the equilibrium limitations of the Fischer esterification, a more reactive derivative of the carboxylic acid, the acyl chloride, can be used. This method involves two discrete steps: the conversion of 4-(dimethylamino)benzoic acid to 4-(dimethylamino)benzoyl chloride, typically using thionyl chloride (SOCl₂), followed by the reaction of the acyl chloride with methanol.
Mechanism Insight
Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate readily decomposes, releasing sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride. The generated acyl chloride is a potent electrophile that reacts rapidly and irreversibly with methanol to form the methyl ester and hydrochloric acid. The use of a base like pyridine is sometimes included in the second step to scavenge the HCl produced.
dot graphdot { graph [layout=dot, rankdir=LR, label="Acyl Chloride Pathway", labelloc=t, fontsize=16, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];
} } Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Experimental Protocol
Step A: Synthesis of 4-(dimethylamino)benzoyl chloride Adapted from BenchChem.[9]
-
Reaction Setup: Suspend 250 g (1.51 moles) of 4-(dimethylamino)benzoic acid in 2 L of ethyl acetate in a suitable reaction vessel.
-
Reagent Addition: With stirring, add 359.3 g (3.02 moles) of thionyl chloride dropwise. The reaction will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Isolation: After the addition is complete and the reaction subsides, remove the solvent by rotary evaporation to yield a gray solid.
-
Purification: Recrystallize the solid from ethyl acetate to obtain pure 4-(dimethylamino)benzoyl chloride (yield: ~78%).
Step B: Esterification of 4-(dimethylamino)benzoyl chloride
-
Reaction Setup: Dissolve the 4-(dimethylamino)benzoyl chloride from Step A in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Esterification: Cool the solution in an ice bath and slowly add an equimolar amount of methanol.
-
Workup: After the reaction is complete (monitored by TLC), wash the mixture with a dilute aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Route 3: Oxidative Esterification from an Aldehyde
An alternative pathway begins with 4-(dimethylamino)benzaldehyde. This method involves the oxidation of the aldehyde to a carboxylic acid derivative in the presence of methanol, leading directly to the ester product.
Experimental Protocol
Adapted from patent CN103772225A.[10]
-
Reaction Setup: In a 500 mL four-necked flask, add 250 mL of methanol, 10 g of ferric perchlorate hexahydrate, and 53.0 g of 4-(dimethylamino)benzaldehyde.
-
Oxidant Addition: Cool the reaction mixture to approximately -5 °C. While maintaining this temperature, add 43 mL of 33% hydrogen peroxide dropwise over about 1 hour.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue to react for 3 hours.
-
Monitoring and Isolation: Monitor the reaction completion using TLC or GC. Once complete, the product can be isolated through standard workup procedures such as distillation or recrystallization. This method is advantageous as it uses readily available starting materials and reagents.
Route 4: Reductive Amination Pathway from 4-Nitrobenzoic Acid
This elegant one-pot synthesis starts from 4-nitrobenzoic acid and achieves three transformations: esterification of the carboxylic acid, reduction of the nitro group to an amine, and N-methylation of the amine.
Experimental Protocol
As described by Smolecule.[4]
-
Reaction Setup: The synthesis involves reacting 4-nitrobenzoic acid with methanol to first form the methyl ester (via Fischer esterification as described in Route 1).
-
Reductive Amination: The resulting methyl 4-nitrobenzoate is then subjected to catalytic hydrogenation (H₂ gas with a Pd/C catalyst) in the presence of formaldehyde (HCHO).
-
Mechanism: The nitro group is first reduced to a primary amine. This amine then reacts with formaldehyde to form an imine (or iminium ion), which is subsequently reduced by the H₂/Pd/C system to the N-methyl group. A second reaction with formaldehyde and subsequent reduction yields the final N,N-dimethylated product.
-
Yield: This method is reported to produce this compound with a high yield of 92%.
Comparative Analysis of Synthesis Routes
| Feature | Fischer Esterification (Route 1) | Acyl Chloride Pathway (Route 2) | Oxidative Esterification (Route 3) | Reductive Amination (Route 4) |
| Starting Material | 4-(dimethylamino)benzoic acid | 4-(dimethylamino)benzoic acid | 4-(dimethylamino)benzaldehyde | 4-Nitrobenzoic acid |
| Key Reagents | Methanol, H₂SO₄ | SOCl₂, Methanol | Methanol, H₂O₂, Fe(ClO₄)₃ | Methanol, H₂, HCHO, Pd/C |
| Reaction Conditions | Reflux (48h) | Moderate, then low temp | -5 °C to room temp | High pressure (H₂), reflux |
| Yield | Good to excellent | Excellent | Good | Excellent (92%)[4] |
| Advantages | One step, simple reagents | High yield, irreversible reaction | Uses aldehyde starting material | One-pot from nitro compound, high yield |
| Disadvantages | Equilibrium-limited, long reaction time | Two steps, uses corrosive SOCl₂ | Uses strong oxidant (H₂O₂) | Requires high-pressure hydrogenation setup |
| Atom Economy | Moderate | Lower | Good | High |
| Safety Concerns | Concentrated acid | Corrosive and toxic SOCl₂ and HCl gas | Perchlorates and peroxides can be explosive | Flammable H₂ gas, toxic formaldehyde |
Purification and Characterization
Independent of the synthetic route chosen, the final product requires purification and its identity must be confirmed.
Purification
The most common method for purifying crude this compound is recrystallization . Following the initial workup (neutralization with sodium bicarbonate, extraction with an organic solvent like ethyl acetate, and drying), the crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allowed to cool slowly.[7] The pure product will crystallize out, leaving impurities behind in the mother liquor. The crystals are then collected by filtration and dried.
Characterization
The identity and purity of the synthesized compound are confirmed using several analytical techniques:
-
Melting Point: A sharp melting point at 101-102 °C is a strong indicator of purity.[3]
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹) and C-N stretching vibrations for the aromatic amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons, the O-methyl protons of the ester, and the N-methyl protons of the amine group.
-
¹³C NMR: Will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.
-
Conclusion
References
-
PrepChem.com. (n.d.). Synthesis of 4-dimethylaminobenzoic acid methyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70994, this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70994, this compound. Retrieved from [Link]
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Mastering Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN103772225A - Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
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Methodological & Application
Application Notes and Protocols: Methyl 4-(dimethylamino)benzoate as a Photoinitiator for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Light for Polymer Synthesis
Photopolymerization has emerged as a powerful technique in materials science and drug development, offering spatial and temporal control over the formation of polymer networks. This process relies on photoinitiators, compounds that absorb light energy to generate reactive species, such as free radicals, which in turn initiate polymerization.[1] Photoinitiators are broadly categorized into two main types based on their mechanism of generating these radicals: Type I (cleavage) and Type II (hydrogen abstraction).[2]
This guide focuses on Methyl 4-(dimethylamino)benzoate (DMAB) and its frequently studied analog, Ethyl 4-(dimethylamino)benzoate (EDB) , which function as Type II photoinitiators. Unlike Type I initiators that undergo unimolecular bond cleavage upon irradiation, Type II systems operate through a bimolecular mechanism. They require a co-initiator or synergist, typically a hydrogen donor like an amine, to produce initiating radicals.[1] This collaborative mechanism makes them highly versatile and adaptable for various applications, from dental resins to advanced material coatings.
The Mechanism of Action: A Synergistic Approach to Radical Generation
The efficacy of this compound as a photoinitiator is rooted in its interaction with a co-initiator under UV or visible light. The process can be broken down into the following key steps:
-
Photoexcitation: The primary light-absorbing species, often a sensitizer like camphorquinone (CQ) or a thioxanthone derivative (e.g., Isopropyl thioxanthone - ITX), absorbs photons and transitions to an excited singlet state.
-
Intersystem Crossing: The excited sensitizer then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: In its triplet state, the sensitizer abstracts a hydrogen atom from the amine co-initiator, this compound. This step is crucial and results in the formation of two distinct radicals.
-
Radical Formation: The hydrogen abstraction process generates an alkylamino radical from the DMAB/EDB and a ketyl radical from the sensitizer. The alkylamino radical is typically the primary species responsible for initiating the polymerization of monomers like methacrylates.
This mechanism is visually represented in the diagram below:
Caption: Mechanism of a Type II Photoinitiator System.
Experimental Protocols
Protocol 1: Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes the bulk polymerization of methyl methacrylate using a two-component Type II photoinitiator system comprising Isopropyl thioxanthone (ITX) as the sensitizer and Ethyl 4-(dimethylamino)benzoate (EDB) as the co-initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Isopropyl thioxanthone (ITX)
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
Nitrogen gas for purging
-
Glass vials with septa
Equipment:
-
UV curing system or a suitable UV lamp
-
Magnetic stirrer and stir bars
-
Syringes for transfer of reagents
Procedure:
-
Preparation of the Monomer Mixture: In a glass vial, prepare the desired formulation by adding the monomer (MMA) and the photoinitiator components. A typical starting point is a mixture of ITX and EDB. The concentration of the photoinitiator system can be varied to optimize polymerization kinetics. For example, studies have shown effective polymerization with ITX concentrations ranging from 0.05 wt% to 3 wt%.[3][4]
-
Inert Atmosphere: Purge the monomer mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Place the vial under the UV light source while stirring. The irradiation time will depend on the light intensity, the concentration of the photoinitiator system, and the desired conversion. A conversion rate of 80% can be achieved in approximately 20 minutes with an ITX/EDB system.[3][4]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. For quantitative analysis, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to track the disappearance of the monomer's vinyl double bond peak.
-
Termination and Isolation: Once the desired conversion is reached, the UV light is turned off to stop the initiation of new polymer chains. The resulting polymer (polymethyl methacrylate - PMMA) can be purified by precipitation in a non-solvent like methanol, followed by drying under vacuum.
Protocol 2: Formulation of a Dental Adhesive Resin
This protocol outlines the preparation of a model dental adhesive resin using a camphorquinone (CQ) and ethyl 4-(dimethylamino)benzoate (EDB) photoinitiator system.
Materials:
-
Bisphenol A glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDB)
Equipment:
-
Dental curing light (blue light spectrum)
-
Mixing spatula and pad
-
Molds for sample preparation
Procedure:
-
Resin Matrix Preparation: Prepare the co-monomer resin base by mixing BisGMA and TEGDMA, often in a 1:1 mass ratio.[5] HEMA can also be included to create a hydrophilic formulation.[6]
-
Photoinitiator Addition: To the resin matrix, add the photoinitiator system. A common concentration is 0.5 wt% CQ and 0.5 wt% EDB.[6] Ensure thorough mixing to achieve a homogeneous solution.
-
Curing: Place the formulated resin into a mold of the desired shape and thickness. Expose the resin to a dental curing light for a specified duration, typically ranging from 20 to 60 seconds, depending on the light intensity and the resin's composition.
-
Characterization: The degree of conversion of the cured resin can be determined using FTIR spectroscopy by comparing the vinyl C=C peak area before and after curing. Mechanical properties such as hardness and flexural strength can also be evaluated.
Quantitative Data Summary
The following table summarizes typical experimental parameters and outcomes for photopolymerization using an EDB-based system.
| Monomer System | Sensitizer | Co-initiator (EDB) Conc. | Light Source/Intensity | Irradiation Time | Degree of Conversion | Polymer Molecular Weight (Mw) | Reference |
| Methyl Methacrylate (MMA) | ITX (0.05-3 wt%) | Not specified | UV Lamp | 20 min | ~80% | 170,000 g/mol | [3][4] |
| MMA with Triazine A | ITX | Not specified | 1 mW/cm² | Not specified | Higher than 2-component system | 200,000 g/mol | [3][4] |
| HEMA/BisGMA (95/5) | CQ (0.5 wt%) | 0.5 wt% | Dental Curing Light (25-679 mW/cm²) | 2 hours post-cure | Varies with light intensity | Not specified | [6] |
| BisGMA/TEGDMA | CQ (1 mol%) | 2 mol% | Dental Curing Light | 12-46 s | Not specified | Not specified | [5] |
Characterization of the Resulting Polymer
A crucial aspect of polymer synthesis is the characterization of the final product to ensure it meets the desired specifications.
Workflow for Polymer Characterization:
Caption: Post-polymerization Characterization Workflow.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary technique used to determine the degree of monomer conversion. By monitoring the decrease in the characteristic absorption band of the monomer's reactive group (e.g., the C=C bond in acrylates around 1635 cm⁻¹), one can quantify the extent of polymerization. For PMMA, characteristic peaks include the C=O stretch of the ester group around 1730 cm⁻¹ and C-O-C stretching vibrations between 1150 cm⁻¹ and 1250 cm⁻¹.[7]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index) of the synthesized polymer. These parameters are critical as they significantly influence the mechanical properties of the final material.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer.
-
Mechanical Testing: For applications where structural integrity is important, such as in dental fillings or coatings, mechanical properties like hardness, flexural strength, and elastic modulus are evaluated.
Safety and Handling
As with any chemical procedure, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[8]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of monomer vapors.[9]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8] this compound and its analogs may cause skin and eye irritation.[9]
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry place away from direct sunlight and sources of ignition.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]
References
- Duan G, Zhang C, Li A, Yang X, Lu L, Wang X. Preparation and Characterization of Mesoporous Zirconia Made by Using a Poly (methyl methacrylate)
- Smith, B. C.
- Charlot, V., Ibrahim, A., Allonas, X., Croutxé-Barghorn, C., & Delaite, C. (2014). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 5(21), 6219-6227.
- Sigma-Aldrich.
- Fisher Scientific.
- Sayed, W. M. (2015). Synthesis and Structure of Poly(methyl methacrylate)(PMMA) Nanoparticles in the Presence of Various Surfactants. Chemical Science Review and Letters, 4(13), 229-236.
- MedChemExpress. Isoamyl 4-(dimethylamino)
- Chemsrc. CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester. 2025.
- FUJIFILM Wako Chemicals.
- Ortyl, J., & Galek, M. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. TrAC Trends in Analytical Chemistry, 161, 117006.
- ResearchGate. Representative FTIR spectra of poly(MMA/BMA) copolymers synthesized.
- Charlot, V., Ibrahim, A., Allonas, X., Croutxé-Barghorn, C., & Delaite, C. (2014). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 5(21), 6219–6227.
- ResearchGate.
- Jinan Qinmu Fine Chemical Co., Ltd.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Photoinitiators in UV Curing: A Guide for Manufacturers. 2026.
- Ye, S., et al. (2009). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin.
- Minds@UW.
- Asmussen, S. V., et al. (2009). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 159-164.
- ResearchGate.
- Ciba Specialty Chemicals.
- Green, W. A. (2010).
- ResearchGate.
- Scribd. UV/EB Curing Chemistry Basics.
- Griffith, D., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Polymers, 14(13), 2716.
- Habibollahi, F. (2023).
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Application Notes and Protocols for Methyl 4-(dimethylamino)benzoate in UV Curable Coatings
Introduction: The Role of Amine Synergists in UV Curing Technology
Ultraviolet (UV) curing is a cornerstone of modern coating technology, prized for its rapid, energy-efficient, and environmentally friendly characteristics. This process relies on the photopolymerization of a liquid formulation into a solid film upon exposure to UV radiation. Central to this technology are photoinitiators, molecules that absorb UV light and generate reactive species, typically free radicals, which initiate the polymerization of monomers and oligomers in the coating formulation.[1]
Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction). Type II photoinitiators, such as benzophenone and its derivatives, require a co-initiator or synergist to efficiently generate radicals.[2][3] This is where amine synergists, like Methyl 4-(dimethylamino)benzoate, play a critical role. These compounds act as hydrogen donors to the excited-state Type II photoinitiator, a process that not only generates the initiating radicals but also mitigates a significant challenge in UV curing: oxygen inhibition.[1][4][5] Oxygen present in the atmosphere can quench the excited photoinitiator or scavenge the newly formed radicals, leading to incomplete curing and a tacky surface.[1][6] Amine synergists effectively counteract this by reacting with and consuming oxygen, ensuring a tack-free and durable cured film.[1][6][7]
This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the effective use of this compound as an amine synergist in UV curable coatings.
This compound: Properties and Mechanism of Action
This compound, also known as 4-methoxycarbonyl-N,N-dimethylaniline, is a highly effective amine synergist for Type II photoinitiator systems. Its chemical structure features a tertiary amine group, which is the active site for the synergistic activity, and a benzoate group.
Key Properties:
| Parameter | Value | Source |
| CAS Number | 1202-25-1 | [8][9][10] |
| Molecular Formula | C₁₀H₁₃NO₂ | [8][10] |
| Molecular Weight | 179.22 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 96-100 °C | [12] |
| UV Absorption Max (λ_max) | 316 nm (in Ethanol) | [12] |
The UV absorption maximum at 316 nm makes this compound particularly suitable for use with photoinitiators that are excited in the UVA range, such as benzophenone and its derivatives.[3][12]
Mechanism of Photoinitiation
When a UV curable formulation containing a Type II photoinitiator (e.g., benzophenone) and this compound is exposed to UV radiation, a series of reactions occur:
-
Excitation: The benzophenone molecule absorbs a photon of UV light and is promoted to an excited singlet state (¹BP), which then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³BP*).[2]
-
Hydrogen Abstraction: The excited triplet-state benzophenone (³BP*) abstracts a hydrogen atom from the tertiary amine group of this compound.
-
Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a benzophenone ketyl radical and a highly reactive α-amino alkyl radical.[2][4]
-
Initiation: The α-amino alkyl radical is the primary initiator of the polymerization of acrylate or methacrylate monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network.[2][4]
The following diagram illustrates this photoinitiation mechanism:
Caption: Photoinitiation mechanism with Benzophenone and this compound.
Formulation Guidelines and Protocols
The successful incorporation of this compound into a UV curable coating requires careful consideration of the other components in the formulation. A typical formulation consists of:
-
Oligomers: These provide the backbone of the coating and largely determine its physical properties, such as flexibility, hardness, and chemical resistance. Common examples include urethane acrylates, epoxy acrylates, and polyester acrylates.
-
Monomers: These are reactive diluents that control the viscosity of the formulation and influence the cross-link density and cure speed. Examples include trimethylolpropane triacrylate (TMPTA) and hexanediol diacrylate (HDDA).
-
Photoinitiator System: This includes the Type II photoinitiator and the amine synergist.
-
Additives: These can include leveling agents, defoamers, and UV stabilizers to enhance specific properties of the coating.
Model Formulation for a UV Curable Clearcoat
The following table provides a starting point for a model UV curable clearcoat formulation. The concentrations can be optimized depending on the specific application and desired properties.
| Component | Function | Weight Percentage (w/w) |
| Urethane Acrylate Oligomer | Binder/Film Former | 40 - 60% |
| Trimethylolpropane Triacrylate (TMPTA) | Monomer (Cross-linker) | 20 - 30% |
| Isononyl Acrylate (INA) | Monomer (Reactive Diluent) | 10 - 20% |
| Benzophenone | Type II Photoinitiator | 2 - 5% |
| This compound | Amine Synergist | 2 - 8% |
| Leveling Agent | Additive | 0.1 - 0.5% |
| Defoamer | Additive | 0.1 - 0.5% |
Note: The suggested concentration range for this compound is based on typical usage levels for its close analog, Ethyl 4-(dimethylamino)benzoate.[11]
Experimental Workflow
Caption: Experimental workflow for preparing and testing a UV curable coating.
Protocol for Preparation of a UV Curable Coating
-
Preparation of the Resin Blend:
-
In a clean, opaque container, accurately weigh the required amounts of the urethane acrylate oligomer and the monomer(s) (TMPTA and INA).
-
Mix the components using a mechanical stirrer at a moderate speed (e.g., 500 rpm) until a homogeneous, clear blend is obtained.
-
-
Incorporation of the Photoinitiator System:
-
In a separate, smaller container, weigh the benzophenone and this compound.
-
Gradually add the photoinitiator system to the resin blend while stirring. Gentle heating (to approximately 40-50°C) may be required to facilitate the dissolution of the solid components. Ensure complete dissolution before proceeding.
-
-
Addition of Additives:
-
Add the leveling agent and defoamer to the mixture dropwise while stirring.
-
Continue stirring for an additional 15-20 minutes to ensure all components are thoroughly dispersed.
-
-
Degassing and Storage:
-
Allow the formulation to stand for a few hours to allow any entrapped air bubbles to escape. Alternatively, a centrifuge or a vacuum chamber can be used for rapid degassing.
-
Store the final formulation in a sealed, opaque container, protected from light, to prevent premature polymerization.
-
Protocol for Application and Curing
-
Substrate Preparation: Ensure the substrate (e.g., wood, plastic, or metal) is clean, dry, and free of any contaminants such as dust, oil, or grease.
-
Application: Apply the formulated coating to the substrate using a suitable method, such as a bar coater, spray gun, or roller coater, to achieve the desired film thickness (typically 25-75 µm).
-
UV Curing: Immediately after application, pass the coated substrate under a UV lamp. The required UV dose will depend on the film thickness, photoinitiator concentration, and the intensity of the UV lamp. A medium-pressure mercury lamp is a common choice. The curing speed can be adjusted by varying the conveyor belt speed.
Performance Evaluation of the Cured Film
After curing, the performance of the coating should be evaluated to ensure it meets the required specifications.
Key Performance Tests:
| Test | Method | Description | Expected Outcome |
| Surface Tackiness | Fingernail Scratch Test | Gently scratch the surface of the cured film with a fingernail. | A tack-free, hard surface with no marring. |
| Solvent Resistance | MEK Double Rub Test (ASTM D5402) | A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the cured film with a consistent pressure. | The coating should withstand a specified number of double rubs (e.g., >100) without being removed. |
| Adhesion | Cross-Hatch Adhesion Test (ASTM D3359) | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then rapidly removed. | No or minimal removal of the coating from the substrate. |
| Hardness | Pencil Hardness Test (ASTM D3363) or Pendulum Hardness (ASTM D4366) | Determines the resistance of the coating to scratching or indentation. | A pencil hardness of H or higher is typically desired for durable coatings. |
| Gloss | Glossmeter (ASTM D523) | Measures the specular reflection of the surface at different angles (e.g., 20°, 60°, 85°). | The gloss level should be consistent with the application requirements (e.g., high gloss, satin, or matte). |
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Tacky or Incompletely Cured Surface | - Insufficient UV dose (lamp intensity too low or conveyor speed too high).- Oxygen inhibition.- Mismatch between lamp spectrum and photoinitiator absorption. | - Increase UV dose by slowing down the conveyor or increasing lamp power.- Increase the concentration of this compound.- Ensure the UV lamp has sufficient output in the UVA range. |
| Poor Adhesion | - Improper substrate preparation.- Incompatible coating components.- Shrinkage of the coating during curing. | - Thoroughly clean and, if necessary, prime the substrate.- Evaluate the compatibility of the oligomers and monomers with the substrate.- Adjust the formulation to include adhesion-promoting monomers. |
| Yellowing of the Coating | - Excessive UV exposure.- High concentration of amine synergist. | - Optimize the UV dose to the minimum required for a full cure.- Reduce the concentration of this compound, or use a less yellowing synergist if possible. |
| Surface Defects (e.g., Craters, Pinholes) | - Contamination of the substrate or formulation.- Inadequate defoaming or leveling. | - Ensure a clean application environment.- Adjust the type and concentration of leveling agents and defoamers. |
Safety and Handling
This compound should be handled in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling the material.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from sources of ignition and incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
- Fast-Curing Oligomers for Enhanced Coating Performance. (2002, October 1). PCI Magazine.
- Lapin, S. C., & Geiger, Z. S. (n.d.).
- Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Co
- Amine synergists and their use in radiation curing. (n.d.).
- Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). PMC - NIH.
- Synergistic effect combining amines and aminoacrylates with Type I photoiniti
- Photoinitiating behavior of benzophenone derivatives covalently bonded tertiary amine group for UV‐curing acrylate systems. (2012, August 9).
- Acrylated Amine Oligomers to Enhance Cure with UV LED Sources. (2021, May 27).
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2018, August 10).
- Troubleshooting Common UV Adhesive Curing Issues. (n.d.).
- Ethyl-4-dimethylaminobenzoate (EDAB). (n.d.). Hampford Research Inc.
- Troubleshooting I Insufficient UV Co
- Buy this compound | 1202-25-1. (2023, August 15). Smolecule.
- This compound (CAS 1202-25-1). (n.d.). Santa Cruz Biotechnology.
- Ethyl 4-(dimethylamino)benzoate = 99 10287-53-3. (n.d.). Sigma-Aldrich.
- The Role of Amine Synergists in UV Curing: A Buyer's Guide. (n.d.).
- Methyl 4-(Dimethylamino)
- UV/ EB Curing: Troubleshooting Tips for your Coatings. (n.d.). SpecialChem- Online Courses.
- Migration of 4-methyl benzophenone (4-MBP) and ethyl-4-(dimethylamino) benzoate (EDB) at −18 °C. (n.d.).
- Troubleshooting I Insufficient UV Co
- New UV Synergist for Improved Photoinitiator Efficiency. (2022, May 11). PCI Magazine.
- UV curable clearcoat compositions and process. (n.d.).
- Developing Hydrophobic UV-Curable Clearcoats for Plastic Substrates Using Organic-Inorganic Hybrid Technology, Part 1. (2025, February 26).
- 4-(Dimethylamino)benzophenone | 530-44-9. (n.d.). J&K Scientific LLC.
- Migration Studies of Two Common Components of UV-curing Inks into Food Simulants. (2019, October 7).
- Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994. (n.d.). PubChem - NIH.
- UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25).
- Flame-retardant coatings for wooden structures. (n.d.).
- High-Performance Raw Materials for Wood Coatings. (n.d.). Covestro Solution Center.
- This compound 1202-25-1. (n.d.). Tokyo Chemical Industry Co., Ltd.(JP).
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Application Notes and Protocols for the Photopolymerization of Methyl Methacrylate
Introduction: Harnessing Light to Build Polymers
Photopolymerization stands as a cornerstone of modern polymer synthesis, offering unparalleled spatial and temporal control over the formation of polymeric materials.[1][2] This technique leverages light energy to initiate a chain reaction, converting liquid monomers into solid polymers with tailored properties.[3] Among the vast array of photopolymerizable monomers, methyl methacrylate (MMA) is of significant industrial and academic interest, yielding poly(methyl methacrylate) (PMMA), a thermoplastic renowned for its optical clarity, durability, and biocompatibility.[4] This guide provides a comprehensive protocol for the photopolymerization of MMA, delving into the underlying chemical mechanisms, the critical role of photoinitiators, and the characterization of the resulting polymer.
The Engine of Polymerization: Understanding Photoinitiators
The successful photopolymerization of MMA hinges on the selection of an appropriate photoinitiator. These molecules are the workhorses of the reaction, absorbing photons from a light source and generating the reactive species—typically free radicals—that initiate the polymerization cascade.[3][5] Photoinitiators are broadly classified into two categories: Type I and Type II.
Type I Photoinitiators (Cleavage Type): Upon absorption of light, these initiators undergo unimolecular bond cleavage to generate two free radicals. This direct generation of radicals makes them highly efficient.
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically a hydrogen donor. Upon photoexcitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, generating the initiating radical.[3] While potentially less efficient than Type I initiators, Type II systems offer advantages in certain applications, such as reduced oxygen inhibition. A notable example is the system based on isopropyl thioxanthone (ITX) and ethyl 4-(dimethylamino)benzoate (EDB).[6]
The choice of photoinitiator and its concentration directly impacts the polymerization kinetics and the final properties of the PMMA, such as molecular weight.[6] For instance, decreasing the concentration of the ITX/EDB system has been shown to produce higher molecular weight PMMA.[6]
Mechanism of Free-Radical Photopolymerization
The photopolymerization of MMA proceeds via a classic free-radical chain-growth mechanism, which can be broken down into three key stages:
-
Initiation: The photoinitiator absorbs a photon (hν) and generates initial free radicals (R•). This radical then adds to the double bond of an MMA monomer, forming a new, larger radical.
-
Propagation: The newly formed monomer radical rapidly adds to subsequent MMA monomers, creating a growing polymer chain. This step is highly exothermic.
-
Termination: The growth of the polymer chain is halted. This can occur through the combination of two growing chains, disproportionation, or reaction with an inhibitor like oxygen.
Oxygen is a potent inhibitor of free-radical polymerization as it readily reacts with the initiating and propagating radicals to form stable peroxy radicals, effectively terminating the chain reaction.[7] Therefore, the removal of dissolved oxygen from the monomer solution is a critical step for successful polymerization.[1][7]
Visualizing the Workflow
The following diagram outlines the key steps involved in the photopolymerization of methyl methacrylate.
Caption: Workflow for the photopolymerization of MMA.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the bulk photopolymerization of MMA.
Materials and Equipment:
-
Methyl methacrylate (MMA), stabilized
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, a Type I initiator)
-
Inhibitor removal columns (e.g., packed with activated basic alumina)
-
Reaction vessel (e.g., glass vial or flask) with a septum
-
Nitrogen or argon gas source with a needle for purging
-
UV light source (e.g., UV LED lamp with a specific wavelength, such as 365 nm)[8][9]
-
Stirring plate and stir bar (optional, for homogeneous mixing)
-
Solvent for precipitation (e.g., methanol)
-
Beaker and filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Purification:
-
Rationale: Commercial MMA contains inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization during storage.[7] These must be removed immediately before polymerization.
-
Action: Pass the MMA monomer through an inhibitor removal column. Collect the purified, inhibitor-free monomer in a clean, dry reaction vessel.
-
-
Photoinitiator Addition:
-
Rationale: The concentration of the photoinitiator affects the rate of polymerization and the molecular weight of the resulting polymer.[6][8] A typical concentration range is 0.1-1.0% by weight.
-
Action: Weigh the desired amount of photoinitiator and add it to the purified MMA. If using a stir bar, stir the mixture until the initiator is completely dissolved.
-
-
Oxygen Removal (Degassing):
-
Rationale: As previously discussed, oxygen is a potent inhibitor of free-radical polymerization.[1][7]
-
Action: Seal the reaction vessel with a septum. Purge the solution and the headspace with an inert gas (nitrogen or argon) for 15-30 minutes by bubbling the gas through the liquid via a long needle and venting through a short needle.
-
-
Photopolymerization Reaction:
-
Rationale: The UV light provides the energy to activate the photoinitiator and start the polymerization. The reaction is exothermic, and for larger volumes, temperature control may be necessary.
-
Action: Place the sealed and degassed reaction vessel under the UV light source. Ensure the light source is positioned to provide uniform irradiation to the sample.[10] The irradiation time will depend on the initiator concentration, light intensity, and desired conversion.[3] The reaction progress can be visually monitored by the increase in viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
Rationale: The resulting polymer needs to be separated from any unreacted monomer and photoinitiator byproducts.
-
Action: Once the desired level of polymerization is achieved (the solution will be highly viscous or solid), dissolve the polymer in a suitable solvent like tetrahydrofuran (THF) if necessary. Slowly pour the polymer solution into a beaker containing a non-solvent (e.g., methanol) while stirring. The PMMA will precipitate as a white solid.
-
Collect the precipitated PMMA by filtration. Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
-
Drying:
-
Rationale: Residual solvent must be removed to obtain a pure, dry polymer for accurate characterization.
-
Action: Dry the purified PMMA in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization of Poly(methyl methacrylate)
The properties of the synthesized PMMA can be evaluated using various analytical techniques to determine its molecular weight, structure, and thermal properties.[4][11][12]
| Property | Characterization Technique | Information Obtained |
| Molecular Weight and Polydispersity | Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[11][12] |
| Chemical Structure and Tacticity | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | Confirms the chemical structure of PMMA and provides information about the stereochemistry (tacticity) of the polymer chain.[11][12] |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of characteristic functional groups in PMMA, such as the carbonyl (C=O) and ester (C-O) groups.[13] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer.[11] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the PMMA. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Polymerization | - Presence of oxygen in the system.[7][14]- Ineffective inhibitor removal.- Inactive or incorrect photoinitiator.- Insufficient light intensity or incorrect wavelength. | - Ensure thorough degassing of the monomer solution.- Use fresh inhibitor removal columns.- Verify the photoinitiator's activity and that its absorption spectrum matches the light source's emission.- Check the specifications of the UV lamp. |
| Slow Polymerization Rate | - Low photoinitiator concentration.- Low light intensity.- Presence of residual oxygen. | - Increase the photoinitiator concentration within the recommended range.- Increase the light intensity or move the sample closer to the source.- Improve the degassing procedure. |
| Bubble Formation in the Polymer | - Dissolved gases (e.g., nitrogen from purging) coming out of solution due to the exothermic reaction.[7][14] | - For applications requiring high optical clarity, consider performing the polymerization at a controlled, lower temperature to manage the exotherm, or degas using freeze-pump-thaw cycles instead of purging. |
| Yellowing of the Polymer | - Photoinitiator byproducts.- High reaction temperatures causing thermal degradation. | - Select a photoinitiator known to produce colorless byproducts.- Optimize the initiator concentration (use the minimum effective amount).- Implement temperature control during polymerization. |
Conclusion
The photopolymerization of methyl methacrylate is a versatile and efficient method for producing PMMA with a high degree of control over the reaction. By understanding the roles of the monomer, photoinitiator, and reaction conditions, researchers can tailor the polymerization process to achieve the desired material properties for a wide range of applications, from biomedical devices to advanced materials. Careful attention to experimental details, particularly the removal of oxygen, is paramount to achieving successful and reproducible results.
References
- Characterization of Poly(methyl methacrylate) - LabRulez LCMS.
- Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing).
- Polymerization and Characterization of PMMA. Polymer Chemistry Laboratory Experiments for Undergraduate Students | Journal of Chemical Education - ACS Publications.
- Photopolymerization kinetics of methyl methacrylate with reactive and inert nanogels.
- Photo Polymerization Photo polymerization is a very versatile polymerization mechanism that can be applied to a wide variety of.
- Polymer Reference Materials-Poly(Methyl Methacrylate).
-
Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes - NIH. Available from: [Link]
- Synthesis and SEC Characterization of Poly(methyl methacrylate) Star Polymers.
-
Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab - Minds@UW. Available from: [Link]
-
Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion - PMC - NIH. Available from: [Link]
-
Effect of the photoinitiator on the photopolymerization of the MMA-PMMA system. Light intensity: 147 mW cm −2 - ResearchGate. Available from: [Link]
-
Experimental setup for UV-LED photopolymerisation. A. Polymicro... - ResearchGate. Available from: [Link]
-
The Photopolymerization and Characterization of Methyl Methacrylate Initiated by Nanosized Titanium Dioxide - ResearchGate. Available from: [Link]
-
A Xanthate-Derived Photoinitiator that Recognizes and Controls the Free Radical Polymerization Pathways of Methyl Methacrylate and Styrene | Journal of the American Chemical Society. Available from: [Link]
-
PHOTOPOLYMERIZATION OF MONOMER METHYL METHACRYLATE (PMMA) WITH INDIUM TIN OXIDE (ITO) NANOPARTICLE AND MODIFICATIONS BY POLYETHY - Rasayan Journal of Chemistry. Available from: [Link]
-
Photopolymerization in 3D Printing | ACS Applied Polymer Materials - ACS Publications. Available from: [Link]
-
Photopolymerization and photo-cross-link kinetics of methyl... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Troubleshooting Methyl Methacrylate in Histology : r/labrats - Reddit. Available from: [Link]
-
Cure depth in photopolymerization: Experiments and theory - Princeton University. Available from: [Link]
-
Experimental setup for two-photon polymerization. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - MDPI. Available from: [Link]
-
Single-Layer Photopolymerization Process for the Rapid Fabrication of Nature-Inspired Multifunctional Films - ASME Digital Collection. Available from: [Link]
-
Investigation of dual-staged polymerization and secondary forming of photopultruded, fiber-reinforced, methacrylate-copolymer composites - PubMed. Available from: [Link]
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Application Notes & Protocols: The Indispensable Role of Tertiary Amine Co-initiators in Free Radical Polymerization
Introduction
Free radical polymerization (FRP) is a cornerstone of polymer chemistry, enabling the synthesis of a vast array of materials that are integral to modern industry and medicine. The process hinges on the efficient generation of free radicals to initiate the chain-growth reaction that transforms monomers into polymers.[1] While primary initiators, such as peroxides or photo-cleavable compounds, are essential for producing the initial radical species, their efficiency can be dramatically enhanced, and their activation conditions broadened, through the use of co-initiators. Among these, tertiary amines have emerged as a uniquely versatile and powerful class of accelerators, indispensable in both redox- and photo-initiated systems.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the mechanistic roles of tertiary amine co-initiators. We will explore their function in different initiation systems, detail their influence on polymerization kinetics, and provide validated protocols for their practical application. The focus will be on explaining the causality behind experimental choices, empowering researchers to rationally design and optimize their polymerization systems for applications ranging from industrial coatings to advanced biomedical devices.
Section 1: The Mechanistic Underpinnings of Tertiary Amine Co-Initiation
Tertiary amines do not typically generate radicals on their own. Instead, they act as powerful catalysts or synergists that interact with a primary initiator to generate radicals under conditions (e.g., room temperature or visible light) where the primary initiator alone would be inefficient. Their function can be broadly categorized into two primary mechanisms: redox reactions and photo-sensitized electron/hydrogen transfer.
Redox Initiation Systems: The Amine-Peroxide Couple
One of the most robust methods for initiating FRP at ambient temperatures is the use of an amine-peroxide redox couple.[2][3] This system is the foundation for many two-component adhesives, dental composites, and bone cements where heat or light cannot be applied. The benchmark system involves a tertiary aromatic amine, such as N,N-dimethyl-p-toluidine (DMPT), and a diacyl peroxide, typically benzoyl peroxide (BPO).[4][5]
The reaction proceeds via an SN2 attack by the amine's lone pair of electrons on the weak oxygen-oxygen bond of the peroxide.[3] This forms a transient molecular complex that rapidly decomposes into a benzoyloxy radical and an aminium radical cation. The benzoyloxy radical can directly initiate polymerization or decarboxylate to form a phenyl radical. Concurrently, a proton is abstracted from an adjacent alkyl group of the aminium cation, yielding a highly reactive α-aminoalkyl radical, which is a very efficient initiator of polymerization.[4]
Caption: Mechanism of redox initiation via an amine-peroxide system.
Photoinitiation Systems: Type II Hydrogen Abstraction
In photopolymerization, initiators are classified as Type I (photo-cleavage) or Type II (hydrogen abstraction).[6][7] Tertiary amines are the quintessential co-initiators for Type II systems, which are widely used in dental materials, 3D printing, and UV-curable coatings.[8][9]
A Type II system consists of a photosensitizer (e.g., camphorquinone (CQ), benzophenone) and a hydrogen/electron donor (the tertiary amine).[8][9] Upon absorption of light, the photosensitizer is promoted from its ground state to an excited singlet state, which then converts to a more stable, long-lived triplet state.[6] This excited triplet-state molecule is not capable of initiating polymerization itself but is a potent oxidizing agent. It readily abstracts a hydrogen atom from a carbon alpha to the nitrogen of the tertiary amine.[9][10] This bimolecular reaction generates two radicals: a ketyl radical from the photosensitizer (which is generally not very reactive towards monomers) and a highly reactive α-aminoalkyl radical that efficiently initiates polymerization.[4][7]
Caption: Mechanism of Type II photoinitiation with a tertiary amine.
Mitigating Oxygen Inhibition
A persistent challenge in free radical polymerization, especially in thin films or at the surface of materials, is oxygen inhibition. Molecular oxygen is a diradical that readily scavenges initiating and propagating radicals, converting them into unreactive peroxy radicals and effectively quenching the polymerization process.[10] Tertiary amines play a crucial secondary role in combating this effect. They can react with the non-reactive peroxy radicals to regenerate an active α-aminoalkyl radical, thereby restoring the polymerization kinetic chain.[10] This makes them invaluable for achieving tack-free surfaces in coatings and adhesives.
Section 2: A Comparative Overview of Common Tertiary Amine Co-Initiators
The choice of tertiary amine significantly impacts polymerization kinetics, material properties, and biocompatibility. The ideal co-initiator offers high reactivity, good stability, low toxicity, and minimal discoloration. Increasingly, co-initiators are designed to be polymerizable, incorporating them into the final polymer network to prevent leaching.[11][12]
| Co-Initiator Name | Abbreviation | Structure | Typical System | Key Properties & Considerations |
| N,N-Dimethyl-p-toluidine | DMPT | Aromatic | Redox (BPO) | High reactivity. Considered toxic and can cause discoloration. A historical benchmark.[8] |
| Ethyl-4-(dimethylamino)benzoate | EDMAB | Aromatic | Photo (CQ) | Very effective hydrogen donor. Widely used in dental resins. Potential for cytotoxicity and leaching as it is not copolymerizable.[8][11] |
| 2-(Dimethylamino)ethyl methacrylate | DMAEMA | Aliphatic | Photo (CQ) | Copolymerizable, reducing leachables. Can undergo degradation via hydrolysis.[11][13] |
| Triethanolamine | TEOA | Aliphatic | Photo | Low molecular weight, effective hydrogen donor. Can remain in the cured matrix, leading to potential extractables.[14] |
| Triurethane Methacrylate Amine | TUMA | Aliphatic | Photo (CQ) | Novel, high MW, copolymerizable. Designed to prevent amine release and improve biocompatibility. Shows lower polymerization rate than EDMAB.[11] |
Section 3: Application Protocols
The following protocols provide validated, step-by-step methodologies for utilizing tertiary amines in common polymerization scenarios.
Protocol: Redox-Initiated Polymerization of a Dimethacrylate Resin
This protocol simulates the curing of a two-component bone cement or self-curing adhesive at room temperature.
-
Objective: To polymerize a BisGMA/HEMA resin using the BPO/DMPT redox initiation system.
-
Materials & Reagents:
-
Monomer Base: Bisphenol A glycidyl methacrylate (BisGMA) / 2-hydroxyethyl methacrylate (HEMA) (55/45 wt/wt).
-
Component A (Initiator Paste): Monomer Base + 2.0 wt% Benzoyl Peroxide (BPO).
-
Component B (Accelerator Paste): Monomer Base + 1.0 wt% N,N-Dimethyl-p-toluidine (DMPT).
-
Inhibitor: Butylated hydroxytoluene (BHT) is typically pre-added to monomers (~200 ppm) to ensure shelf life.
-
-
Protocol Workflow:
Caption: Workflow for redox-initiated polymerization protocol.
-
Procedure:
-
Preparation of Components: In separate, opaque containers, prepare Component A and Component B by thoroughly mixing the respective initiator or co-initiator into the monomer base until a homogenous paste is formed. Use a planetary mixer or a high-shear mechanical stirrer.
-
Initiation: Dispense equal masses of Component A and Component B onto a mixing pad.
-
Mixing: Immediately and vigorously mix the two components with a spatula for 20-30 seconds until the color is uniform.
-
Characterization:
-
Gel Time: Start a timer at the beginning of mixing. Periodically probe the mixture with a clean spatula. Gel time is the point at which the material no longer forms strings and becomes rubbery.
-
Exotherm: For quantitative analysis, place the mixed resin around a thermocouple tip and record the temperature as a function of time. The time to reach the maximum temperature (Tpeak) is a measure of the curing speed.
-
Degree of Conversion (DC%): Place a small amount of the unmixed monomer base between two salt plates for FTIR analysis to obtain an uncured spectrum. After mixing A and B, place a sample on a diamond ATR-FTIR spectrometer and record spectra over time. Calculate DC% by monitoring the decrease in the aliphatic C=C peak area (~1637 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C at ~1608 cm⁻¹).
-
-
-
Expected Outcome: A rapid polymerization should occur, with a gel time typically between 2-5 minutes and a significant temperature rise. The final polymer should be a hard, crosslinked solid.
-
Safety: Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses). BPO is a strong oxidizer. DMPT is toxic.
Protocol: Photo-Initiated Polymerization of a Dental Adhesive Formulation
This protocol demonstrates the visible-light curing of a model dental adhesive formulation.
-
Objective: To cure a BisGMA/HEMA resin using the Camphorquinone (CQ) / EDMAB visible light photoinitiation system.
-
Materials & Reagents:
-
Monomer Base: BisGMA/HEMA (55/45 wt/wt).
-
Photosensitizer: Camphorquinone (CQ), 0.5 wt%.
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB), 1.0 wt%.
-
(Optional) Third Component: Diphenyliodonium hexafluorophosphate (DPIHP), 0.5 wt% to enhance efficiency.[11]
-
-
Protocol Workflow:
Caption: Workflow for photo-initiated polymerization protocol.
-
Procedure:
-
Formulation: In an amber vial to protect from ambient light, dissolve the CQ, EDMAB, and optional DPIHP into the monomer base. Gentle warming (~40°C) and stirring may be required to ensure complete dissolution.
-
Sample Preparation: Apply a controlled thickness film of the formulated resin onto a substrate. For FTIR analysis, a single drop on the ATR crystal is sufficient.
-
Curing: Position a dental curing light guide tip directly over the sample and irradiate for a specified time (e.g., 20, 40, or 60 seconds). Ensure consistent distance and intensity.
-
Characterization:
-
Surface Cure: Immediately after irradiation, gently probe the surface with a clean tool. A tack-free surface indicates efficient curing and mitigation of oxygen inhibition.
-
Degree of Conversion (DC%): As described in Protocol 3.1, compare the FTIR spectrum of the cured sample to the uncured resin to calculate the DC%.
-
-
-
Troubleshooting: If the surface remains tacky or uncured, it is likely due to oxygen inhibition. Potential solutions include increasing the co-initiator concentration, increasing light intensity/exposure time, or performing the cure in an inert (N₂) atmosphere.
Section 4: Applications in Drug Development and Material Science
The ability of tertiary amines to enable polymerization under biologically compatible conditions (room temperature, visible light) makes them central to many advanced applications.
-
Drug Development & Delivery: Tertiary amines are crucial for the in-situ polymerization of hydrogels for drug encapsulation and controlled release.[15][16] Polymers containing tertiary amine groups can also exhibit pH-responsive behavior, making them "smart" materials for targeted drug delivery.[16]
-
Biomaterials Science: The dental industry relies heavily on tertiary amine co-initiators for both self-curing (redox) and light-curing (photo) composite resins and adhesives.[11][12][17] They are also used in acrylic bone cements for orthopedic applications.[18] The development of polymerizable and high molecular weight amines is a key research area aimed at improving the biocompatibility and longevity of these medical devices by preventing the leaching of potentially toxic small molecules.[11][12][18]
-
Industrial Coatings & Printing: In UV/EB curing, tertiary amines are used as synergists to accelerate curing speeds and overcome oxygen inhibition, leading to durable, high-gloss finishes for a multitude of products.[10][14]
Conclusion
Tertiary amines are far more than simple additives; they are powerful co-initiators that fundamentally enable and control free radical polymerization under a wide range of conditions. By facilitating radical generation at ambient temperatures in redox systems and acting as essential hydrogen donors in Type II photo-systems, they provide the versatility needed for applications from industrial manufacturing to life-saving medical devices. Their secondary role in mitigating oxygen inhibition further solidifies their importance. As research progresses, the rational design of novel tertiary amine structures will continue to push the boundaries of polymer science, leading to safer, more efficient, and more functional materials for the future.
References
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Mechanism of redox initiation by the benzoyl peroxide/amine system[18]. - ResearchGate. Available from:
- Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC - NIH.
- US20180016365A1 - Co-initiator and co-monomer for use in preparing polymer related compositions, methods of manufacture, and methods of use - Google Patents.
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC - NIH.
- Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives.
- Rational Design of Efficient Amine Reductant Initiators for Amine-Peroxide Redox Polymerization | Request PDF - ResearchGate.
- US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents.
- Norrish Type 2/ II Photoinitiator Wholesale Manufacturer - Tintoll.
- Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. - ResearchGate.
- WO1995030480A2 - Initiators of tertiary amine/peroxide and polymer - Google Patents.
- Stability of three different amine co-initiators in DMSO-d 6 with 20... - ResearchGate.
- Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - RadTech Europe.
- New Pure Organic and Peroxide-Free Redox Initiating Systems for Polymerization in Mild Conditions - PMC - NIH.
- Computational and Experimental Evaluation of Peroxide Oxidants for Amine–Peroxide Redox Polymerization - PMC - NIH.
- The Effect of Tertiary Amines on the Free Radical Copolymerization of Unsaturated Polyester and Styrene - ResearchGate.
- Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - MDPI.
- What are the Applications of Amines in the Pharmaceutical Industry? - Diplomata Comercial.
- Novel cationic poly(ester-co-carbonate) materials functionalized with tertiary amine groups - RSC Publishing.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information.
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Application Notes & Protocols: The Role and Utilization of Methyl 4-(dimethylamino)benzoate in High-Performance Dental Adhesives
Prepared by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl 4-(dimethylamino)benzoate (M4DAB) in dental adhesive formulations. This document delves into the fundamental chemistry, mechanism of action, formulation strategies, and essential evaluation protocols, offering field-proven insights to optimize the performance and biocompatibility of dental restorative materials.
Introduction: The Critical Role of Co-initiators in Photopolymerization
Modern dental adhesives rely on the rapid and efficient conversion of monomeric resins into a durable polymer network upon exposure to a specific wavelength of light, typically in the blue region of the visible spectrum (400-500 nm). This process, known as photopolymerization, is initiated by a photoinitiator system. The most prevalent system in dental materials is a Type II photoinitiator system, which comprises a photosensitizer and a co-initiator.
This compound, an aromatic tertiary amine, serves as a highly effective co-initiator in these systems. While it does not absorb light in the visible range, it plays a crucial role as an electron and proton donor, working synergistically with a photosensitizer, most commonly camphorquinone (CQ). The CQ/amine pairing is the cornerstone of visible light curing in a vast majority of commercial methacrylate-based dental resins and composites.[1][2][3] Understanding the intricacies of this partnership is paramount to developing stable, effective, and biocompatible dental adhesives.
Mechanism of Action: The Camphorquinone/Methyl 4-(dimethylamino)benzoate System
The photopolymerization process initiated by the CQ/M4DAB system is a cascade of photochemical reactions that ultimately generate free radicals, the species responsible for initiating the polymerization of methacrylate monomers.
-
Photoexcitation of Camphorquinone (CQ): Upon irradiation with blue light (λmax ≈ 470 nm), the CQ molecule absorbs a photon and is promoted from its ground state to an excited singlet state (¹CQ*).[3][4]
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³CQ*).[3][4][5] This triplet state is the key reactive species in the initiation process.
-
Exciplex Formation and Electron/Proton Transfer: The excited triplet CQ (³CQ*) interacts with the tertiary amine, this compound, which acts as an electron donor.[1][2] This interaction forms an unstable excited-state complex known as an exciplex.[5] Within this exciplex, an electron is transferred from the nitrogen atom of the amine to the excited CQ. This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom of the amine.[5]
-
Generation of Free Radicals: This electron and proton transfer process results in the formation of an inactive CQ-based species and a highly reactive α-aminoalkyl radical. This α-aminoalkyl radical is the primary free radical that initiates the polymerization of the methacrylate monomers (e.g., BisGMA, HEMA, TEGDMA) present in the adhesive formulation.[3]
The efficiency of this process is contingent on the concentration and reactivity of both the CQ and the amine co-initiator.[3]
Caption: Mechanism of free radical generation by the CQ/M4DAB photoinitiator system.
Formulation Considerations
The concentration of this compound in a dental adhesive formulation is a critical parameter that influences the polymerization kinetics and the final properties of the adhesive.
| Component | Function | Typical Concentration (% w/w) | Notes |
| BisGMA | Base Monomer | 20-60 | Provides strength and rigidity. |
| TEGDMA | Diluent Monomer | 10-40 | Reduces viscosity, increases cross-linking.[6] |
| HEMA | Hydrophilic Monomer | 10-30 | Promotes adhesion to dentin.[1] |
| Camphorquinone (CQ) | Photosensitizer | 0.1-1.0 | Absorbs blue light to initiate polymerization.[7] |
| This compound | Co-initiator | 0.5-2.0 | Electron donor for free radical generation.[7][8] |
| Adhesive Monomers (e.g., 10-MDP) | Functional Monomer | 5-20 | Promotes chemical adhesion to tooth structure.[9] |
| Fillers (e.g., Silica) | Reinforcing Agent | 0-10 | Improves mechanical properties. |
| Solvents (e.g., Ethanol, Water) | Carrier | 10-50 | Facilitates application and penetration.[10] |
| Stabilizers (e.g., BHT) | Inhibitor | 0.01-0.1 | Prevents premature polymerization.[10] |
Rationale for Concentration Range:
-
Too Low: An insufficient concentration of M4DAB will lead to a low rate of free radical generation, resulting in an incomplete cure (low degree of conversion), poor mechanical properties, and compromised bond strength.[11]
-
Too High: While a higher concentration can increase the rate of polymerization, it can also lead to long-term color instability (yellowing) of the final restoration.[3] Furthermore, unreacted amine co-initiators can leach out of the polymer network, posing potential biocompatibility concerns.[2][3]
Experimental Protocols
Protocol for Evaluating the Degree of Conversion (DC)
The degree of conversion is a critical parameter that quantifies the percentage of monomer double bonds (C=C) that have been converted into single bonds (C-C) to form the polymer network.[12] A high DC is essential for achieving optimal mechanical properties and biocompatibility.[13] Fourier Transform Infrared (FTIR) Spectroscopy is a widely used and reliable method for this evaluation.[13][14]
Objective: To determine the DC of an experimental dental adhesive containing this compound.
Materials and Equipment:
-
Experimental dental adhesive formulation.
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Dental curing light unit (calibrated).
-
Mylar strip.
-
Micro-pipette.
Step-by-Step Methodology:
-
Baseline Spectrum Acquisition: a. Place a small drop of the un-cured adhesive resin onto the ATR crystal. b. Record the FTIR spectrum of the un-cured material. This will serve as the baseline. The key peaks to identify are the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal reference peak, typically the aromatic C=C stretching vibration at around 1608 cm⁻¹, which remains unchanged during polymerization.[12][14]
-
Sample Curing: a. Clean the ATR crystal thoroughly. b. Place a fresh, small drop of the adhesive onto the ATR crystal. c. Cover the sample with a Mylar strip to prevent the formation of an oxygen-inhibited layer. d. Position the tip of the dental curing light as close as possible to the sample without touching it. e. Irradiate the sample for the manufacturer's recommended time (e.g., 20, 40 seconds).
-
Cured Spectrum Acquisition: a. Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculation of Degree of Conversion: a. The DC is calculated using the following formula, based on the changes in the peak heights or areas of the aliphatic and aromatic C=C peaks before and after curing: DC (%) = [1 - ((Aliphatic peak height_cured / Aromatic peak height_cured) / (Aliphatic peak height_uncured / Aromatic peak height_uncured))] * 100
Caption: Experimental workflow for determining the Degree of Conversion using FTIR-ATR.
Protocol for Micro-tensile Bond Strength (µTBS) Testing
Bond strength testing is essential to evaluate the adhesive's ability to bond to the tooth substrate (dentin or enamel).[15][16][17] The micro-tensile bond strength (µTBS) test is a widely accepted method that provides reliable results and allows for the testing of multiple specimens from a single tooth.[16][18]
Objective: To evaluate the adhesive bond strength of an experimental dental adhesive to human dentin.
Materials and Equipment:
-
Extracted human third molars (sound, caries-free).
-
Low-speed diamond saw with a cooling system.
-
Silicon carbide grinding papers (e.g., 600-grit).
-
Experimental dental adhesive and a commercial composite resin.
-
Dental curing light unit.
-
Universal testing machine with a micro-specimen grip.
-
Cyanoacrylate glue.
Step-by-Step Methodology:
-
Tooth Preparation: a. After disinfection, remove the roots of the teeth. b. Section the crown to expose a flat, mid-coronal dentin surface. c. Grind the dentin surface with 600-grit silicon carbide paper under running water for 60 seconds to create a standardized smear layer.
-
Adhesive Application and Composite Buildup: a. Apply the experimental adhesive to the prepared dentin surface according to the intended protocol (e.g., etch-and-rinse or self-etch). b. Light-cure the adhesive. c. Build up a 5 mm high block of composite resin in increments on the bonded surface, light-curing each increment.
-
Specimen Sectioning: a. Store the bonded tooth in water at 37°C for 24 hours. b. Section the tooth-resin block perpendicularly to the adhesive interface in both "x" and "y" directions using the low-speed diamond saw to obtain rectangular beams (sticks) with a cross-sectional area of approximately 1 mm².
-
Bond Strength Testing: a. Attach each beam to the grips of the universal testing machine using cyanoacrylate glue. b. Apply a tensile load at a crosshead speed of 1 mm/min until failure occurs. c. Record the load at failure (in Newtons).
-
Calculation of µTBS: a. Measure the cross-sectional area of the fractured interface. b. Calculate the µTBS in megapascals (MPa) using the formula: µTBS (MPa) = Load at failure (N) / Bonded area (mm²)
-
Failure Mode Analysis: a. Examine the fractured surfaces under a stereomicroscope to classify the failure mode as adhesive, cohesive in dentin, cohesive in composite, or mixed.
Biocompatibility and Safety Considerations
While essential for polymerization, residual unreacted components, including this compound, can leach from the cured adhesive.[2] This has raised concerns about potential cytotoxicity and adverse biological reactions.[2][3]
-
Cytotoxicity: In vitro studies have shown that components of dental resins can be toxic to cells.[19][20][21] The leaching of M4DAB and other monomers can potentially cause local mucosal irritation or allergic reactions.[19]
-
Mitigation Strategies: The primary strategy to enhance biocompatibility is to maximize the degree of conversion, thereby minimizing the amount of leachable components. Formulating with a proper balance of CQ and M4DAB is crucial. Additionally, research into polymerizable co-initiators, which can be covalently bonded into the polymer network, is a promising avenue to reduce leaching.[1]
Conclusion
This compound is a cornerstone co-initiator in visible light-cured dental adhesives. Its efficient interaction with camphorquinone to produce polymerizing free radicals is fundamental to the clinical success of these materials. A thorough understanding of its mechanism of action, coupled with meticulous formulation and rigorous testing of the degree of conversion and bond strength, is essential for developing next-generation dental adhesives with superior performance, longevity, and biocompatibility. Researchers and developers must remain cognizant of the potential for leachable components and strive to optimize formulations to ensure patient safety.
References
- Probing the Dual Function of a Novel Tertiary Amine Compound in Dentin Adhesive Formulations - PMC. (n.d.).
- Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base | Request PDF - ResearchGate. (n.d.).
- Current photo-initiators in dental materials. (n.d.).
- Physical-chemical characterization and bond strength to zirconia of dental adhesives with different monomer mixtures and photoin - Taylor & Francis Online. (2022, April 6).
- Probing the dual function of a novel tertiary amine compound in dentin adhesive formulations | Pocket Dentistry. (2017, November 23).
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC - NIH. (2021, February 2).
- A review of our development of dental adhesives - Effects of radical polymerization initiators and adhesive monomers on adhesion | Request PDF - ResearchGate. (n.d.).
- Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study - MDPI. (n.d.).
- Fatigue bond strength of dental adhesive systems: Historical background of test methodology, clinical considerations and future perspectives - NIH. (n.d.).
- How bond strengths are measured - Dental Products Report. (2020, April 17).
- Degree of conversion of composites measured by DTA and FTIR. (n.d.).
- Optimizing Dental Bond Strength: Insights from Comprehensive Literature Review and Future Implications for Clinical Practice - MDPI. (2023, November 8).
- Bond strength tests of dental adhesive systems and their correlation with clinical results – A meta-analysis - Digital Smile Design. (n.d.).
- Synthesis and characterization of dimethacrylates containing quaternary ammonium functionalities for dental applications - PMC - NIH. (2011, October 27).
- WO2017161408A1 - Dental adhesive compositions - Google Patents. (n.d.).
- ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. (n.d.).
- Validity of bond strength tests: A critical review: Part I - PMC - PubMed Central. (n.d.).
- Camphorquinone – Knowledge and References - Taylor & Francis. (n.d.).
- Degree of conversion of composites measured by DTA and FTIR - PubMed. (n.d.).
- KR102293987B1 - Dental adhesive composition adding biocompatible BAG and preparation method of the same - Google Patents. (n.d.).
- Chemistry of novel and contemporary resin-based dental adhesives - Pure. (n.d.).
- DENTAL ADHESIVE COMPOSITION, PREPARATION AND USE THEREOF - European Patent Office - EP 3624753 B1. (2018, May 8).
- Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry. (n.d.).
- Evaluation of the Degree of Conversion and Curing Depth for the Composite Resin - ResearchGate. (2016, June 24).
- Compound this compound - Chemdiv. (n.d.).
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- Materials, Chemicals and Methods for Dental Applications. (n.d.).
- Ethyl 4-(dimethylamino)benzoate - PMC - NIH. (n.d.).
- Toxicity of methyl methacrylate in dentistry - PubMed. (n.d.).
- Biocompatibility of Resin-based Dental Materials - MDPI. (n.d.).
- Evolution of Dental Resin Adhesives—A Comprehensive Review - PMC - NIH. (n.d.).
- Toxicity of methyl methacrylate in dentistry. - Semantic Scholar. (n.d.).
- The Biocompatibility of Various Dental Materials - Touro Scholar. (n.d.).
- Effect of the dental adhesive, 4-META/MMA-TBB resin, on adhesion and keratinization of regenerating oral epithelium - PubMed. (n.d.).
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Application Note: Synthesis of Polymers Using Type II Photoinitiator Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Guide to Bimolecular Photoinitiation
Photopolymerization is a cornerstone of modern polymer science, enabling the rapid and spatiotemporally controlled conversion of liquid monomers into solid polymers. This technology is pivotal in fields ranging from advanced manufacturing and 3D printing to the fabrication of biomedical devices and drug delivery systems.[1] At the heart of this process lies the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.
Photoinitiators are broadly classified into two categories. Type I photoinitiators undergo unimolecular cleavage upon irradiation to form initiating radicals directly.[2] In contrast, Type II photoinitiator systems operate via a bimolecular mechanism, where the photoinitiator, upon excitation by light, interacts with a second molecule—a co-initiator or synergist—to generate the polymerizing radicals.[3][4] This collaborative approach, typically involving hydrogen abstraction or electron transfer, offers distinct advantages, including the ability to utilize a broader range of wavelengths (including visible light), reduced oxygen inhibition in certain formulations, and often lower cost.[5][6]
This application note provides a comprehensive technical guide to the theory, application, and practical execution of polymer synthesis using Type II photoinitiator systems. It is designed to equip researchers with the foundational knowledge and actionable protocols necessary to leverage these versatile systems in their work.
The Mechanism of Type II Photoinitiation
The defining characteristic of a Type II system is its reliance on a bimolecular reaction to generate radicals. The process is a sequence of photophysical and chemical events, which provides multiple points for experimental control.
-
Photoexcitation : The photoinitiator (PI), typically an aromatic ketone like benzophenone or thioxanthone, absorbs a photon of appropriate wavelength (UV-Vis), promoting it from its ground state (S₀) to an excited singlet state (S₁).[3]
-
Intersystem Crossing : This excited singlet state is very short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).[2] It is this triplet state that is the primary reactive species in Type II systems.
-
Interaction with Co-initiator : The excited triplet PI (PI*) interacts with a co-initiator (CoI), which is typically a hydrogen donor molecule like a tertiary amine, thiol, or alcohol.[2][7] This interaction can proceed via two primary pathways:
-
Hydrogen Abstraction : The PI* directly abstracts a hydrogen atom from the co-initiator. This generates two radicals: a ketyl radical derived from the photoinitiator and a radical on the co-initiator (e.g., an α-aminoalkyl radical if the co-initiator is a tertiary amine).[3][8]
-
Electron Transfer followed by Proton Transfer : The PI* and CoI first form an excited state complex (exciplex). An electron is transferred from the co-initiator (donor) to the excited photoinitiator (acceptor). This is followed by the transfer of a proton (H+) from the co-initiator radical cation to the photoinitiator radical anion, again resulting in a ketyl radical and a co-initiator radical.[7]
-
-
Initiation of Polymerization : Of the two radicals formed, the one derived from the co-initiator is typically the more reactive species and initiates the polymerization of monomers (e.g., acrylates).[8] The bulky ketyl radical is often less reactive and may primarily act as a terminating agent.[8]
This multi-step mechanism is what makes Type II systems distinct and versatile. The choice of both the photoinitiator and the co-initiator can be tailored to match specific light sources and monomer chemistries.
Caption: Mechanism of radical generation in a Type II photoinitiator system.
Key Components and Formulation Design
The success of a Type II photopolymerization hinges on the careful selection and optimization of its components.
Photoinitiators (PIs)
The photoinitiator's primary role is to absorb light efficiently at the emission wavelength of the light source. Its absorption spectrum is therefore the most critical selection criterion.
Co-initiators (CoIs)
The co-initiator is the hydrogen or electron donor. Tertiary amines are the most common and effective co-initiators, valued for their ability to mitigate oxygen inhibition.[9][10]
| Component Type | Examples | Typical λmax (nm) | Key Characteristics & Causality |
| Photoinitiators | Benzophenone (BP)[11] | ~250, 345 | Classic, cost-effective PI. The n→π* transition around 345 nm is key for excitation to the reactive triplet state. |
| Thioxanthones (e.g., ITX)[11][12] | ~260, 380 | Higher absorption in the long-wave UVA/visible region than BP, making it suitable for pigmented systems or LED curing. | |
| Camphorquinone (CQ)[11] | ~468 | Absorbs strongly in the blue region of the visible spectrum (~450-490 nm), essential for biomedical and dental applications where UV light is harmful.[13] | |
| Co-initiators | Tertiary Amines (e.g., EDB, MDEA)[12] | N/A | Excellent hydrogen donors. The resulting α-aminoalkyl radicals react with oxygen, consuming it and protecting the propagating polymer chains, thus reducing surface tackiness.[10] |
| Thiols (Mercaptans)[1] | N/A | Highly efficient hydrogen donors that can also participate in thiol-ene "click" reactions, reducing shrinkage and improving network homogeneity.[14] |
Note: λmax can vary depending on the solvent and molecular substitution. It is crucial to match the PI's absorption spectrum with the light source's emission spectrum for efficient curing.[9]
Monomers and Oligomers
The bulk of the formulation consists of monomers and/or oligomers that form the polymer network. Acrylates and methacrylates are the most common choices for free-radical polymerization due to their high reactivity.[15]
-
Monofunctional Monomers : Control viscosity and increase flexibility (e.g., 2-Hydroxyethyl Acrylate, HEA).
-
Multifunctional Monomers/Oligomers : Act as cross-linkers, forming a rigid 3D network and enhancing mechanical properties (e.g., Trimethylolpropane Triacrylate, TMPTA; 1,6-Hexanediol Diacrylate, HDDA).[16]
Experimental Protocols
The following protocols provide a framework for conducting a typical photopolymerization experiment using a Type II system. Safety is paramount; always consult the Safety Data Sheet (SDS) for each chemical.[17][18][19]
Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety goggles, and a lab coat. Acrylate monomers can be skin and eye irritants.[20][21]
-
Ventilation : Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[20]
-
UV Light Shielding : Use appropriate shielding (e.g., UV-blocking curtains or enclosures) to prevent exposure of skin and eyes to the high-intensity light source.
Protocol 1: Bulk Photopolymerization of an Acrylate Formulation
This protocol describes the free-radical polymerization of a simple acrylate mixture using a Benzophenone/Amine system, suitable for creating a solid polymer monolith.
Materials:
-
Trimethylolpropane Triacrylate (TMPTA) (Monomer/Cross-linker)
-
Benzophenone (BP) (Photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (EDB) (Co-initiator)
-
Glass vial or mold
-
Nitrogen or Argon gas source (optional, for mitigating oxygen inhibition)
-
UV Curing System (e.g., 365 nm LED or mercury lamp)
Procedure:
-
Formulation Preparation : In a glass vial shielded from ambient light (e.g., an amber vial or a vial wrapped in aluminum foil), prepare the photopolymer resin. A typical formulation is prepared by weight percent (wt%):
-
Mixing : Vigorously mix the components using a vortex mixer or magnetic stirrer until the photoinitiator and co-initiator are completely dissolved and the solution is homogeneous.
-
Oxygen Inhibition Mitigation (Optional but Recommended) : For optimal surface cure, gently bubble nitrogen or argon gas through the liquid formulation for 5-10 minutes to displace dissolved oxygen.[24] Oxygen is a potent radical scavenger that can inhibit polymerization, leading to a tacky or uncured surface.[10]
-
Sample Loading : Dispense the desired amount of the formulation into a mold or leave it in the vial for curing.
-
Photocuring : Place the sample under the UV light source. The exposure time and light intensity are critical parameters that must be optimized.
-
Light Source : A 365 nm LED light source is a good match for the absorption of Benzophenone.
-
Irradiation : Expose the sample to the light. Typical curing times can range from a few seconds to several minutes, depending on the light intensity, sample thickness, and formulation.[25]
-
-
Post-Curing Assessment : After irradiation, check the sample for curing. The liquid should have solidified into a hard polymer. Assess the surface for tackiness, which would indicate incomplete surface cure due to oxygen inhibition.
Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR)
This workflow allows for the quantitative analysis of the polymerization rate by tracking the disappearance of the monomer's reactive groups.
Caption: Workflow for monitoring photopolymerization kinetics using RT-FTIR.
Methodology:
-
Setup : Configure an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory and position a UV/Vis light guide to irradiate the ATR crystal.
-
Background : Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application : Place a single drop of the prepared liquid formulation onto the ATR crystal to form a thin film.
-
Initiate Monitoring : Start the real-time data collection. The software will continuously record spectra at a set interval (e.g., every second).
-
Irradiation : After a brief baseline period (e.g., 10-20 seconds), turn on the light source to initiate polymerization.
-
Data Analysis : The polymerization is monitored by tracking the disappearance of the acrylate C=C double bond peak, typically found around 1636 cm⁻¹.[15] The degree of conversion (DC%) at any given time (t) can be calculated using the following formula, often against a stable internal reference peak (e.g., a carbonyl C=O peak around 1720 cm⁻¹):
DC(%) = [1 - (Peak Area_t / Peak Area_0)] x 100
This data provides a kinetic profile of the reaction, revealing the cure speed and final conversion achieved.[26]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Strategy & Rationale |
| Tacky or Uncured Surface | Oxygen Inhibition : Oxygen radicals react with and terminate propagating polymer chains at the air-resin interface.[10] | 1. Inerting : Cure under a nitrogen or argon atmosphere to displace oxygen.[24] 2. Increase Co-initiator Concentration : Amines act as oxygen scavengers, consuming dissolved O₂.[9] 3. Increase Light Intensity : Higher intensity generates radicals faster than oxygen can diffuse into the system. |
| Incomplete or Slow "Through-Cure" | Insufficient Light Penetration : The photoinitiator concentration may be too high, absorbing all the light at the surface (a "self-shielding" effect).[6][9] Light Source Mismatch : The PI's absorption spectrum does not sufficiently overlap with the lamp's emission spectrum.[9] | 1. Optimize PI Concentration : Perform a "ladder study" to find the optimal concentration that balances surface and through-cure.[6] 2. Select a Different PI : Choose a PI that photobleaches or has a lower molar extinction coefficient at the curing wavelength. 3. Verify Light Source : Ensure the lamp's output wavelength (e.g., 365 nm, 405 nm) matches the PI's λmax. |
| Yellowing of Final Polymer | Photoinitiator Byproducts : Some photoinitiators, particularly aromatic ketones and amines, can generate colored degradation products after irradiation.[6] | 1. Use Low-Yellowing PIs : Investigate phosphine oxide-based initiators (typically Type I, but can be sensitized) or specialized non-yellowing systems.[27] 2. Minimize PI Concentration : Use the lowest effective concentration of the PI/CoI system. |
| Low Final Monomer Conversion | Vitrification : In highly cross-linked systems, the growing polymer network can solidify (vitrify) and trap unreacted monomers by severely restricting molecular mobility.[15] | 1. Cure at Elevated Temperature : Increasing the temperature can delay vitrification and allow for higher conversion. 2. Modify Formulation : Add a monofunctional monomer to reduce cross-link density and increase chain mobility. |
Conclusion
Type II photoinitiator systems are a powerful and adaptable tool in polymer synthesis. Their bimolecular mechanism, while more complex than that of Type I systems, provides a rich platform for formulation design, allowing for precise control over the initiation process. By understanding the interplay between the photoinitiator, co-initiator, monomer, and light source, researchers can overcome common challenges like oxygen inhibition and formulate robust systems for a vast array of applications, from industrial coatings to cutting-edge biomaterials. The protocols and troubleshooting guide provided herein serve as a practical starting point for harnessing the full potential of this versatile technology.
References
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Application Notes & Protocols: Experimental Setups for Studying Charge Transfer Phenomena
Introduction: The Central Role of Charge Transfer
Charge transfer, the movement of electric charge from one molecule or part of a molecule to another, is a fundamental process that governs the function of a vast array of systems in chemistry, physics, and biology.[1][2] From the efficiency of solar cells and the performance of electronic devices to the intricate mechanisms of photosynthesis and cellular respiration, the ability to control and understand charge transfer is paramount. In the realm of drug development, these phenomena are critical for understanding drug-receptor interactions, the metabolic fate of pharmaceuticals, and the mechanisms of action for many therapeutic agents.[3][4] The formation of charge-transfer complexes between a drug molecule (as an electron donor) and a biological receptor (as an acceptor) can be a key step in its pharmacological activity.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and experimental setups for studying charge transfer. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a deeper understanding and empowering researchers to design more effective experiments. We will explore a range of techniques, from foundational electrochemical methods to advanced spectroscopic and microscopic approaches, providing detailed protocols and practical insights for their successful implementation.
Core Concepts in Charge Transfer
Charge transfer can occur through several mechanisms, primarily categorized as electron transfer, hole transfer (the movement of a positive charge), or ion transfer.[1] These events can be initiated by various stimuli, including chemical reactions, electrochemical potential, or the absorption of light (photoinduced charge transfer). The efficiency and rate of charge transfer are exquisitely sensitive to the electronic coupling between the donor and acceptor moieties, the distance between them, and the surrounding environment.[5]
In the context of drug development, many pharmaceutical compounds can act as electron donors, forming charge-transfer complexes with biological acceptors.[6][7] The study of these interactions provides valuable information on:
-
Binding affinities and mechanisms: Quantifying the stability and kinetics of drug-receptor complexes.[4]
-
Pharmacokinetics: Understanding how charge transfer processes influence drug metabolism and distribution.
-
Bio-sensing: Developing novel electrochemical sensors for drug detection and diagnostics.
Visualization: Major Pathways of Charge Transfer Investigation
The following diagram illustrates the primary experimental avenues for probing charge transfer phenomena, which will be detailed in the subsequent sections.
Caption: Schematic workflow for a pump-probe transient absorption spectroscopy experiment.
Single-Molecule Techniques
Studying charge transfer at the single-molecule level provides the ultimate resolution, revealing heterogeneities and dynamics that are obscured in ensemble-averaged measurements. [8]
Single-Molecule Fluorescence Spectroscopy
This technique can be adapted to observe charge transfer events by monitoring the fluorescence of individual dye molecules. [8]A charge transfer event can quench the fluorescence, causing the signal to "blink" off. By analyzing the statistics of this blinking, one can deduce the kinetics of the charge transfer process. This method has been powerfully applied to study charge transport through individual DNA molecules. [8]
Scanning Tunneling Microscopy (STM)
In addition to imaging, STM can be used as a spectroscopic tool to probe charge transfer through a single molecule positioned between the STM tip and a conductive substrate. [9]By measuring the current as a function of the applied voltage (I-V spectroscopy), one can identify molecular orbitals and determine the conductance of a single molecule. [10]This provides direct insight into how a molecule's structure dictates its ability to transport charge.
Summary of Techniques and Applications
The choice of experimental setup depends critically on the specific scientific question being addressed. The table below summarizes the key characteristics and applications of the techniques discussed.
| Technique | Time Resolution | Spatial Resolution | Information Obtained | Key Application in Drug Development |
| Cyclic Voltammetry (CV) | Milliseconds to seconds | None (Bulk) | Redox potentials, electron transfer rates, reaction reversibility. | Rapidly screening the redox activity of new drug candidates. |
| Transient Absorption (TAS) | Femtoseconds to seconds | None (Bulk) | Excited-state lifetimes, charge separation/recombination rates. [11] | Understanding phototoxicity and the mechanism of photosensitizing drugs. |
| SECM | Milliseconds to seconds | Micrometers | Spatially resolved surface reactivity, membrane transport kinetics. [12] | Measuring drug transport across cell membranes. |
| STM/Single-Molecule | Nanoseconds to seconds | Angstroms | Single-molecule conductance, orbital energy levels. [9] | Probing the electronic interaction of a drug with a target surface. |
Conclusion
The study of charge transfer phenomena is a dynamic and essential field, with direct implications for fundamental science and pharmaceutical development. The experimental setups described in this guide, from the workhorse of cyclic voltammetry to the high-resolution power of single-molecule microscopy, provide a robust toolkit for researchers. By carefully selecting the appropriate technique and understanding the scientific principles behind the experimental design, scientists can unravel the complex mechanisms of charge transfer, paving the way for the rational design of more efficient electronic materials, catalysts, and next-generation therapeutics.
References
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Bard, A. J., Fan, F. R. F., Zhou, J., & Tsionsky, M. (1999). Scanning Electrochemical Microscopy. 38. Application of SECM to the Study of Charge Transfer through Bilayer Lipid Membranes. Analytical Chemistry, 71(19), 4300-4305. [Link]
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Open Access Journals. (2024). Understanding Charge Transfer: A Fundamental Process in Chemistry and Physics. Innovations in Chemical and Biological Engineering. [Link]
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SATHEE. (n.d.). Physics Charge Transfer. [Link]
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Wikipedia. (2023). Scanning electrochemical microscopy. [Link]
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Kuznetsov, A. M., & Ulstrup, J. (1995). Charge Transfer in Physics, Chemistry and Biology. Taylor & Francis eBooks. [Link]
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Tsionsky, M., Zhou, J., Amemiya, S., Fan, F. R. F., Bard, A. J., & Dryfe, R. A. W. (1999). Scanning electrochemical microscopy. 38. Application of SECM to the study of charge transfer through bilayer lipid membranes. Analytical Chemistry, 71(19), 4300–4305. [Link]
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Takada, T., Kawai, K., Fujitsuka, M., & Majima, T. (2004). Single-molecule observation of DNA charge transfer. Proceedings of the National Academy of Sciences, 101(41), 14745-14749. [Link]
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Open Access Journals. (2024). Understanding Charge Transfer: A Fundamental Process in Chemistry and Physics. International Journal of Science and Research. [Link]
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Wang, Y., Kececi, K., Velmurugan, J., & Mirkin, M. V. (2013). Electron transfer/ion transfer mode of scanning electrochemical microscopy (SECM): a new tool for imaging and kinetic studies. Chemical Science, 4(9), 3584-3592. [Link]
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Huber, F., Matencio, S., Weymouth, A. J., & Giessibl, F. J. (2020). Controlled single-electron transfer enables time-resolved excited-state spectroscopy of individual molecules. Nature Communications, 11(1), 1-8. [Link]
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Kundu, S., & Ventosa, E. (2023). Scanning Electrochemical Microscopy for Electrochemical Energy Conversion and Storage. Encyclopedia. [Link]
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Patsnap Eureka. (2025). Cyclic Voltammetry Protocol for Novel Electrode Materials — Scan Rates, Peak Analysis and Reporting. [Link]
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ResearchGate. (1995). Charge Transfer in Physics, Chemistry and Biology: Physical Mechanisms of Elementary Processes and an Introduction to the Theory. [Link]
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SID. (n.d.). A review of drug analysis using charge transfer complexes. [Link]
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Calegari, F., et al. (2016). Charge migration and charge transfer in molecular systems. Philosophical Transactions of the Royal Society A, 374(2074), 20150246. [Link]
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Genereux, J. C., & Barton, J. K. (2010). Mechanisms for DNA Charge Transport. Chemical Reviews, 110(3), 1642–1662. [Link]
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Aristov, N., & Habekost, A. (2015). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. World Journal of Chemical Education, 3(5), 115-119. [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]
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iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]
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Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry. [Link]
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Schönherr, H., et al. (2018). Charge-Transfer Complexes Studied by Dynamic Force Spectroscopy. Sensors, 18(1), 233. [Link]
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Zhang, J., et al. (2023). Understanding molecular and electrochemical charge transfer: theory and computations. Chemical Society Reviews, 52(16), 5437-5487. [Link]
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Al-Ahmary, K. M., et al. (2022). Charge-transfer chemistry of two corticosteroids used adjunctively to treat COVID-19. Part II: The CT reaction of hydrocortisone and dexamethasone donors with TCNQ and fluoranil acceptors in five organic solvents. Journal of Molecular Liquids, 367, 120468. [Link]
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Wiley Analytical Science. (2012). Charge Transfer at the Single Molecule Level. [Link]
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Al-Omar, M. A., & Al-Tamimi, A. M. (2019). Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone. Drug Design, Development and Therapy, 13, 319-328. [Link]
-
ResearchGate. (2025). Understanding Charge Transfer in Donor−Acceptor/Metal Systems: A Combined Theoretical and Experimental Study. [Link]
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Herrero, C., et al. (2021). Photoinduced Intervalence Charge Transfers: Spectroscopic Tools to Study Fundamental Phenomena and Applications. ChemPhotoChem, 5(1), 18-30. [Link]
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MDPI. (2024). Exploring the Dynamics of Charge Transfer in Photocatalysis: Applications of Femtosecond Transient Absorption Spectroscopy. Molecules, 29(17), 3995. [Link]
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Royal Society of Chemistry. (2013). Transient absorption spectroscopy studies of proton-coupled electron transfers. Photochemical & Photobiological Sciences, 12(8), 1335-1345. [Link]
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CEA-Iramis. (2010). Single Molecule Charge Transfer and Localization at Interfaces. [Link]
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Al-Kadhi, N. S., et al. (2023). Spectrophotometric Investigations of Charge Transfer Complexes of Tyrosine Kinase Inhibitors with Iodine as a σ-Electron Acceptor: Application to Development of Universal High-Throughput Microwell Assay for Their Determination in Pharmaceutical Formulations. Molecules, 28(8), 3491. [Link]
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Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy. [Link]
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Tomasi, S., & Gelin, M. F. (2021). Modeling of Transient Absorption Spectra in Exciton–Charge-Transfer Systems. The Journal of Physical Chemistry B, 125(22), 5945-5954. [Link]
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Application Notes and Protocols for Investigating the Antimicrobial Properties of Benzoate Derivatives
Introduction: The Enduring Potential of Benzoate Derivatives in Antimicrobial Research
Benzoate derivatives, salts and esters of benzoic acid, have a long-standing history as effective antimicrobial agents, primarily utilized as preservatives in food, pharmaceutical, and cosmetic industries. Their broad-spectrum activity against fungi, yeasts, and bacteria, particularly in acidic environments, makes them a subject of continued interest in the search for novel antimicrobial compounds. The emergence of antibiotic-resistant pathogens necessitates a deeper exploration of established compounds and their derivatives to uncover new therapeutic applications and understand their mechanisms of action.
The antimicrobial efficacy of benzoates is intrinsically linked to their chemical structure and the pH of the surrounding medium. The lipophilic nature of undissociated benzoic acid allows it to readily permeate microbial cell membranes. Once inside the cell, it disrupts cellular processes by interfering with membrane permeability, inhibiting amino acid absorption, acidifying the cytoplasm, and impeding the function of key respiratory enzymes. This multi-faceted mechanism of action presents a significant hurdle for the development of microbial resistance.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial properties of benzoate derivatives. We will delve into the foundational screening assays, quantitative susceptibility testing, and advanced methodologies for elucidating the precise mechanisms of microbial inhibition and killing.
Section 1: Foundational Antimicrobial Screening: The Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screening tool to qualitatively assess the antimicrobial activity of benzoate derivatives. This technique is cost-effective, easy to perform, and allows for the simultaneous testing of multiple derivatives against a single microbial strain.
Principle of the Method
A standardized microbial inoculum is uniformly spread onto the surface of an agar plate. Filter paper disks impregnated with a known concentration of the benzoate derivative are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the derivative is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol: Agar Disk Diffusion
Materials:
-
Test benzoate derivatives and a suitable solvent (e.g., DMSO, ethanol).
-
Sterile filter paper disks (6 mm diameter).
-
Mueller-Hinton Agar (MHA) plates.
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile saline or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
-
Sterile swabs, forceps, and micropipettes.
-
Incubator.
Procedure:
-
Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure even distribution. Allow the plate to dry for 3-5 minutes.
-
Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the benzoate derivative solution onto a sterile filter paper disk. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are evenly spaced (at least 24 mm apart from center to center). Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
-
Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition for each disk using a ruler or calipers. A larger zone of inhibition generally indicates greater antimicrobial activity.
Self-Validation and Controls:
-
Positive Control: A disk with a known antibiotic (e.g., ampicillin, tetracycline) to ensure the test system is working correctly.
-
Negative Control: A disk impregnated with the solvent used to dissolve the benzoate derivative to ensure the solvent has no antimicrobial activity.
-
Purity Check: Sub-culture any colonies growing within the zone of inhibition to check for contamination.
Section 2: Quantitative Antimicrobial Susceptibility Testing
While disk diffusion is excellent for initial screening, quantitative methods are necessary to determine the precise concentration of a benzoate derivative required to inhibit or kill a microorganism. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle of the Method: The broth microdilution method is a quantitative technique used to determine the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. This method involves preparing serial two-fold dilutions of the benzoate derivative in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism.
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Protocol: Broth Microdilution
Materials:
-
Test benzoate derivatives.
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.
-
Test microbial strains.
-
Sterile saline or PBS.
-
0.5 McFarland turbidity standard.
-
Multichannel pipette.
-
Plate reader (optional, for quantitative growth assessment).
Procedure:
-
Preparation of Dilutions: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 50 µL of the benzoate derivative stock solution (at twice the highest desired final concentration) to make a total volume of 100 µL. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the disk diffusion method. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no antimicrobial agent.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzoate derivative at which no visible growth is observed.
Data Presentation: Example MIC Data
| Benzoate Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Sodium Benzoate (pH 4.5) | 1000 | 1000 | 2500 |
| Methylparaben | 128 | 256 | 64 |
| Propylparaben | 64 | 128 | 32 |
| Butylparaben | 32 | 64 | 16 |
Note: The antimicrobial activity of parabens (p-hydroxybenzoic acid esters) generally increases with the length of the alkyl chain.
Section 3: Determining the Rate and Nature of Antimicrobial Activity: The Time-Kill Kinetics Assay
The time-kill kinetics assay is a dynamic method that provides crucial information on the pharmacodynamic properties of an antimicrobial agent. It helps determine whether a benzoate derivative is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and reveals if its activity is concentration-dependent or time-dependent.
Principle of the Method
A standardized bacterial inoculum is exposed to various concentrations of the benzoate derivative (typically multiples of the predetermined MIC) in a liquid medium. At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Detailed Protocol: Time-Kill Assay
Materials:
-
Benzoate derivative with a known MIC.
-
Test organism in mid-logarithmic growth phase.
-
Growth medium (e.g., CAMHB).
-
Sterile culture tubes or flasks.
-
Shaking incubator.
-
Sterile saline or PBS for dilutions.
-
Agar plates for colony counting.
Procedure:
-
Preparation: Prepare tubes with growth medium containing the benzoate derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the derivative.
-
Inoculation: Inoculate all tubes (except a sterility control) with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.
-
Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the colonies on plates that have between 30 and 300 colonies.
-
Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves.
Data Presentation: Example Time-Kill Curve Data
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.50 | 5.10 | 4.60 |
| 4 | 7.40 | 5.30 | 4.20 | 3.50 |
| 8 | 8.60 | 5.10 | 3.10 | <2.00 |
| 24 | 9.20 | 4.90 | <2.00 | <2.00 |
Section 4: Advanced Methodologies for Mechanistic Insights
To move beyond determining if a compound is active to understanding how it works, more advanced techniques are required. Visualizing the physical impact on microbial cells and analyzing changes in their molecular machinery can provide profound insights into the mechanism of action of benzoate derivatives.
Visualizing Cellular Damage: Electron Microscopy
Electron microscopy (EM), particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers unparalleled resolution for visualizing the morphostructural changes in bacterial cells induced by antimicrobial agents.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the cell surface. It is invaluable for observing effects such as cell wall roughening, disruption, cell swelling, and the formation of lysed cells due to the loss of intracellular material.
-
Transmission Electron Microscopy (TEM): Allows for the examination of internal cellular structures. TEM can reveal damage to the cell membrane, alterations in the cytoplasm, and effects on intracellular components, providing direct evidence of antibiotic penetration and action.
General Protocol Outline for SEM:
-
Treatment: Expose a mid-log phase bacterial culture to the benzoate derivative (at MIC or supra-MIC concentrations) for a defined period.
-
Fixation: Harvest the cells and fix them, typically with glutaraldehyde, to preserve their structure.
-
Dehydration: Dehydrate the samples through a series of graded ethanol solutions.
-
Drying and Coating: Critical-point dry the samples and coat them with a thin layer of a conductive metal (e.g., gold or palladium).
-
Imaging: Visualize the samples using an SEM. Compare treated cells to untreated controls to identify morphological changes.
Unraveling Molecular Responses: Proteomic and Genomic Approaches
Investigating the changes in protein expression (proteomics) and gene expression (genomics) in response to treatment with a benzoate derivative can elucidate its specific cellular targets and the resistance mechanisms of the microorganism.
-
Proteomics: This approach involves the large-scale study of proteins. By comparing the proteome of treated versus untreated bacteria, researchers can identify proteins that are up- or down-regulated. This can reveal the cellular pathways affected by the compound, such as those involved in cell wall synthesis, protein synthesis, or energy metabolism. Techniques like 2D-gel electrophoresis and mass spectrometry (MS) are central to proteomics.
-
Genomics and Transcriptomics: These approaches analyze changes in the organism's DNA and RNA, respectively. Transcriptomics (e.g., using RNA-seq) can reveal which genes are activated or repressed in response to the benzoate derivative, providing a comprehensive view of the cellular stress response and adaptive mechanisms.
Conceptual Workflow: Integrating Methods for Mechanistic Study
Caption: Integrated approach for antimicrobial mechanism of action studies.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of benzoate derivatives as antimicrobial agents. By progressing from qualitative screening and quantitative susceptibility testing to advanced mechanistic studies, researchers can build a complete profile of a compound's activity. This systematic approach is essential for identifying promising new derivatives, understanding their mode of action, and ultimately contributing to the development of new strategies to combat infectious diseases.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Antimicrobial Susceptibility Testing. Apec.org.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. Benchchem.
- Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). GrowNextGen.
- Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49. Benchchem.
- Broth Microdilution. MI - Microbiology.
Investigating Methyl 4-(dimethylamino)benzoate as a Novel Photosensitizer in Photodynamic Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1] The quest for novel, efficient photosensitizers remains a critical frontier in advancing the scope and efficacy of PDT.[2][3][4] This document provides a comprehensive guide for the investigation of Methyl 4-(dimethylamino)benzoate as a potential, novel photosensitizer for PDT applications. While not a traditionally recognized photosensitizer, its fluorescent properties and photochemical reactivity warrant exploration.[5][6] These application notes and protocols are designed to provide a rigorous framework for the initial in vitro evaluation of its photodynamic potential.
Introduction: The Rationale for Investigating this compound in PDT
This compound is a well-characterized fluorescent probe known for its use in photopolymerization and as a component in sunscreen formulations.[7][5][6] Its core function in these applications relies on its ability to absorb UV light and subsequently initiate chemical reactions. This fundamental characteristic—light absorption leading to a reactive state—is the cornerstone of photodynamic therapy.
The central hypothesis for investigating this compound in PDT is its potential to generate reactive oxygen species (ROS) upon photoactivation, a key mechanism of PDT-induced cell death.[3][8][9] The journey of a photosensitizer from a candidate molecule to a therapeutic agent is arduous, beginning with fundamental photochemical and photobiological characterization. This guide provides the foundational protocols to embark on this exploratory path with this compound.
The Photodynamic Mechanism: A Primer
Photodynamic therapy operates on a simple yet elegant principle. A photosensitizer, after being administered, preferentially accumulates in the target tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state. This triplet state photosensitizer can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals, which in turn induce cellular apoptosis and necrosis.[3][8][10]
Caption: General mechanism of Photodynamic Therapy.
Foundational Protocols for In Vitro Evaluation
The following protocols are designed to systematically assess the potential of this compound as a photosensitizer. It is crucial to include appropriate controls in all experiments, including cells treated with the compound but not light, cells exposed to light but not the compound, and untreated cells.
Protocol 1: Determination of Dark Cytotoxicity
Objective: To determine the inherent toxicity of this compound on a selected cell line in the absence of light. An ideal photosensitizer should exhibit low to no dark toxicity.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[11]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate in the dark for a period that will be consistent with the phototoxicity assay (e.g., 24 hours).
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) in the dark.
Protocol 2: In Vitro Phototoxicity Assay
Objective: To evaluate the cytotoxic effect of this compound when activated by light.
Materials:
-
All materials from Protocol 3.1
-
A light source with a specific wavelength appropriate for the absorption spectrum of this compound (UV-A range, around 360 nm).[7]
-
Photometer to measure light irradiance.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3.1.
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 4 hours) in the dark to allow for cellular uptake.
-
Irradiation:
-
Wash the cells with PBS to remove any extracellular compound.
-
Add fresh, compound-free medium.
-
Irradiate the cells with the light source. The light dose (fluence) is a product of irradiance (mW/cm²) and time (s). A range of light doses should be tested.[12]
-
-
Post-Irradiation Incubation: Return the plate to the incubator for a further 24-48 hours.
-
Viability Assay: Perform a cell viability assay as in Protocol 3.1.
-
Data Analysis: Calculate the percentage of cell viability and determine the light-dependent IC50. A significant difference between the dark and light IC50 values indicates phototoxic activity.
| Parameter | Dark Cytotoxicity | Phototoxicity |
| Compound Concentration | Variable (e.g., 0.1-100 µM) | Variable (e.g., 0.1-100 µM) |
| Incubation Time | 24 hours | 4 hours (pre-incubation) |
| Light Exposure | No | Yes (specific wavelength and dose) |
| Post-Exposure Incubation | N/A | 24-48 hours |
| Endpoint | Cell Viability (%) | Cell Viability (%) |
Table 1: Comparison of Experimental Parameters for Dark vs. Phototoxicity Assays.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) Generation
Objective: To directly measure the production of ROS within cells following photoactivation of this compound.
Materials:
-
Cell line and culture reagents
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA, Singlet Oxygen Sensor Green)
-
Light source
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes or in 96-well plates suitable for fluorescence imaging.
-
Compound Incubation: Treat the cells with a non-toxic concentration of this compound (determined from Protocol 3.1) for a suitable uptake period.
-
Probe Loading: Wash the cells and incubate them with a ROS-sensitive probe according to the manufacturer's instructions.
-
Photoactivation and Imaging:
-
Place the cells on the stage of a fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
Irradiate a specific region of the cells with the activation light.
-
Immediately acquire post-irradiation fluorescence images at several time points.
-
-
Data Analysis: Quantify the increase in fluorescence intensity in the irradiated cells compared to non-irradiated controls. A significant increase in fluorescence indicates ROS production.
Caption: Workflow for evaluating a novel photosensitizer.
Advanced Characterization and Future Directions
Should this compound demonstrate promising results in these initial assays (i.e., low dark toxicity, high phototoxicity, and confirmed ROS generation), further investigation would be warranted. This would include:
-
Cellular Uptake and Subcellular Localization Studies: Using its intrinsic fluorescence, the uptake kinetics and intracellular localization of this compound can be monitored via fluorescence microscopy.
-
Mechanism of Cell Death Analysis: Determining whether the induced cell death is primarily apoptotic or necrotic through assays such as Annexin V/Propidium Iodide staining.
-
In Vivo Model Testing: Evaluation in animal models of cancer is a critical next step for any promising photosensitizer candidate.[8][13][14][15][16] This involves assessing tumor regression, biodistribution, and systemic toxicity.
Conclusion
The protocols outlined in this document provide a robust and scientifically sound framework for the initial investigation of this compound as a novel photosensitizer for photodynamic therapy. While its efficacy in this application is currently unknown, its photochemical properties suggest that such an investigation is a worthwhile endeavor. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the potential development of new therapeutic agents in the fight against cancer.
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. In: Methods in Molecular Biology, vol 2451. Humana, New York, NY. [Link]
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. Methods in Molecular Biology, 2451:151-162. [Link]
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Hamblin, M.R. (2016). Animal models for photodynamic therapy (PDT). Bioscience Reports, 36(5), e00396. [Link]
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. ResearchGate. [Link]
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Shafirstein, G., et al. (2022). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. National Center for Biotechnology Information. [Link]
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Goyal, A., et al. (2019). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (148), e59616. [Link]
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Chang, J. E., et al. (2016). In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. Journal of Visualized Experiments. [Link]
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Al-Alawi, M., et al. (2021). In Vitro Low-Fluence Photodynamic Therapy Parameter Screening Using 3D Tumor Spheroids Shows that Fractionated Light Treatments Enhance Phototoxicity. ACS Biomaterials Science & Engineering, 7(11), 5267–5277. [Link]
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Goyal, A., et al. (2019). An In Vitro Approach to Photodynamic Therapy. The University of Queensland. [Link]
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Pandey, R.K., et al. (2007). In Vitro Photodynamic Therapy and Quantitative Structure–Activity Relationship Studies with Stable Synthetic Near-Infrared-Absorbing Bacteriochlorin Photosensitizers. Journal of Medicinal Chemistry, 50(8), 1765–1775. [Link]
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Ghogare, A.A., et al. (2016). Synthesis of fluorous photosensitizers for photodynamic therapy applications. Abstracts of Papers of the American Chemical Society, 251. [Link]
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Heitz, V., et al. (2019). Molecular Theranostic Agents for Photodynamic Therapy (PDT) and Magnetic Resonance Imaging (MRI). Molecules, 24(2), 350. [Link]
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Garcia, A., et al. (2020). Design and synthesis of photosensitizer-peptide conjugates for PDT. ResearchGate. [Link]
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Yuan, H., et al. (2018). Synthesis and Evaluation of New Potential Benzo[a]phenoxazinium Photosensitizers for Anticancer Photodynamic Therapy. Molecules, 23(6), 1436. [Link]
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Obieca, A., et al. (2024). Isolation, Synthesis, and Use of Natural Photosensitizers in the Treatment of Central Nervous System Tumors. MDPI. [Link]
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Wieder, M.E., et al. (2015). Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology. Current Medicinal Chemistry, 22(19), 2295-2323. [Link]
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Teh, C., et al. (2014). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry, 5(11), 3554-3562. [Link]
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Shnayder, M., et al. (2022). Effects of methylene blue photodynamic therapy on oral carcinoma and leukoplakia cells. Laryngoscope Investigative Otolaryngology, 7(4), 982-987. [Link]
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Liu, Y., et al. (2012). Photoprotection or photodamage: a direct observation of nonradiative dynamics from 2-ethylhexyl 4-dimethylaminobenzoate sunscreen agent. Physical Chemistry Chemical Physics, 14(40), 13913-13922. [Link]
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Zünkler, S., et al. (1996). Methylene blue mediated photodynamic therapy in experimental colorectal tumors in mice. Journal of Photochemistry and Photobiology B: Biology, 36(2), 217-221. [Link]
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Rettig, W., & Wermuth, G. (1981). Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(12), 2411-2422. [Link]
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de Faria, M.R.T., et al. (2023). Antimicrobial photodynamic therapy mediated by methylene blue-loaded polymeric micelles against Streptococcus mutans and Candida albicans biofilms. Photodiagnosis and Photodynamic Therapy, 41, 103285. [Link]
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Dougherty, T.J., & Wilson, B.C. (Eds.). (2010). Photodynamic Therapy: Methods and Protocols. Humana Press. [Link]
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Morton, C., et al. (2019). Guideline on Photodynamic Therapy. British Association of Dermatologists. [Link]
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Wiegell, S.R., et al. (2008). Topical methyl aminolevulinate photodynamic therapy using red light-emitting diode light for multiple actinic keratoses: a randomized study. Journal of the European Academy of Dermatology and Venereology, 22(7), 803-809. [Link]
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Kwiatkowska, E., et al. (2018). Photodynamic therapy - mechanisms, photosensitizers and combinations. Biomedicine & Pharmacotherapy, 106, 1098-1107. [Link]
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Li, Z., et al. (2022). Coronatine Modulated the Generation of Reactive Oxygen Species for Regulating the Water Loss Rate in the Detaching Maize Seedlings. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Al-Akhras, M.H., et al. (2023). Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials. Cancers, 15(13), 3334. [Link]
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Goforth, A.M., et al. (2018). Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. ResearchGate. [Link]
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Zhang, X., et al. (2018). A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO. National Center for Biotechnology Information. [Link]
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De Giglio, E., et al. (2022). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. National Center for Biotechnology Information. [Link]
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Zamay, G.S., et al. (2018). Reactive oxygen species generation in aqueous solutions containing GdVO4:Eu3+ nanoparticles and their complexes with methylene blue. Nanoscale Research Letters, 13(1), 100. [Link]
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Zamay, G.S., et al. (2018). Reactive oxygen species generation in aqueous solutions containing GdVO4:Eu3+ nanoparticles and their complexes with methylene blue. National Center for Biotechnology Information. [Link]
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analytical methods for quantification of Methyl 4-(dimethylamino)benzoate
An Application Guide to the Analytical Quantification of Methyl 4-(dimethylamino)benzoate
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (DMAB). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the primary analytical techniques for DMAB quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each section offers not only step-by-step methodologies but also the underlying scientific rationale for procedural choices, ensuring robust and reproducible results. The protocols are presented within the framework of international regulatory standards, emphasizing method validation to guarantee data integrity.
Introduction: The Analytical Imperative for this compound
This compound (DMAB), an aromatic ester, is a compound of significant industrial and research interest. It functions as a photoinitiator in polymerization processes, a fluorescent probe for studying molecular environments, and an intermediate in the synthesis of various organic molecules.[1][2] Given its diverse applications, the ability to accurately and reliably quantify DMAB in a variety of matrices—from raw materials and final products to biological samples—is paramount.
The choice of an analytical method is dictated by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. This guide provides a critical examination of the most effective techniques, empowering the scientist to select and implement the optimal method for their specific analytical challenge.
Before delving into specific methods, understanding the fundamental physicochemical properties of DMAB is essential for method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1202-25-1 | [4] |
| Molecular Formula | C₁₀H₁₃NO₂ | [3] |
| Molecular Weight | 179.22 g/mol | [3] |
| Melting Point | 100-102 °C | [4] |
| Boiling Point | 280.3 °C at 760 mmHg | [4] |
| UV Absorption (λmax) | ~310-330 nm | [2][5] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and ethanol. | [1] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for the quantification of DMAB, particularly in complex mixtures. Its high resolving power allows for the separation of the analyte from impurities, degradation products, and matrix components, ensuring a high degree of specificity.
Expertise & Rationale
The selection of a C18 (octadecylsilyl) stationary phase is based on the non-polar nature of the DMAB molecule, which promotes retention via hydrophobic interactions. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer provides the necessary elution strength. Acetonitrile is often preferred due to its low UV cutoff and viscosity. UV detection is ideal, as DMAB possesses a strong chromophore that absorbs significantly around 310 nm, providing excellent sensitivity.[2] Method validation must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the procedure is fit for its intended purpose.[6][7]
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for DMAB quantification.
Detailed Protocol: RP-HPLC Method for DMAB
-
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Instrumentation and Chromatographic Conditions
-
HPLC System: Quaternary pump, autosampler, column oven, UV/PDA detector.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). Degas before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 310 nm
-
Run Time: 10 minutes (DMAB expected to elute around 4-6 minutes)
-
-
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DMAB reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five standards ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain DMAB and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., ~10 µg/mL).
-
-
System Suitability Testing (SST)
-
Before analysis, inject the mid-point calibration standard (e.g., 10 µg/mL) six times.
-
The system is deemed ready if it meets the acceptance criteria outlined in Table 2. This ensures the chromatographic system is performing adequately for the analysis.[8]
-
-
Analysis Procedure
-
Inject the prepared calibration standards in sequence from lowest to highest concentration.
-
Construct a calibration curve by plotting the peak area of DMAB against its concentration.
-
Inject the sample solution(s).
-
Determine the concentration of DMAB in the sample by interpolating its peak area from the calibration curve.
-
Method Validation Summary (per ICH Q2(R2) Guidelines)
Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and free from interference at the retention time of DMAB. | Ensures the signal is only from the analyte. |
| Linearity (R²) | ≥ 0.999 | Confirms a direct relationship between concentration and response.[8] |
| Range | e.g., 1 - 20 µg/mL | The interval where the method is precise, accurate, and linear.[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the results to the true value.[8] |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate (Inter-day): ≤ 2.0% | Demonstrates the consistency of results.[8] |
| LOD (Limit of Detection) | Signal-to-Noise ratio ≥ 3:1 | The lowest amount of analyte that can be detected. |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio ≥ 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| System Suitability (%RSD) | ≤ 2.0% for 6 injections | Verifies the performance of the analytical system.[8] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes
Gas Chromatography is a highly effective technique for the separation and quantification of volatile and thermally stable compounds like DMAB. Coupled with a Flame Ionization Detector (FID), it provides a robust and sensitive analytical solution.
Expertise & Rationale
The choice of a low-to-mid polarity capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1), is appropriate for separating aromatic esters.[9] The GC oven is programmed to ramp in temperature, ensuring that DMAB elutes as a sharp, symmetrical peak within a reasonable timeframe. The FID is an excellent universal detector for hydrocarbons, offering a wide linear range and high sensitivity. Sample introduction can be via direct liquid injection or, for solid samples or complex matrices, headspace analysis, which selectively introduces volatile analytes into the system.[10]
Experimental Workflow: GC-FID Analysis
Caption: GC-FID workflow for DMAB quantification.
Detailed Protocol: GC-FID Method for DMAB
-
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Methanol or Ethyl Acetate (GC grade)
-
Internal Standard (IS), e.g., n-Tridecane (optional, but recommended for precision)
-
Helium or Nitrogen (High purity carrier gas)
-
Capillary GC Column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
GC vials with septa
-
-
Instrumentation and Chromatographic Conditions
-
GC System: Gas chromatograph with FID and split/splitless injector.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 260 °C, hold for 5 min.
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
-
Preparation of Solutions
-
Internal Standard Stock (if used): Prepare a 1 mg/mL solution of n-Tridecane in the chosen solvent.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of DMAB into a 25 mL volumetric flask. If using an IS, add a fixed amount of the IS stock (e.g., 2.5 mL) and dilute to volume with the solvent.
-
Calibration Standards: Prepare a series of dilutions of the standard stock to cover the expected sample concentration range. Ensure each standard contains the same fixed concentration of the internal standard.
-
Sample Solution: Accurately weigh the sample, add the same fixed amount of internal standard, and dilute with the solvent to achieve a DMAB concentration within the calibration range.
-
-
Analysis Procedure
-
Inject the calibration standards to generate a calibration curve. Plot the ratio of the DMAB peak area to the IS peak area against the concentration of DMAB.
-
Inject the prepared sample solutions.
-
Calculate the peak area ratio of DMAB to the IS in the sample chromatogram.
-
Determine the concentration of DMAB in the sample using the calibration curve.
-
UV-Vis Spectrophotometry: A Rapid Screening Tool
For samples where DMAB is the primary or sole absorbing species in a non-absorbing solvent, UV-Vis spectrophotometry offers a rapid, simple, and cost-effective method of quantification. Its utility is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.
Expertise & Rationale
This method's primary limitation is its lack of specificity. Any impurity or matrix component that absorbs at or near the λmax of DMAB (~310 nm) will interfere with the measurement, leading to inaccurate results.[5] Therefore, it is best suited for the assay of pure DMAB or for process control in highly controlled chemical streams. The choice of solvent is critical, as it must be transparent in the measurement region and fully dissolve the analyte.
Experimental Workflow: UV-Vis Spectrophotometry
Caption: UV-Vis workflow for DMAB quantification.
Detailed Protocol: UV-Vis Method for DMAB
-
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Methanol (Spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
-
Instrumentation
-
Dual-beam UV-Vis Spectrophotometer
-
-
Determination of λmax
-
Prepare a mid-range standard solution (e.g., 5 µg/mL) of DMAB in methanol.
-
Scan the solution from 400 nm to 250 nm using methanol as a blank.
-
Identify the wavelength of maximum absorbance (λmax), expected to be around 310 nm.
-
-
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DMAB and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of at least five standards by diluting the stock solution with methanol to cover a suitable absorbance range (e.g., 0.1 to 1.0 AU). A typical concentration range might be 1 to 10 µg/mL.
-
Sample Solution: Prepare a sample solution in methanol with an expected concentration that falls within the calibration range.
-
-
Analysis Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a methanol blank.
-
Measure the absorbance of each calibration standard.
-
Plot absorbance versus concentration to create a calibration curve.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of DMAB in the sample using the linear regression equation from the calibration curve.
-
Comparative Overview of Analytical Methods
The selection of the most appropriate analytical technique is a critical decision based on the specific needs of the project.
Table 3: Comparison of Analytical Methods for DMAB Quantification
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | Very High | High | Low |
| Sensitivity | High (ng level) | Very High (pg level) | Moderate (µg level) |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument) | High | High | Low |
| Cost (Per Sample) | Moderate | Moderate | Low |
| Key Advantage | Excellent for complex matrices and stability studies. | Excellent for volatile impurities and thermally stable analytes. | Rapid and simple for pure samples or screening. |
| Key Limitation | Higher solvent consumption. | Analyte must be volatile and thermally stable. | Prone to interference from other UV-absorbing compounds. |
Conclusion
The successful quantification of this compound hinges on the judicious selection and rigorous validation of an appropriate analytical method. For analyses demanding high specificity and accuracy, particularly in the presence of other components, RP-HPLC with UV detection is the method of choice. For applications involving volatile analytes or when an alternative chromatographic technique is required, GC-FID provides a robust and sensitive option. UV-Vis spectrophotometry , while lacking specificity, serves as an invaluable tool for rapid screening and quantification in simple, well-defined matrices.
Regardless of the chosen technique, adherence to a systematic method validation framework, such as that outlined by the ICH, is non-negotiable.[11][12] This ensures that the generated data is reliable, reproducible, and fit for its intended purpose, upholding the highest standards of scientific integrity in research and quality control.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Chemsrc. (n.d.). Methyl 4-[(dimethylamino)methyl]benzoate.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- National Center for Biotechnology Information. (n.d.). Methyl 4-dimethylaminobenzoate. PubChem.
- Biosynth. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 4-[(Dimethylamino)methyl]benzoic acid. PubChem.
- ChemicalBook. (n.d.). methyl 4-[(dimethylamino)methyl]benzoate.
- Chemsrc. (n.d.). Benzoic acid,4-(dimethylamino)-, methyl ester.
- SIELC Technologies. (n.d.). Separation of Hexyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column.
- Smolecule. (2023). Buy this compound.
- Patent Document WO2012061726A1. (n.d.). LCMS Method A.
- ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media.
- Wiley-VCH. (n.d.). Supporting Information - General GC analyses.
- ACS Publications. (n.d.). Complexes of Methyl 4-(N,N-Dimethylamino)benzoate: Spectroscopy and Dynamics of the Charge Transfer State. The Journal of Physical Chemistry.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Sigma-Aldrich. (n.d.). Ethyl 4-(dimethylamino)benzoate Standard for quantitative NMR.
- ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Scirp.org. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
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- 12. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 4-(dimethylamino)benzoate
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Methyl 4-(dimethylamino)benzoate. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide to accurately quantify the main component and separate it from potential process-related impurities and degradation products. The methodology is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]
Introduction: The Rationale for Purity Assessment
This compound is a key intermediate and building block in the synthesis of various organic molecules, including pharmaceuticals and photoinitiators.[2] Its purity is a critical quality attribute that can significantly impact the safety, efficacy, and stability of the final product. Therefore, a reliable and validated analytical method is imperative to ensure the quality of this compound by identifying and quantifying any impurities.
This document provides a step-by-step protocol for a stability-indicating HPLC method. The principle of reversed-phase chromatography is employed, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[3] The method's stability-indicating nature is established through forced degradation studies, which intentionally stress the analyte to produce potential degradation products and demonstrate the method's specificity.[1]
Chromatographic System and Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation and detection. A C18 column is chosen for its hydrophobicity, which is well-suited for retaining and separating aromatic esters like this compound. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, allows for the effective elution of both the main compound and its more polar or less polar impurities. The detection wavelength is set at the maximum absorbance of this compound to ensure the highest sensitivity.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 316 nm[4] |
| Run Time | 25 minutes |
Experimental Workflow
The overall process for the purity analysis of this compound is outlined below. This workflow ensures a systematic and reproducible analysis, from sample preparation to data interpretation.
Figure 1: Workflow for HPLC Purity Analysis.
Protocols
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample.
-
Acid Hydrolysis: To 1 mL of the sample solution (1.0 mg/mL), add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute with diluent.
-
Base Hydrolysis: To 1 mL of the sample solution (1.0 mg/mL), add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute with diluent.
-
Oxidative Degradation: To 1 mL of the sample solution (1.0 mg/mL), add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Prepare a 1.0 mg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a 1.0 mg/mL solution in the diluent.
Method Validation
The analytical method is validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products is demonstrated through the forced degradation studies. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector.
-
Linearity: A series of solutions of the reference standard are prepared over a concentration range of 0.05 to 0.15 mg/mL. The peak area response is plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): The accuracy of the method is determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.
Potential Impurities
Understanding the synthesis and degradation pathways of this compound is crucial for identifying potential impurities. The primary route of synthesis is the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid with methanol.
Figure 2: Potential Impurities of this compound.
Data Analysis and Interpretation
The purity of the this compound sample is calculated based on the area percentage of all the peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System suitability parameters, including theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity peak, should be monitored to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| Resolution | > 1.5 |
| %RSD of replicate injections | ≤ 2.0% |
Conclusion
The RP-HPLC method detailed in this application note is a specific, accurate, precise, and robust method for the determination of the purity of this compound. The stability-indicating nature of the method, confirmed through forced degradation studies, ensures that the analysis is free from interference from potential impurities and degradation products. This method is suitable for routine quality control analysis and for stability studies in the pharmaceutical and chemical industries.
References
-
SIELC Technologies. (n.d.). Separation of Heptyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B.... Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Wisdomlib. (2025, July 31). Stability indicating RP-HPLC method: Significance and symbolism. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021, October). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-dimethylaminobenzoate. Retrieved from [Link]
-
European Journal of Pharmaceutical and Medical Research. (n.d.). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
International Journal of Science and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
Chemsrc. (2025, September 17). Methyl 4-[(dimethylamino)methyl]benzoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ResearchGate. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Retrieved from [Link]
-
MDPI. (n.d.). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved from [Link]
-
Diva Portal. (n.d.). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Retrieved from [Link]
-
ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
-
ResearchGate. (2025, August 29). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Retrieved from [Link]
Sources
Application Note: Deuterated Methyl 4-(dimethylamino)benzoate for Advanced Tracer Studies in Drug Development
Introduction
In the landscape of pharmaceutical research, understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1] Stable isotope labeling, particularly with deuterium (²H or D), has become an indispensable tool for these investigations.[2] By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium, researchers can create tracer molecules that are chemically similar to the parent drug but distinguishable by mass spectrometry.[3][4] This allows for precise tracking of the drug and its metabolites through biological systems.[3]
This application note provides a detailed guide for utilizing deuterated Methyl 4-(dimethylamino)benzoate (d-M4DAB) in tracer studies. M4DAB is a common organic compound, and its deuterated analog serves as an excellent model for demonstrating the principles and protocols of stable isotope-based drug metabolism and pharmacokinetic (DMPK) studies.[4] We will explore the underlying science, provide step-by-step protocols for in vitro and in vivo applications, and offer insights into data interpretation.
The Principle of Deuteration in Tracer Studies
The strategic substitution of hydrogen with deuterium in a molecule offers several key advantages for researchers:
-
Enhanced Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes where C-H bond cleavage is the rate-limiting step, leading to a longer half-life and altered metabolite profiles.[2][5]
-
Precise Tracking: Deuterated compounds can be easily distinguished from their non-deuterated counterparts by mass spectrometry due to the mass difference. This allows for the accurate quantification of the drug and its metabolites in complex biological matrices.[4][6]
-
Improved Safety and Efficacy: By modifying a drug's metabolic profile, deuteration can potentially reduce the formation of toxic metabolites and increase the exposure of the active parent drug, leading to improved therapeutic outcomes.[2][5]
Applications of Deuterated this compound
Deuterated M4DAB is a versatile tool for a range of tracer studies in drug discovery and development:
-
In Vitro Metabolic Stability Assays: To determine the rate of metabolism and identify the primary sites of metabolic attack on the molecule.
-
In Vivo Pharmacokinetic (PK) Studies: To measure key PK parameters such as absorption, distribution, half-life, and clearance.[3]
-
Metabolite Identification: To elucidate the metabolic pathways of the parent compound and identify novel metabolites.[3]
-
Internal Standards: Deuterated compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) due to their similar chemical behavior but different mass.[2][6]
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a method to assess the metabolic stability of d-M4DAB in comparison to its non-deuterated form.
Materials and Reagents:
-
Deuterated this compound (d-M4DAB)
-
This compound (M4DAB)
-
Pooled human, rat, or mouse liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Protocol Steps:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of d-M4DAB and M4DAB in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound (d-M4DAB or M4DAB).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to the pre-incubated mixture to start the reaction.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with 0.1% formic acid to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line will give the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Expected Outcome:
By comparing the half-life and intrinsic clearance of d-M4DAB to M4DAB, you can determine if deuteration has improved the metabolic stability of the compound.[7]
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general workflow for an in vivo PK study in rats or mice using d-M4DAB.
Materials and Reagents:
-
Deuterated this compound (d-M4DAB)
-
A suitable vehicle for dosing (e.g., saline, PEG400)
-
Anesthesia (if required for the dosing route)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
Instrumentation:
-
Dosing equipment (e.g., gavage needles, syringes)
-
Centrifuge for plasma separation
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: General workflow for an in vivo pharmacokinetic study.
Protocol Steps:
-
Dose Administration:
-
Administer a known dose of d-M4DAB to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Plasma Preparation:
-
Process the blood samples to separate the plasma.
-
-
Sample Extraction:
-
Extract d-M4DAB and its potential metabolites from the plasma using a suitable method like protein precipitation or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of d-M4DAB in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of d-M4DAB versus time.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the curve)
-
t½ (half-life)
-
Clearance
-
Metabolite Identification using d-M4DAB
The unique isotopic signature of d-M4DAB makes it an excellent tool for identifying metabolites.
Principle:
Metabolites of d-M4DAB will retain the deuterium label, resulting in a characteristic mass shift compared to the metabolites of the non-deuterated compound. This allows for the rapid identification of drug-related material in a complex biological matrix.
Metabolic Pathway Diagram:
Caption: Simplified metabolic pathway of d-M4DAB.
Protocol:
-
Dose animals with a 1:1 mixture of M4DAB and d-M4DAB.
-
Collect biological samples (e.g., plasma, urine, feces).
-
Analyze the samples by high-resolution LC-MS/MS.
-
Look for "doublets" in the mass spectra, which are pairs of peaks with a specific mass difference corresponding to the number of deuterium atoms in d-M4DAB.
-
Fragment the parent ions of these doublets to obtain structural information and identify the site of metabolism.
Data Presentation
Table 1: Example LC-MS/MS Parameters for d-M4DAB Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (M4DAB) | e.g., m/z 180.1 -> 134.1 |
| MRM Transition (d-M4DAB) | e.g., m/z 183.1 -> 137.1 (assuming 3 deuteriums) |
Table 2: Example Pharmacokinetic Parameters
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) |
| M4DAB | 1500 | 0.5 | 4500 | 2.0 |
| d-M4DAB | 1800 | 0.5 | 6300 | 3.5 |
Conclusion
Deuterated this compound is a powerful tool for tracer studies in drug metabolism and pharmacokinetics. By leveraging the principles of stable isotope labeling and the kinetic isotope effect, researchers can gain valuable insights into a drug candidate's ADME properties. The protocols and methodologies described in this application note provide a solid foundation for designing and executing robust tracer studies, ultimately accelerating the drug development process.[3]
References
- AquigenBio. (n.d.). Accelerating Drug Discovery with Deuterated Labelled Compounds.
- BenchChem. (2025). Applications of Deuterated Compounds in Pharmaceutical Research and Development.
- Simson Pharma Limited. (2025). Deuterated Compounds.
- eScholarship. (n.d.). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes.
- Creative Proteomics. (n.d.). Metabolic Flux Analysis and In Vivo Isotope Tracing.
- Clearsynth Discovery. (2024). Advantages of Deuterated Compounds.
- Springer Nature Experiments. (n.d.). Stable isotope tracing to assess tumor metabolism in vivo.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- JoVE. (n.d.). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS.
- Lirias. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo.
- Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- CORE. (2002). In Electrospray Ionization Source Hydrogen/ Deuterium Exchange LC-MS and LC-MS/MS for Characterization of Metabolites.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
- ANSTO. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deu.
- PubChem - NIH. (n.d.). Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1202-25-1.
- Chemdiv. (n.d.). Compound this compound.
- PubChem - NIH. (n.d.). Methyl 4-((dimethylamino)methyl)benzoate | C11H15NO2 | CID 12361573.
- PMC - NIH. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties.
- PubMed. (n.d.). Drug metabolism and pharmacokinetics.
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- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Mitigating Gel Fraction in Poly(methyl methacrylate) Synthesis
Sources
- 1. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06441C [pubs.rsc.org]
- 2. Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement [mdpi.com]
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- 7. researchgate.net [researchgate.net]
- 8. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Analysis of gel fraction and swell ratio of polyacrylic copolymers using asymmetric flow field flow fractionation [morressier.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Overcoming Oxygen Inhibition in Free Radical Photopolymerization
Welcome to the Technical Support Center dedicated to addressing a critical challenge in free radical photopolymerization: oxygen inhibition. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the foundational knowledge and practical solutions to achieve consistent and complete polymerization in your applications, from novel biomaterials to advanced drug delivery systems.
Understanding the Challenge: The Chemistry of Oxygen Inhibition
Oxygen inhibition is a pervasive issue in free radical photopolymerization, manifesting as tacky or uncured surfaces, reduced cure depth, and compromised mechanical properties.[1] This phenomenon arises from the interaction of molecular oxygen (O₂), a diradical in its ground state, with the free radicals essential for polymerization.[2] The process can be broken down into two primary inhibitory pathways:
-
Radical Scavenging: Oxygen readily reacts with initiating and propagating radicals (R•) to form peroxy radicals (ROO•). These peroxy radicals are significantly less reactive towards monomer double bonds, effectively terminating the polymerization chain.[3][4]
-
Photoinitiator Quenching: Oxygen can also quench the excited triplet state of many photoinitiators, preventing the formation of the initial free radicals necessary to start the polymerization process.
This inhibitory effect is most pronounced at the interface between the resin and the atmosphere, where oxygen is abundant.[2]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses common problems encountered during photopolymerization experiments, their likely causes related to oxygen inhibition, and recommended solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Uncured Surface | Oxygen Inhibition at the Air-Resin Interface: Atmospheric oxygen is quenching the polymerization at the surface.[1] | 1. Inert Environment: Purge the reaction chamber with an inert gas like nitrogen or argon to displace oxygen.[2] 2. Barrier Method: Apply a transparent film (e.g., Mylar) or a layer of an immiscible liquid (e.g., glycerin) to block oxygen diffusion. 3. Increase UV Intensity: Higher light intensity generates a higher concentration of free radicals, which can outcompete the inhibitory effect of oxygen.[2] 4. Add Oxygen Scavengers: Incorporate additives like thiols or amines into the formulation to chemically consume dissolved oxygen. |
| Slow Polymerization/Long Induction Period | Dissolved Oxygen: Oxygen dissolved within the monomer/oligomer mixture consumes the initial free radicals generated by the photoinitiator. | 1. Deoxygenate Monomer Mixture: Before curing, sparge the resin with an inert gas for several minutes. 2. Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more radicals to consume the dissolved oxygen more quickly.[3] |
| Reduced Cure Depth | Oxygen Diffusion and Light Attenuation: Oxygen diffusing into the resin, combined with the natural attenuation of light with depth, reduces the efficiency of polymerization in thicker samples.[5][6] | 1. Optimize Light Wavelength and Photoinitiator: Ensure the emission spectrum of your light source is well-matched with the absorption spectrum of your photoinitiator for efficient radical generation. 2. Combination of Methods: Employ a combination of inerting and the addition of oxygen scavengers for thick samples. |
| Yellowing of the Final Polymer | Amine Additives: Some amine-based oxygen scavengers can cause yellowing, particularly upon prolonged UV exposure. | 1. Use Non-Yellowing Amines: Select amines with structures less prone to forming colored byproducts. 2. Alternative Scavengers: Consider thiols or phosphites, which are less likely to cause discoloration. |
| Inconsistent Curing Results | Variable Oxygen Exposure: Fluctuations in airflow or inconsistent application of barrier methods can lead to variable oxygen levels and inconsistent results. | 1. Standardize Procedures: Ensure consistent application of your chosen oxygen inhibition mitigation technique. 2. Enclosed Curing Chamber: Use an enclosed, controlled environment for curing to minimize environmental variability. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to eliminate oxygen inhibition?
The most robust method is to conduct the photopolymerization in a completely inert environment, such as a nitrogen-filled glovebox.[2] This approach removes oxygen from the system, preventing it from interfering with the reaction. However, this is not always practical. For many applications, a combination of chemical (e.g., oxygen scavengers) and physical (e.g., increased light intensity, barrier films) methods provides a highly effective and more accessible solution.
Q2: Can I just increase the UV light intensity to solve the problem?
Increasing UV intensity can significantly mitigate oxygen inhibition by generating free radicals at a rate that overwhelms the scavenging effect of oxygen.[2] However, there are limitations. Excessively high intensity can lead to very rapid surface curing, which may prevent light from penetrating deeper into the sample (a phenomenon known as self-shielding). It can also lead to increased shrinkage and stress in the final polymer.
Q3: Are there any "oxygen-insensitive" photopolymerization systems?
While no free-radical system is completely immune to oxygen, some are significantly less sensitive. Thiol-ene polymerizations, for example, are known for their reduced oxygen inhibition.[7] In these systems, the thiol can donate a hydrogen atom to a peroxy radical, regenerating a thiyl radical that can continue the polymerization chain. Cationic photopolymerizations are also an alternative as they are not inhibited by oxygen.
Q4: How do I choose the right oxygen scavenger for my system?
The choice of oxygen scavenger depends on several factors, including the desired properties of the final polymer, cost, and potential side effects like yellowing or odor.
-
Amines: Cost-effective and efficient, but can sometimes lead to yellowing.
-
Thiols: Highly effective and can also act as chain transfer agents to reduce shrinkage stress, but may have an unpleasant odor.
-
Phosphites: Effective but can have limited shelf-life in some formulations.
It is often necessary to experimentally screen different scavengers and concentrations to find the optimal solution for a specific application.
Q5: Does the viscosity of the resin affect oxygen inhibition?
Yes, higher viscosity resins can exhibit reduced oxygen inhibition. This is because the higher viscosity limits the diffusion of oxygen into and within the resin, reducing its ability to interact with the propagating radicals.[2]
Experimental Protocols
Protocol 1: Inert Gas Purging for Oxygen Inhibition Mitigation
Objective: To create an oxygen-deficient environment for photopolymerization by purging the reaction chamber with an inert gas.
Materials:
-
Photopolymerizable resin
-
UV curing system with an enclosed chamber
-
Source of inert gas (e.g., nitrogen or argon) with a regulator and flow meter
-
Tubing to deliver the gas to the chamber
-
Oxygen sensor (optional, for precise control)
Procedure:
-
Place the sample to be cured inside the UV curing chamber.
-
Seal the chamber.
-
Connect the inert gas source to the chamber's gas inlet.
-
Set the gas flow rate to a gentle stream. A typical starting point is 5-10 L/min, but this will depend on the chamber volume. The goal is to displace the air without creating turbulence that could disturb the resin surface.
-
Purge the chamber for 5-10 minutes before initiating UV exposure to ensure the oxygen concentration is sufficiently low. If using an oxygen sensor, purge until the desired low oxygen level is reached (typically <100 ppm).
-
Maintain the inert gas flow throughout the entire UV curing period.
-
After the exposure is complete, turn off the UV lamp and then the gas flow.
Safety Precautions:
-
Ensure proper ventilation, as high concentrations of inert gases can displace oxygen and create an asphyxiation hazard.
-
Secure gas cylinders according to safety regulations.
Protocol 2: Barrier Lamination for Surface Cure Enhancement
Objective: To prevent atmospheric oxygen from inhibiting surface polymerization by using a physical barrier.
Materials:
-
Photopolymerizable resin
-
Substrate
-
A transparent, UV-permeable film (e.g., Mylar®, PET film)
-
A squeegee or roller
-
UV curing system
Procedure:
-
Apply the photopolymerizable resin to the substrate.
-
Carefully place the transparent film over the liquid resin, starting from one edge and slowly lowering it to avoid trapping air bubbles.
-
Use a squeegee or roller to gently press the film onto the resin, ensuring a uniform layer and expelling any trapped air.
-
Place the assembly under the UV light source and cure for the desired time. The film allows UV light to pass through while blocking oxygen.
-
After curing, carefully peel the film off the solidified polymer.
Data & Visualization
Comparison of Oxygen Scavenging Additives
The following table provides a qualitative comparison of common oxygen scavenging additives. The effectiveness can vary depending on the specific formulation and curing conditions.
| Additive Type | Relative Effectiveness | Advantages | Disadvantages |
| Amines | Good | Cost-effective, can enhance adhesion. | Can cause yellowing, potential for odor. |
| Thiols | Excellent | Highly effective, can reduce shrinkage stress. | Unpleasant odor, can affect mechanical properties. |
| Phosphites | Good | Effective at low concentrations. | Can have limited shelf-life in formulations. |
| Ethers | Moderate | Can be built into the monomer/oligomer backbone. | May require higher concentrations, can impact water resistance. |
Visualizing the Mechanism of Oxygen Inhibition
The following diagram illustrates the competing reactions in the presence of oxygen during free radical photopolymerization.
Caption: Competing pathways of polymerization and oxygen inhibition.
Workflow for Troubleshooting Tacky Surfaces
This workflow provides a logical progression for diagnosing and solving the common issue of tacky surfaces.
Caption: A step-by-step troubleshooting workflow for tacky surfaces.
References
-
Lin, J. T. (2019). Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity. Frontiers in Chemistry, 7, 760. [Link]
-
Lin, J. T., et al. (2019). Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity. National Institutes of Health. [Link]
-
O'Brien, A. K., & Bowman, C. N. (2004). The Impact of Oxygen on Photopolymerization Kinetics. RadTech e|5 2004 Technical Proceedings. [Link]
-
Wang, C., et al. (2022). Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications. Advanced Healthcare Materials, 11(1), 2101768. [Link]
-
Goodrich, J. T., et al. (2016). Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. [Link]
-
Goodrich, J. T., et al. (2016). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. ElectronicsAndBooks. [Link]
-
Wang, Y., et al. (2023). Investigation of Polymer Gel Reinforced by Oxygen Scavengers and Nano-SiO2 for Flue Gas Flooding Reservoir. MDPI. [Link]
-
Lin, J. T. (2022). Modeling the Enhanced Efficacy and Curing Depth of Photo-Thermal Dual Polymerization in Metal (Fe) Polymer Composites for 3D Printing. MDPI. [Link]
-
Runglert, T., et al. (2021). Polyesters Incorporating Gallic Acid as Oxygen Scavenger in Biodegradable Packaging. National Institutes of Health. [Link]
- Lee, S., et al. (2012). Oxygen scavenging polymers.
-
Raut, S., et al. (2021). Troubleshooting and tackling the common problems in vat photopolymerization and fdm 3d printing. SciSpace. [Link]
-
Lee, J., et al. (2020). A Simplified 2D Numerical Simulation of Photopolymerization Kinetics and Oxygen Diffusion–Reaction for the Continuous Liquid Interface Production (CLIP) System. MDPI. [Link]
-
Husár, B., et al. (2014). Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing. RadTech. [Link]
-
Odian, G. (1995). Cure depth in photopolymerization: Experiments and theory. Princeton University. [Link]
-
Singh, S. P., et al. (2012). Characterization of Oxygen Scavenging Films Based on 1,4-Polybutadiene. ACS Publications. [Link]
-
Zhang, Y. S., et al. (2021). Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. ACS Publications. [Link]
-
Lin, J. T., et al. (2019). Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity. PubMed. [Link]
-
Popescu, M., et al. (2022). Biomaterials Adapted to Vat Photopolymerization in 3D Printing: Characteristics and Medical Applications. National Institutes of Health. [Link]
-
Zhang, Y. S., et al. (2023). Vat Photopolymerization of Smart Polymers for Biomedical Applications. ACS Publications. [Link]
-
Rogers, J. (2018). Factors Affecting the Performance of New Oxygen Scavenging Polymer for Packaging Applications. ResearchGate. [Link]
-
Hoyle, C. E. (2004). An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]
-
Raut, S., et al. (2021). TROUBLESHOOTING AND TACKLING THE COMMON PROBLEMS IN VAT PHOTOPOLYMERIZATION AND FDM 3D PRINTING. ResearchGate. [Link]
-
Barquero, T. M., et al. (2023). Mathematical-Physical description of the oxygen-inhibited layer (OIL) in nanofilled dental polymers. scielo.sa.cr. [Link]
-
Zhang, Y. S., et al. (2021). Trends in Photopolymerization 3D Printing for Advanced Drug Delivery Applications. University of Helsinki. [Link]
-
Britter, R. (2001). Properly Purge and Inert Storage Vessels. AIChE. [Link]
-
Decker, C., et al. (2018). Comparative study of the impact of additives against oxygen inhibition on pendulum hardness and abrasion resistance for UV-curable wood finishes. Corpus UL. [Link]
-
Husár, B., et al. (2014). Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing. ResearchGate. [Link]
-
Decker, C., et al. (2018). Comparative study of the impact of additives against oxygen inhibition additives pendulum hardness and abrasion resistance for UV-curable wood finishes. ResearchGate. [Link]
-
PEER Construction. (n.d.). Gas purging procedure. PEER Construction policies and procedures. [Link]
-
Solarplate. (n.d.). Troubleshooting. Solarplate Etching. [Link]
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graphviz. (n.d.). Examples. graphviz 0.21 documentation. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
-
iSuoChem. (2025). Analysis of Oxygen Inhibition Effect in UV Curing Process: Causes, Mechanisms, and Countermeasures(Part 1). iSuoChem. [Link]
-
grevian. (n.d.). Simple Graph - GraphViz Examples and Tutorial. grevian.org. [Link]
-
Podemska, K., & Wei, J. (2016). Oxygen inhibition of photopolymerization processes and methods of its suppression. ResearchGate. [Link]
-
Lin, J. T. (2021). A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. National Institutes of Health. [Link]
-
Koutsofios, E., & North, S. (2015). Drawing graphs with dot. Graphviz. [Link]
-
graphviz. (n.d.). Gallery. Graphviz. [Link]
- Jain, R., & Lagree, D. (1987). One-step process for purifying an inert gas.
Sources
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- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity [frontiersin.org]
- 6. Modeling the Kinetics, Curing Depth, and Efficacy of Radical-Mediated Photopolymerization: The Role of Oxygen Inhibition, Viscosity, and Dynamic Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methyl 4-(dimethylamino)benzoate Concentration in Formulations
Welcome to the technical support center for Methyl 4-(dimethylamino)benzoate (MDB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the concentration of MDB in your formulations. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What are the key physicochemical properties of this compound that I should be aware of during formulation development?
A1: Understanding the fundamental properties of this compound (MDB), also known as Methyl p-(dimethylamino)benzoate, is crucial for successful formulation.[1] Key properties are summarized in the table below.
| Property | Value | Significance in Formulation |
| Molecular Formula | C₁₀H₁₃NO₂ | Influences molecular weight and solubility characteristics.[1][2][3] |
| Molecular Weight | 179.22 g/mol | Important for calculating molar concentrations and stoichiometric ratios.[1] |
| Appearance | White to light yellow crystalline powder | Visual indicator of purity. Color changes may suggest degradation. |
| Melting Point | 96-102 °C | Relevant for melt-based formulation techniques and assessing purity.[4] |
| Solubility | Soluble in organic solvents like ethanol and acetone; poorly soluble in water. | Dictates solvent selection for formulation and potential for precipitation. |
| UV Absorption (λmax) | ~310 nm in ethanol | Critical for its function as a photoinitiator; must match the emission spectrum of the UV light source. |
MDB's aromatic ester structure makes it susceptible to certain chemical interactions and degradation pathways that must be considered during formulation and storage.
Q2: What are the primary applications of this compound in pharmaceutical and research formulations?
A2: this compound is a versatile molecule with several key applications:
-
Photoinitiator (Co-initiator): Its most common use is as a Type II photoinitiator, particularly in combination with a primary photoinitiator like benzophenone or camphorquinone.[5][6] Upon UV exposure, it acts as a hydrogen donor to generate free radicals, which in turn initiate polymerization in UV-curable systems like dental composites, coatings, and 3D printing resins.[7][8][9][10]
-
Fluorescent Probe: MDB exhibits fluorescence, emitting light around 360 nm upon UV absorption.[4] This property allows it to be used as a probe in studies of molecular interactions and microenvironments.
-
Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[11]
Q3: My formulation containing MDB is turning yellow over time. What could be the cause?
A3: Yellowing of formulations containing MDB, especially when used as a co-initiator with amines, is a known issue.[9] This discoloration is often a result of photodegradation or oxidative processes involving the amine functional group. The formation of colored byproducts can be accelerated by exposure to light and air. To mitigate this, consider the following:
-
Storage: Store formulations in opaque, airtight containers, and under an inert atmosphere (e.g., nitrogen) if possible.
-
Antioxidants: The inclusion of a suitable antioxidant may help to reduce oxidative degradation.
-
Co-initiator Selection: Evaluate alternative co-initiators if color stability is a critical quality attribute for your product.
Section 2: Troubleshooting Guide for Formulation Optimization
This guide provides a structured approach to resolving common challenges encountered when optimizing the concentration of MDB in formulations.
Issue 1: Poor Solubility or Precipitation of MDB in the Formulation
Symptoms:
-
Cloudiness or visible particles in a liquid formulation.
-
Inconsistent results in performance testing due to non-homogeneity.
Root Causes and Solutions:
-
Inappropriate Solvent System: MDB has poor aqueous solubility. If your formulation is water-based, a co-solvent system is likely necessary to achieve the desired concentration.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for MDB solubility issues.
-
-
pH Effects: The solubility of MDB can be influenced by the pH of the medium, although it is generally more stable in neutral conditions.
-
Excipient Interactions: Other components in your formulation could be reducing the solubility of MDB.
Experimental Protocol: Solubility Enhancement Using Co-solvents
-
Solvent Screening: Prepare saturated solutions of MDB in various pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, propylene glycol, polyethylene glycol 400) to determine its solubility in each.
-
Co-solvent System Development:
-
Start with the intended aqueous base of your formulation.
-
Incrementally add a selected co-solvent (e.g., in 5% v/v steps) and determine the concentration of MDB that can be dissolved at each step.
-
Plot the MDB solubility as a function of the co-solvent concentration to identify the optimal ratio.
-
-
Stability Assessment: Store the lead co-solvent formulations at various temperatures and humidity conditions to check for precipitation over time.
Issue 2: Inconsistent or Inefficient UV Curing
Symptoms:
-
The formulation remains tacky or liquid after UV exposure.
-
Variable hardness or other mechanical properties in the cured product.
-
Poor depth of cure.
Root Causes and Solutions:
-
Suboptimal MDB Concentration: Both too low and too high concentrations of MDB can lead to poor curing.
-
Mismatch with Primary Photoinitiator: The ratio of MDB to the primary photoinitiator (e.g., camphorquinone) is critical and needs to be optimized.[8][15]
-
UV Source Mismatch: The absorption spectrum of the photoinitiator system must overlap with the emission spectrum of the UV lamp.[16][17][18] MDB has a λmax around 310 nm.
-
Oxygen Inhibition: Oxygen in the atmosphere can quench free radicals, particularly at the surface, leading to a tacky cure.[5][6]
Experimental Protocol: Optimizing MDB Concentration for UV Curing
-
Ladder Study Design:
-
Fix the concentration of the primary photoinitiator and other formulation components.
-
Create a series of formulations with varying concentrations of MDB (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% by weight).
-
-
Curing and Evaluation:
-
Apply a consistent thickness of each formulation to a substrate.
-
Cure each sample using a UV source with a defined intensity and exposure time.
-
Evaluate the degree of cure using methods such as:
-
Tack-free time: Time until the surface is no longer sticky.
-
Hardness testing: Using a durometer or nanoindenter.
-
Degree of Conversion (DC): Measured by FTIR-ATR by monitoring the disappearance of the reactive double bonds (e.g., C=C stretch of acrylates).
-
-
-
Data Analysis: Plot the measured property (e.g., hardness, DC) against the MDB concentration to identify the optimal concentration range.
Caption: Workflow for optimizing MDB concentration in UV curing.
Issue 3: Formulation Instability and Degradation
Symptoms:
-
Changes in viscosity, color, or pH over time.
-
Loss of potency or performance.
-
Presence of degradation products in analytical tests.
Root Causes and Solutions:
-
Hydrolysis: The ester functional group in MDB is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-(dimethylamino)benzoic acid and methanol.[19][20][21][22]
-
Solution: Maintain the formulation pH in the neutral range (pH 6-8) and protect from excessive moisture. The use of buffers can help maintain pH stability.[19]
-
-
Photodegradation: As a photoactive compound, MDB can degrade upon prolonged exposure to light, even outside of the intended curing process.
-
Solution: Store raw materials and final formulations in light-protected containers.
-
-
Incompatibility with Excipients: MDB may react with other components in the formulation.
-
Solution: Conduct compatibility studies by preparing binary mixtures of MDB with each excipient and analyzing for degradation products after storage under accelerated conditions.
-
Experimental Protocol: Assessing pH Stability of MDB in Formulation
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 4, 5, 6, 7, 8).
-
Sample Preparation: Prepare your formulation with the optimized MDB concentration in each of the prepared buffers.
-
Stability Study:
-
Store the samples at a specified temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.
-
-
Analysis:
-
Quantify the remaining MDB concentration using a validated stability-indicating HPLC method.
-
Monitor for the appearance of degradation products.
-
-
Data Analysis: Plot the percentage of remaining MDB against time for each pH to determine the pH of maximum stability.
Section 3: Analytical Methods
A reliable analytical method is essential for quantifying MDB in your formulations and for stability testing.
Q4: What is a suitable analytical method for the quantification of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method for the quantification of MDB and similar aromatic esters.
Protocol: RP-HPLC Method for MDB Quantification
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm (the λmax of MDB)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of MDB reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the formulation in the mobile phase to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.
This method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, and robustness.[23]
References
- Attari, Z., Bhandari, A., Jagadish, P.C., & Lewis, S. (2016). Enhanced ex-vivo intestinal absorption of Olmesartan medoxomil nanosuspension: Preparation by combinative technology. Saudi Pharmaceutical Journal, 24, 57-63.
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V.K., & Khosa, R.L. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
- Chiou, W.L., & Riegelman, S. (1971). Pharmaceutical applications of solid dispersion systems. Journal of Pharmaceutical Sciences, 60(9), 1281–1302.
- European Medicines Agency. (Date not available). Note for Guidance on Pharmaceutical Development.
- Ghule, P.N., Deshmukh, A.S., & Mahajan, V.R. (2014). Floating Drug Delivery System (FDDS): An Overview. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 174-182.
- Guo, Y., Wang, Y., & Xu, L. (2015). Enhanced bioavailability of Rebamipide nanocrystal tablets: Formulation and in vitro/ in vivo evaluation. Asian Journal of Pharmaceutical Sciences, 10, 223-229.
- Jia, W., & Jin, S. (2004). Self-curing two part system for dental/ medical compositions. Acta Crystallographica Section E: Structure Reports Online, 66(3), o355.
- Kumar, A., Sahoo, S.K., Padhee, K., Kochar, P.S., Sathapathy, A., & Pathak, N. (Date not available). Review on solubility enhancement techniques for hydrophobic drugs.
- Lecamp, L., Youssef, B., Bunel, C., & Lebaudy, P. (Date not available).
- Lide, D.R. (Ed.). (Date not available). CRC Handbook of Chemistry and Physics.
- Luo, M., et al. (1995). Benzoic acid and its derivatives as good inhibitors of influenza viruses.
- Mehmood, Y., & Farooq, U. (2015). Excipients use in parenteral and lyophilized formulation development. Open Science Journal of Pharmacy and Pharmacology, 3, 19-27.
- Meyer, B.K., Ni, A., Hu, B., & Li, S. (2007). Antimicrobial preservative use in parenteral products: past and present. Journal of Pharmaceutical Sciences, 96, 3155–3167.
- Musanje, L., & Darvell, B.W. (Date not available).
- Najmul, H., Mathurot, C., Umair, A.T., Zulfiqar, A.M., Ghulam, S., Nawab, S., Mubashir, A., & Farhan, A.S. (2016). Development, validation, and application of RP-HPLC method: Simultaneous determination of antihistamine and preservatives with paracetamol in liquid formulations and human serum. Open Journal of Medicinal Chemistry, 10, 33-43.
- RadTech International. (2012). Guide to UV Measurement.
- Salgado, V.E., et al. (2015). Effect of photoinitiator combinations on hardness, depth of cure, and color of model resin composites.
- Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Sharma, N., & Bharkatia, M. (2011). Solubility Enhancement of Cox-Ii Inhibitors by Co-solvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Šubert, J., Fars, O., & Mareckova, M. (2017). Stability evaluation of methylparaben and propylparaben in their solution aqua conservans using HPLC. Scientia Pharmaceutica, 75, 171-177.
-
PubChem. (n.d.). This compound. [Link]
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PubChemLite. (n.d.). This compound (C10H13NO2). [Link]
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Technical Support Center: Preventing Hydrolysis of Methyl 4-(dimethylamino)benzoate During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Methyl 4-(dimethylamino)benzoate. Our goal is to provide you with the technical knowledge and practical steps necessary to ensure the long-term stability of this compound by preventing its primary degradation pathway: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond in this compound. This degradation process results in the formation of two products: 4-(dimethylamino)benzoic acid and methanol.[1][2] This reaction compromises the purity and integrity of the material, potentially impacting experimental outcomes.
Q2: What are the ideal storage conditions for this compound?
A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3][4] For long-term storage, we recommend using a desiccator to maintain a low-humidity environment and considering storage under an inert atmosphere (e.g., nitrogen or argon) to displace moist air. A temperature range of 10°C to 25°C is advisable.[5]
Q3: How can I determine if my stored sample has undergone hydrolysis?
A3: The most definitive method is to perform a purity analysis using an analytical technique like High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to 4-(dimethylamino)benzoic acid is a clear indicator of hydrolysis. Other potential, though less definitive, signs can include a change in the physical appearance of the powder or a depression in its melting point range.
Q4: Can I reverse the hydrolysis of my compound?
A4: While acid-catalyzed hydrolysis is technically a reversible equilibrium reaction, from a practical standpoint of material storage, hydrolysis should be considered irreversible degradation.[6][7] The effort required to re-esterify the degraded product far outweighs the implementation of proper preventative storage. It is more efficient and scientifically sound to prevent the reaction from occurring in the first place.
Troubleshooting Guide: Investigating and Preventing Hydrolysis
If you suspect your sample of this compound has degraded, this guide provides a logical workflow to diagnose the issue and implement robust preventative measures.
Part 1: Confirming Hydrolysis
The first step is to confirm your suspicions with empirical data. Visual inspection is insufficient.
Recommended Action: Purity Assessment via HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and quantifying its primary hydrolytic impurity, 4-(dimethylamino)benzoic acid.
General Protocol for HPLC Purity Assessment:
-
Standard Preparation: Prepare a standard solution of high-purity this compound and a separate standard for 4-(dimethylamino)benzoic acid in a suitable mobile phase solvent (e.g., acetonitrile/water mixture).
-
Sample Preparation: Accurately weigh and dissolve a sample of the stored material in the mobile phase solvent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., ~310 nm, the absorbance maximum for the chromophore).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the standards to determine their retention times. Run the sample and integrate the peak areas. The presence of a peak at the retention time of the 4-(dimethylamino)benzoic acid standard confirms hydrolysis. Purity can be calculated based on the relative peak areas.
Part 2: Root Cause Analysis & Prevention
If hydrolysis is confirmed, use the following workflow to identify the root cause and implement corrective and preventative actions (CAPA).
Caption: Troubleshooting workflow for identifying the cause of hydrolysis.
Technical Deep Dive: The Chemistry of Ester Hydrolysis
Understanding the mechanism of ester hydrolysis is crucial for appreciating the importance of proper storage. Esters are susceptible to nucleophilic attack at the carbonyl carbon. Water, while a weak nucleophile, can hydrolyze esters, a process significantly accelerated by the presence of acid or base catalysts.[1][8][9]
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible and faster process.[1][7] A hydroxide ion (from ambient moisture interacting with basic surfaces or contaminants) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form 4-(dimethylamino)benzoic acid. The acid is then deprotonated by the strongly basic methoxide to form the carboxylate salt.[2]
Acid-Catalyzed Hydrolysis: This is a reversible process.[6][7] A proton (from acidic vapors or contaminants) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic. A water molecule then attacks this activated carbon, leading to a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a neutral leaving group, and the proton catalyst is regenerated, leaving the 4-(dimethylamino)benzoic acid product.
Caption: Simplified mechanism of ester hydrolysis.
Data Summary and Recommended Protocols
Adherence to validated storage protocols is the most effective strategy for preventing hydrolysis.
Table 1: Storage Condition Guidelines
| Parameter | Recommended Condition | Poor Condition (High Risk of Hydrolysis) | Rationale |
| Temperature | 10°C – 25°C[5] | > 30°C or fluctuating temperatures | Heat provides the activation energy for the hydrolysis reaction, increasing the degradation rate.[9] |
| Atmosphere | Tightly sealed, under inert gas (N₂/Ar) for long-term storage | Open to ambient air, stored in a humid room | Minimizes exposure to atmospheric moisture, the key reactant in hydrolysis.[8][10] |
| Container | Amber glass or opaque, chemically inert container with a PTFE-lined cap | Loosely capped vials, containers made of reactive or porous materials | Prevents moisture ingress and protects from light, which can catalyze other degradation pathways. |
| Handling | Aliquot into single-use amounts in a low-humidity environment (glove box) | Repeatedly opening the main stock bottle in an open lab | Reduces the frequency of exposure of the bulk material to atmospheric moisture and contaminants. |
By implementing these guidelines, you can significantly extend the shelf-life and preserve the integrity of your this compound, ensuring the reliability and reproducibility of your scientific work.
References
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
- Methyl 4-(dimethylamino)
- How to prevent hydrolysis in a drug. (2017). Quora.
- Methyl 4-(dimethylamino)
- Technical Support Center: Enhancing the Stability of Unsatur
- CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester. (n.d.). Chemsrc.
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- SAFETY DATA SHEET - Ethyl 4-dimethylaminobenzo
- Ethyl 4-dimethylaminobenzoate CAS 10287-53-3. (n.d.). Merck Millipore.
- Methyl 4-(dimethylamino)
- The acid-catalyzed hydrolysis of an ester results in the form
- Ester Hydrolysis. (n.d.). J&K Scientific LLC.
- 4-Dimethylaminobenzoic acid | 619-84-1. (n.d.). ChemicalBook.
- This compound | CAS 1202-25-1. (n.d.). Santa Cruz Biotechnology.
- The Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- What is the mechanism for the basic hydrolysis of methyl benzo
- Ester Hydrolysis (AQA A Level Chemistry): Revision Note. (2024). Save My Exams.
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007).
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troubleshooting poor curing in UV initiated polymerization
Technical Support Center: UV-Initiated Polymerization
Welcome to the technical support center for UV-initiated polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor or incomplete curing. As your virtual application scientist, I will guide you through diagnosing problems, understanding the underlying chemical and physical principles, and implementing effective solutions to ensure robust and reproducible results in your experiments.
Part 1: Initial Diagnosis - What Does "Poor Curing" Look Like?
Incomplete polymerization can manifest in several ways. Identifying the specific symptom is the first step in an effective troubleshooting workflow.
Frequently Asked Question (FAQ): My sample surface is tacky or sticky after curing. What is the cause?
A tacky or sticky surface is the most common symptom of poor curing and is almost always caused by oxygen inhibition .[1][2]
-
Causality Explained: Free-radical polymerization, the mechanism for most UV curing systems, is highly susceptible to interference from atmospheric oxygen.[2][3] During UV exposure, photoinitiators generate free radicals that initiate the cross-linking of monomers and oligomers. Oxygen molecules are potent radical scavengers; they react with and consume these initial free radicals, preventing them from starting the polymerization chain.[4][5] This effect is most pronounced at the surface where the concentration of atmospheric oxygen is highest, leading to a fully cured bulk material with a thin, uncured liquid or tacky layer on top.[2][3][5]
Frequently Asked Question (FAQ): The entire polymer is soft, rubbery, or liquid-like, not just the surface. What should I investigate?
This indicates a more fundamental failure of the polymerization process throughout the bulk of the material. The issue is not just surface-level oxygen inhibition but a systemic problem. The most likely causes are:
-
Insufficient UV Energy: The total amount of UV energy (dose) delivered to the sample was not enough to achieve full conversion.[6][7]
-
Incorrect UV Wavelength: The output spectrum of your UV lamp does not sufficiently overlap with the absorption spectrum of your photoinitiator.[6][8]
-
Formulation Issues: Problems with the chemical components, such as expired adhesive, incorrect photoinitiator concentration, or the presence of UV-blocking additives.[6][7]
-
Excessive Material Thickness: The UV light cannot penetrate the full depth of the sample, leaving the bottom layers uncured.[8][9]
This guide will systematically address each of these potential root causes.
Part 2: A Systematic Troubleshooting Workflow
Use the following diagram to guide your troubleshooting process. Start with the observed symptom and logically work through the potential causes.
Caption: A logical workflow for troubleshooting poor UV curing.
Part 3: Deep Dive into Root Causes & Solutions
This section provides detailed answers to common questions related to the primary causes of incomplete polymerization.
Category 1: The UV Light Source & Equipment
The UV curing system itself is often the primary variable. Proper characterization and maintenance are critical.
The most common point of failure in an established process is a decrease in the UV lamp's output intensity (irradiance).[10][11] All UV lamps, whether arc lamps or LEDs, degrade over time.
Solution Pathway:
-
Clean the Equipment: Dust, residue, or coatings on the lamp, reflectors, or lenses can significantly reduce the amount of UV energy reaching your sample.[7][12]
-
Measure the Irradiance: Use a radiometer to measure the lamp's output at the sample's surface. Compare this reading to the manufacturer's specifications and your own process validation records.[6][12] A drop in intensity is a clear indicator that the lamp is aging and may need replacement.[11]
-
Check Lamp Age and Hours: Most UV lamps have a rated operational lifetime. If the lamp is approaching the end of its life, a decrease in performance is expected.
Understanding these two parameters is crucial for effective troubleshooting.
-
Irradiance (Intensity): The amount of UV power arriving at a specific point on the surface, typically measured in mW/cm² or W/cm². High irradiance is critical for generating a high concentration of free radicals quickly, which can overwhelm the effects of oxygen inhibition at the surface.[1][4][13]
-
Dose (Energy): The total amount of UV energy delivered over the entire exposure time, calculated as Irradiance × Time and measured in mJ/cm² or J/cm². Sufficient dose is required to drive the polymerization reaction to completion and ensure a full "through-cure."[13]
Causality Explained: You can achieve the same dose with high intensity for a short time or low intensity for a long time. However, if the intensity is too low, you may never overcome oxygen inhibition at the surface, resulting in a tacky cure no matter how long the exposure.[1] Conversely, a high-intensity flash may cure the surface but provide an insufficient dose for the bulk material to cure fully.
| Parameter | Definition | Primary Role in Curing | Common Troubleshooting Application |
| Irradiance (Intensity) | Power per unit area (mW/cm²) | Overcoming oxygen inhibition (Surface Cure) | Increase intensity to resolve surface tackiness.[1] |
| Dose (Energy) | Total energy delivered (mJ/cm²) | Ensuring complete polymerization (Bulk/Depth Cure) | Increase exposure time to resolve soft or undercured bulk material.[6] |
A fundamental requirement for UV curing is that the emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator.[6][8] If there is a mismatch, the photoinitiator will not absorb the UV energy efficiently and will fail to generate the free radicals needed for polymerization.[8]
Solution Pathway:
-
Consult Datasheets: Check the technical datasheets for both your photoinitiator (or formulated adhesive) and your UV lamp. The photoinitiator datasheet will show its absorbance peaks. The lamp datasheet will show its emission spectrum.
-
Consider LED vs. Broadband Lamps:
-
Broadband (Mercury Arc) Lamps: Emit a wide range of wavelengths, making them compatible with many photoinitiators.[2]
-
LED Lamps: Emit a very narrow band of wavelengths (e.g., 365 nm, 395 nm, 405 nm).[2] Using an adhesive designed for a 365 nm cure with a 395 nm LED lamp will likely result in failure.
-
Category 2: Formulation & Chemistry
The chemical makeup of your UV-curable material is the second critical component.
Caption: The mechanism of oxygen scavenging free radicals.
Solution Pathway:
-
Inert Environment (Most Effective): Exclude oxygen from the curing zone by flooding the area with an inert gas like nitrogen or argon. [3][4][14]This is the most reliable method for achieving a tack-free surface, especially with low-intensity light sources. [1][3]2. Physical Barriers: Use a transparent cover, such as a PET film or a glass slide, to block air from contacting the surface during curing. [3][4]3. Chemical Solutions: Some formulations include wax that migrates to the surface during curing, forming a physical barrier against oxygen. [3][4]4. Optimize UV Source: Use a UV source with shorter wavelengths (UVC, 200-280 nm) which have higher energy and can promote a very rapid surface cure. [1][2]However, these wavelengths have poor penetration, so a broadband source is often ideal. [2]
Part 4: Advanced Analysis & Protocols
For rigorous scientific work, qualitative assessments like "tacky" or "soft" are insufficient. Quantitative measurement of the degree of cure is essential.
Protocol: Measuring Degree of Cure with FTIR-ATR
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for quantifying the extent of polymerization by monitoring the disappearance of reactive functional groups, such as the acrylate C=C double bond. [15] Objective: To determine the percentage of monomer conversion.
Methodology:
-
Acquire Uncured Spectrum: Place a small drop of the uncured liquid resin onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Identify Peaks: Identify the characteristic absorbance peak for the reactive monomer (e.g., the acrylate peak around 810 cm⁻¹ or 1635 cm⁻¹). Also, identify an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm⁻¹). [15]3. Calculate Initial Ratio: Measure the height or area of the reactive peak and the internal standard peak. Calculate the ratio (Reactive Peak / Standard Peak) for the uncured sample.
-
Cure the Sample: Expose the sample to UV light for the desired time and intensity.
-
Acquire Cured Spectrum: Immediately after curing, acquire a new FTIR spectrum of the cured solid.
-
Calculate Final Ratio: Measure the peaks again and calculate the new ratio for the cured sample.
-
Calculate Percent Cure: Use the following formula:
-
Percent Cure (%) = [1 - (Final Ratio / Initial Ratio)] * 100
-
Other Analytical Methods for Cure Assessment
-
Differential Scanning Calorimetry (DSC): Can be used to measure the glass transition temperature (Tg), which increases with the degree of cure, or to measure the residual heat of reaction from an incompletely cured sample. [16]* Dielectric Analysis (DEA): A real-time method that measures changes in the resistivity and permittivity of the material as it transitions from a liquid to a solid. It is highly sensitive and can track rapid curing reactions in seconds. [17][18]* Physical Tests: Simple tests like a solvent rub or a cross-hatch adhesion test can provide qualitative but effective evidence of cure. [12][19]A well-cured polymer will exhibit good chemical resistance and adhesion.
References
- Mitigation of Oxygen Inhibition in UV LED, UVA, and Low Intensity UV Cure. [RadTech]
- Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. [UV+EB Technology]
- Common Troubleshooting Solutions in UV Ink Curing.
- Why Isn't My UV Adhesive Curing Properly?.
- Troubleshooting Common UV Adhesive Curing Issues. [Pacific Adhesive Systems]
- The Ultimate Guide to Troubleshooting UV Curing Issues in Flexo Printing. [IUV]
- UV Lamp Troubleshooting - Solve Common UV Curing Issues. [Alpha-Cure]
- Real-Time Monitoring and Degree of Cure of UV-Cured Resin. [UV+EB Technology]
- How to Overcome Oxygen Inhibition in Light-Curable Adhesives. [Dymax]
- Causes and Solutions for Common Quality Problems of UV Inks in Printing. [JRPanel]
- Overcoming oxygen inhibition in UV light curing. [Electronic Specifier]
- Is It Done Yet? Comparison of Methods to Monitor Degree of UV Cure. [Veritas Testing and Consulting]
- Understanding Oxygen Inhibition. [INCURE INC.]
- Overcoming Cure Depth Limitations: A Deep Dive into UV Adhesives with Incure Solutions. [Incure UV Adhesives]
- Effects of UV Exposure Conditions on Speed, Depth of Cure and Adhesion. [Fusion UV Systems, Inc.]
- Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. [PMC - NIH]
- Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues.
- UV/ EB Curing: Troubleshooting Tips for your Co
- Monitoring the UV Cure Process of a Polymer Based Ink by FT-IR. [Thermo Fisher Scientific]
- Real-Time Monitoring of UV Cured Resin. [Lambient Technologies]
- Factors Affecting the Curing Degree of UV-curable Co
- Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. [PMC - NIH]
- Effect of Light Intensity on the Free-Radical Photopolymerization Kinetics of 2-Hydroxyethyl Methacrylate: Experiments and Simulations.
- Troubleshooting Common UV Curing System Issues in Printing. [IUV]
- Cure depth in photopolymerization: Experiments and theory. [Princeton University]
- Effect of light wavelength on polymeriz
- Printers' Guide UV/EB Chemistry and Technology. [RadTech]
- Monitoring the degree of solidification in UV curable polymers used in lithographic processes.
- The effect of UV light intensity on polymerization rates.
- UV Curing: Part Three; Free Radical Photoinitiators.
- Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. [AKJournals]
- How to solve the problem of incomplete curing of UV co
- Troubleshooting I Insufficient UV Co
- Troubleshooting Common UV Curing Flexo Printing Issues.
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- 2. electronicspecifier.com [electronicspecifier.com]
- 3. Understanding Oxygen Inhibition - INCURE INC. [incurelab.com]
- 4. radtech.org [radtech.org]
- 5. uvebtech.com [uvebtech.com]
- 6. padhesive.com [padhesive.com]
- 7. goodiuv.com [goodiuv.com]
- 8. uvitron.com [uvitron.com]
- 9. Overcoming Cure Depth Limitations: A Deep Dive into UV Adhesives with Incure Solutions - INCURE INC. [incurelab.com]
- 10. goodiuv.com [goodiuv.com]
- 11. UV Lamp Troubleshooting - Solve Common UV Curing Issues | Alpha-Cure [alpha-cure.com]
- 12. goodiuv.com [goodiuv.com]
- 13. uvmeasurement.org [uvmeasurement.org]
- 14. radtech.org [radtech.org]
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- 16. uvebtech.com [uvebtech.com]
- 17. uvebtech.com [uvebtech.com]
- 18. Lambient Technologies [lambient.com]
- 19. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
minimizing side reactions in the synthesis of aromatic esters
Welcome to the technical support center for aromatic ester synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of esterification, minimize side reactions, and optimize product yields. Here, we move beyond simple protocols to explore the underlying principles of reaction outcomes, providing you with the expert insights needed to troubleshoot your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of aromatic esters.
Question 1: My Fischer-Speier esterification of a benzoic acid derivative is giving a very low yield. What are the most likely causes?
Answer: Low yield in Fischer-Speier esterification is almost always an issue of equilibrium control. The reaction between a carboxylic acid and an alcohol is reversible.[1][2][3] To achieve a high yield, you must shift the equilibrium towards the product side.
-
Causality: According to Le Châtelier's principle, the equilibrium can be shifted by either increasing the concentration of a reactant or removing a product as it is formed.[4] The primary byproduct in this reaction is water.
-
Troubleshooting Steps:
-
Use an Excess of Alcohol: The simplest method is to use a large excess of the alcohol reactant, which can often serve as the reaction solvent.[1][3] A 10-fold excess of alcohol can increase yields to over 95%.[3]
-
Remove Water: Actively removing water is highly effective. This can be accomplished by:
-
Catalyst Choice: Ensure you are using an effective acid catalyst. While sulfuric acid is common, p-toluenesulfonic acid (TsOH) is often a better choice as it is a solid and can be easier to handle and remove.[1]
-
Question 2: After my reaction, I suspect the aromatic ester product is hydrolyzing back to the starting materials during workup. How can I prevent this?
Answer: Ester hydrolysis is the reverse of esterification and can be catalyzed by both acid and base.[7][8] If your workup conditions are too harsh or prolonged in the presence of water and a catalyst, you will lose your product.
-
Causality: The mechanism of acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[7] The presence of excess water and acid will drive the reaction backward.[2][4] Basic hydrolysis (saponification) is irreversible because the final step forms a carboxylate salt, which is unreactive toward nucleophiles.[4]
-
Troubleshooting Steps:
-
Neutralize Carefully: After an acid-catalyzed reaction, neutralize the mixture promptly but gently. Use a weak base like sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.[9] Avoid using strong bases like NaOH unless you intend to saponify the ester, as excess strong base can catalyze hydrolysis.
-
Minimize Contact with Water: Perform extractions quickly. Do not let your organic layer sit in contact with aqueous acidic or basic solutions for extended periods.
-
Thorough Drying: Before solvent removal, ensure the organic layer containing your ester is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ to remove all traces of water.
-
Question 3: I am trying to synthesize an ester from a phenol and an acyl chloride, but the yield is poor. Why is this reaction more difficult than with a simple alcohol?
Answer: Phenols are significantly less nucleophilic than aliphatic alcohols.[10][11] This reduced reactivity is due to the oxygen's lone pair of electrons being delocalized into the aromatic ring.
-
Causality: The direct reaction of a phenol with an acyl chloride can be sluggish.[10] To facilitate the reaction, the nucleophilicity of the phenol must be enhanced.
-
Troubleshooting Steps:
-
Add a Base: The reaction should be performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base deprotonates the phenol to form a phenoxide ion.[12] This phenoxide is a much stronger nucleophile and will readily attack the acyl chloride.[12]
-
Catalyst: While not always necessary with highly reactive acyl chlorides, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially with less reactive acylating agents.
-
Question 4: My Steglich esterification using DCC is stalling and producing a white precipitate that isn't just the desired DCU. What is happening?
Answer: You are likely observing the formation of an N-acylurea byproduct. This is a classic side reaction in carbodiimide-mediated couplings when using poor nucleophiles like hindered alcohols.[13][14][15]
-
Causality: The intended reactive intermediate is an O-acylisourea. However, this intermediate can undergo a 1,3-rearrangement to form a stable, unreactive N-acylurea, which halts the catalytic cycle.[14][15]
-
Troubleshooting Steps:
-
Use DMAP as a Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial for suppressing this side reaction.[13][14] DMAP is a superior nucleophile that intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate does not rearrange and rapidly transfers the acyl group to the alcohol.[13][15]
-
Solvent and Temperature: Perform the reaction in a suitable solvent like dichloromethane (CH₂Cl₂) or THF at room temperature or 0 °C to minimize side reactions.[14]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed analysis and mitigation strategies for specific, persistent side reactions.
Guide 1: Suppressing the Fries Rearrangement
Issue: During the synthesis or workup of an aryl ester under acidic conditions, you observe the formation of ortho- and/or para-hydroxyaryl ketone impurities.
Background: The Fries rearrangement is the conversion of an aryl ester into a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[16][17][18] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, proceeding through an acylium ion intermediate.[17][19] This is a significant issue as the resulting ketones can be difficult to separate from the desired ester.
Workflow: Diagnosing and Mitigating Fries Rearrangement
Caption: Decision workflow for addressing Fries rearrangement.
Controlling Factors and Mitigation Strategies:
| Factor | Influence on Fries Rearrangement | Recommended Action |
| Catalyst | Strong Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄, HF) are potent promoters of the rearrangement.[16][20] | 1. Change Synthesis Method: Switch to a non-acidic method like Steglich esterification (DCC/DMAP)[14] or reaction of the phenol with an acyl chloride in the presence of a base like pyridine.[12] 2. Use Milder Catalysts: If an acid is required, consider weaker Lewis acids like Sc(OTf)₃ or solid acid catalysts like zeolites.[16][19] |
| Temperature | Higher temperatures favor the thermodynamically stable ortho-substituted ketone product. Lower temperatures favor the kinetically controlled para-substituted product, but can still lead to rearrangement.[17][19][20] | 1. Reduce Temperature: Run the reaction at the lowest possible temperature that still allows for ester formation. For many esterifications, room temperature or slightly above is sufficient. 2. Avoid High-Temp Workup: Do not use high-temperature distillation for purification if significant acid catalyst remains. Neutralize and wash the product first. |
| Solvent | Non-polar solvents tend to favor the ortho-product, while polar solvents favor the para-product.[17] The choice of solvent also affects catalyst solubility and activity.[16] | 1. Select Appropriate Solvent: If rearrangement is unavoidable, you can sometimes direct the selectivity. However, the primary goal is suppression. Choose a solvent that is optimal for the desired esterification, not the side reaction. For Steglich, CH₂Cl₂ is common.[14] |
Guide 2: Preventing N-Acylurea Formation in Steglich Esterification
Issue: A Steglich esterification reaction is sluggish, and purification is complicated by a urea-like byproduct that is not dicyclohexylurea (DCU).
Background: The power of the Steglich esterification lies in the activation of a carboxylic acid by a carbodiimide, typically dicyclohexylcarbodiimide (DCC).[14] This forms a highly reactive O-acylisourea intermediate. While this intermediate reacts readily with strong nucleophiles (like amines), its reaction with less nucleophilic alcohols can be slow. This delay provides an opportunity for an intramolecular acyl transfer, leading to a stable and unreactive N-acylurea.[14][15]
Mechanism: The Role of DMAP in Preventing Side Reactions
Caption: DMAP prevents N-acylurea formation by intercepting the O-acylisourea.
Experimental Protocol: Standard Steglich Esterification
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography. The water-soluble urea derived from alternative coupling agents like EDC is easier to remove during the aqueous workup.[6]
Part 3: Experimental Protocols and Data
Comparative Overview of Synthesis Methods
| Method | Key Reagents | Typical Conditions | Advantages | Common Side Reactions / Limitations |
| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄, TsOH) | Heat (reflux), often with water removal (Dean-Stark) | Economical, simple reagents, thermodynamically controlled.[1] | Reversible (hydrolysis), requires harsh conditions, Fries rearrangement for aryl esters, elimination for 3° alcohols.[1][15][20] |
| Acyl Chloride | Acyl Chloride, Alcohol/Phenol, Base (Pyridine, Et₃N) | Room temp or gentle heat | High reactivity, fast, irreversible reaction.[12][21] | Acyl chlorides are moisture-sensitive, produces HCl byproduct, potential for Friedel-Crafts side reactions. |
| Steglich | Carboxylic Acid, Alcohol, DCC, DMAP (cat.) | Room temp, anhydrous polar aprotic solvent (CH₂Cl₂) | Very mild conditions, suitable for sensitive substrates.[14] | N-acylurea formation without DMAP, DCU byproduct can be difficult to remove, DCC is an allergen.[6][14][15] |
Protocol: Workup and Purification for Fischer Esterification
This procedure is designed to effectively remove the acid catalyst and unreacted carboxylic acid, thereby preventing post-reaction hydrolysis.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization Wash: Carefully transfer the organic solution to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until CO₂ evolution ceases. This neutralizes both the strong acid catalyst and any unreacted carboxylic acid, converting the latter into a water-soluble carboxylate salt.[9]
-
Aqueous Wash: Wash the organic layer with water, followed by a wash with brine to reduce the amount of dissolved water in the organic phase.
-
Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous MgSO₄). Allow it to stand for 15-20 minutes.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Final Purification: The resulting crude ester can be further purified by distillation or column chromatography to remove unreacted alcohol and other impurities.[9][22]
References
-
BYJU'S. What is the Fries Rearrangement Reaction?. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Lab Manager. New Catalysts Enable Greener Ester Synthesis. [Link]
-
Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA portal. [Link]
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]
-
EurekAlert!. New catalysts enable greener ester synthesis. [Link]
-
Waseda University. Dancing chemicals: Innovative catalytic reaction for low-cost synthesis of aromatic esters. [Link]
-
Scienmag. Dancing chemicals - Innovative catalytic reaction for low-cost synthesis of aromatic esters. [Link]
-
Save My Exams. Acyl chlorides and alcohols. [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides Involving Oxygen Compounds. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Synfacts. The Steglich Esterification. [Link]
-
CIE A-Level Chemistry. 33.3 Acyl chlorides. [Link]
-
Chemguide. acyl chlorides and water, alcohols or phenol. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Chemguide. hydrolysing esters. [Link]
-
Graz University of Technology. Solvent effects on esterification equilibria. [Link]
-
PubMed. Predicting the Solvent Effect on Esterification Kinetics. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
gChem Global. Esterification Comparative Reaction. [Link]
-
Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]
-
Chemistry LibreTexts. 15.9: Hydrolysis of Esters. [Link]
-
ResearchGate. Solvent effects on esterification equilibria | Request PDF. [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
ACS Publications. Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling | Accounts of Chemical Research. [Link]
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- Google Patents.
-
ResearchGate. How to purify esterefication product?. [Link]
- Google Patents.
-
HSCprep. Fisher Esterification: Synthesis and Purification of Esters. [Link]
-
PubMed Central (NIH). Ester dance reaction on the aromatic ring. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents.
-
MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
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Technical Support Center: Enhancing the Chain Length of Photopolymerized PMMA
<
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the chain length of photopolymerized poly(methyl methacrylate) (PMMA). Here, you will find practical, field-proven insights and troubleshooting strategies to overcome common challenges in your polymerization experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during PMMA photopolymerization, providing direct answers and immediate solutions.
Q1: My PMMA has a low molecular weight. What are the most common causes?
Low molecular weight in photopolymerized PMMA can stem from several factors.[1] The most frequent culprits include impurities in the monomer, incorrect initiator concentration, oxygen inhibition, and suboptimal reaction conditions such as light intensity and temperature.[1] A systematic approach is crucial for diagnosing the specific cause in your experiment.
Q2: How does initiator concentration affect the final chain length of my PMMA?
Initiator concentration has a significant impact on the final molecular weight of the polymer. A higher initiator concentration leads to a greater number of radicals being generated, which in turn initiates more polymer chains simultaneously.[2][3][4] With a fixed amount of monomer, this results in shorter average chain lengths.[2][3] Conversely, a lower initiator concentration initiates fewer chains, allowing each chain to grow longer, thus increasing the average molecular weight.[3][5] The relationship is generally an inverse correlation between initiator concentration and the resulting polymer chain length.[3]
Q3: What is oxygen inhibition and how does it affect my polymerization?
Oxygen inhibition is a common issue in free-radical photopolymerization. Molecular oxygen present in the reaction mixture can react with the growing polymer radicals, forming less reactive peroxy radicals.[6][7] This process can either slow down the polymerization rate or terminate the polymer chains altogether, leading to lower conversion and significantly shorter polymer chains.[6][7][8] This effect is particularly detrimental at the surface of the reaction mixture where oxygen from the air can readily diffuse in.[6]
Q4: Can the purity of my methyl methacrylate (MMA) monomer impact the chain length?
Absolutely. The purity of the MMA monomer is critical for achieving high molecular weight PMMA.[1] Commercial MMA often contains inhibitors, such as hydroquinone, to prevent premature polymerization during storage.[9][10] These inhibitors must be removed before polymerization, as they will interfere with the free-radical process and lead to shorter polymer chains. Other impurities can also act as chain terminators, negatively impacting the final molecular weight.[1]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving complex issues related to achieving desired PMMA chain lengths.
Guide 1: Diagnosing and Overcoming Low Molecular Weight
Low molecular weight is a frequent challenge. This guide will walk you through a systematic process to identify and rectify the root cause.
Step 1: Verify Monomer Purity
-
Problem: The presence of inhibitors or other impurities in the MMA monomer is a primary cause of premature chain termination.
-
Solution: Purify the MMA monomer prior to use. A common and effective method is to wash the monomer with an aqueous alkali solution (e.g., 10% NaOH) to remove the inhibitor, followed by washing with deionized water.[11] The purified monomer should then be dried over an anhydrous drying agent (e.g., anhydrous CaCl2 or CaH2) and distilled under reduced pressure.[11]
Step 2: Optimize Initiator Concentration
-
Problem: An excessively high concentration of photoinitiator will result in a high number of initiated chains, leading to a lower average molecular weight.[2][3][4]
-
Solution: Systematically vary the photoinitiator concentration to find the optimal level for your desired molecular weight. Start with a lower concentration and incrementally increase it in subsequent experiments while keeping all other parameters constant. Monitor the resulting molecular weight using techniques like Gel Permeation Chromatography (GPC).[12]
Step 3: Mitigate Oxygen Inhibition
-
Problem: Oxygen from the atmosphere can inhibit the polymerization process, resulting in incomplete conversion and short polymer chains.[6][8][13]
-
Solution: To eliminate the effects of oxygen, it is crucial to deoxygenate the reaction mixture and perform the polymerization under an inert atmosphere. This can be achieved by purging the monomer and reaction vessel with an inert gas like nitrogen or argon for a sufficient period before and during the polymerization.[8]
Step 4: Control Light Intensity and Temperature
-
Problem: Both light intensity and temperature can influence the rate of initiation and propagation, thereby affecting the final chain length.
-
Solution:
-
Light Intensity: Higher light intensity generally increases the rate of radical generation, which can lead to shorter chains.[14] Experiment with different light intensities to find a balance that promotes efficient polymerization without excessive initiation.
-
Temperature: Increasing the temperature can increase the rate of polymerization.[15][16] However, excessively high temperatures can also increase the rate of termination and other side reactions, potentially leading to lower molecular weights.[17] Isothermal conditions are recommended for reproducible results.[15]
-
Troubleshooting Workflow for Low Molecular Weight PMMA
Caption: A systematic workflow for troubleshooting low molecular weight in PMMA photopolymerization.
Guide 2: The Role of Chain Transfer Agents
Chain transfer agents (CTAs) are intentionally added to a polymerization to control the molecular weight of the resulting polymer.[18][19]
-
Mechanism of Action: A CTA interrupts the growth of a polymer chain by transferring a reactive atom (often hydrogen) to the growing radical, thereby terminating that chain. The CTA itself then becomes a radical, which can initiate the growth of a new polymer chain.[19]
-
Impact on Chain Length: The primary effect of a CTA is to reduce the average molecular weight of the polymer.[18] The extent of this reduction is dependent on the concentration and the chain transfer constant of the specific CTA used.
-
When to Use a CTA: While the goal of this guide is to enhance chain length, understanding CTAs is crucial. If your application requires a PMMA with a specific, lower molecular weight and a narrow molecular weight distribution, the controlled use of a CTA is the appropriate method.[19] Common CTAs used in methacrylate polymerizations include thiols (mercaptans).[19]
Controlling Molecular Weight with Chain Transfer Agents
Caption: The role of a Chain Transfer Agent in controlling PMMA molecular weight.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: Purification of Methyl Methacrylate (MMA) Monomer
Objective: To remove the polymerization inhibitor (e.g., hydroquinone) from the MMA monomer.
Materials:
-
Crude MMA monomer
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous calcium chloride (CaCl2) or calcium hydride (CaH2)
-
Separatory funnel
-
Beakers
-
Round-bottom flask
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Pour the crude MMA monomer into a separatory funnel.
-
Add an equal volume of 10% NaOH solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer will turn brown as the hydroquinone is oxidized and extracted.[9]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the NaOH wash (steps 2-4) until the aqueous layer remains colorless.
-
Wash the MMA monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash two more times.
-
Drain the washed MMA into a clean, dry beaker and add a suitable amount of anhydrous CaCl2 or CaH2 to dry the monomer. Let it stand for at least one hour, occasionally swirling.
-
Decant or filter the dried MMA into a round-bottom flask.
-
Set up the distillation apparatus for vacuum distillation.
-
Distill the MMA under reduced pressure, collecting the middle fraction.[11]
-
Store the purified MMA in a refrigerator and use it promptly.
Protocol 2: Characterization of PMMA Molecular Weight by Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized PMMA.
Materials and Equipment:
-
Synthesized PMMA sample
-
GPC system with a refractive index (RI) detector
-
Appropriate GPC columns for the expected molecular weight range
-
Tetrahydrofuran (THF) as the mobile phase
-
PMMA standards with known molecular weights
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Prepare a dilute solution of the PMMA sample in THF (typically 1-2 mg/mL). Ensure the polymer is fully dissolved.
-
Filter the sample solution through a syringe filter into an autosampler vial.
-
Prepare a series of solutions of the PMMA standards in THF at known concentrations.
-
Run the PMMA standards on the GPC system to generate a calibration curve.
-
Inject the filtered PMMA sample into the GPC system.
-
Analyze the resulting chromatogram to determine the Mn, Mw, and PDI relative to the PMMA standards.[12][20]
IV. Data Presentation
This section provides a structured table for easy comparison of the effects of key parameters on PMMA molecular weight.
Table 1: Influence of Key Parameters on PMMA Molecular Weight
| Parameter | Effect of Increasing the Parameter on Molecular Weight | Rationale |
| Initiator Concentration | Decreases | More initiated chains compete for a fixed amount of monomer, resulting in shorter average chain lengths.[2][3][4] |
| Light Intensity | Generally Decreases | Higher light intensity increases the rate of radical generation, leading to a higher concentration of growing chains and consequently shorter final chains.[14][21] |
| Temperature | Can Decrease | Higher temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weights.[17] |
| Monomer Purity | Increases | Removal of inhibitors and chain-terminating impurities allows for longer chain growth.[1] |
| Oxygen Presence | Decreases | Oxygen terminates growing polymer chains, significantly reducing the final molecular weight.[6][13] |
| Chain Transfer Agent Conc. | Decreases | CTAs intentionally terminate growing chains to control and lower the molecular weight.[18][19] |
References
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Hoyle, C. E. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech. Retrieved from [Link]
-
van der Kooij, F. M., et al. (2018). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. Retrieved from [Link]
-
Chappard, D. (2014). Technical aspects: how do we best prepare bone samples for proper histological analysis? In D. Heymann (Ed.), Bone cancer: progression and therapeutic approaches. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2013). The Polymerization of MMA and ST to Prepare Material with Gradient Refractive Index in Electric Field. ResearchGate. Retrieved from [Link]
-
Sikora, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Materials. Retrieved from [Link]
-
Ye, S., et al. (2019). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. Dental Materials. Retrieved from [Link]
-
Chemistry For Everyone. (2023, May 13). How Does Initiator Concentration Affect Chain Length? [Video]. YouTube. Retrieved from [Link]
-
Goodrich, J. A. (n.d.). The Impact of Oxygen on Photopolymerization Kinetics. RadTech. Retrieved from [Link]
-
Purwasasmita, B. H., et al. (2021). Purification Process of Poly Methyl Methacrylate Products Made with Suspension Polymerization Techniques. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Wang, Z., et al. (2023). Oxygen Inhibition Suppression by Photoinduced Electron Transfer in Oxime Ester/Triarylalkylborate Photoinitiators. Macromolecules. Retrieved from [Link]
-
Bachtiar, E. Y., et al. (2018). Synthesis and Purification Process of PMMA by Suspension Polymerization for Bone Cement Material. AIP Conference Proceedings. Retrieved from [Link]
-
Fluence Analytics. (n.d.). Monitoring the Polymerization of Polymethylmethacrylate. Retrieved from [Link]
-
Haddleton, D. M., et al. (2018). Branched chains in poly(methyl methacrylate) polymerisations incorporating a polymeric chain transfer agent. Loughborough University Research Repository. Retrieved from [Link]
-
Polymer Source. (n.d.). Polymer Reference Materials-Poly(Methyl Methacrylate). Retrieved from [Link]
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Mindroiu, M., & Zisu, I. (2009). Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
-
van der Kooij, F. M., et al. (2018). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. Retrieved from [Link]
-
Kardar, P., et al. (2015). Influence of temperature and light intensity on the photocuring process and kinetics parameters of a pigmented UV curable system. ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers. Retrieved from [Link]
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Park, J., et al. (2024). Efficient Synthesis of Ultrahigh Molecular Weight Poly(methyl methacrylate) via Visible Light-Induced RAFT Polymerization in Deep Eutectic Solvent. Macromolecules. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular weight characteristics of PMMA. Retrieved from [Link]
-
Cetinkaya, S., et al. (2015). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). ResearchGate. Retrieved from [Link]
-
AZoM. (2015, July 29). Measuring Molecular Weight, Size and Branching of Polymers. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 9). What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? [Video]. YouTube. Retrieved from [Link]
-
Watts, D. C., & Amer, O. (1993). The effect of curing light intensity and test temperature on the dynamic mechanical properties of two polymer composites. PubMed. Retrieved from [Link]
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Martin, J. (2015). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Minds@UW. Retrieved from [Link]
-
Fluence Analytics. (n.d.). Monitoring the polymerization of methyl methacrylate (MMA) in the presence and absence of crosslinker. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the photoinitiator on the photopolymerization of the MMA-PMMA system. Retrieved from [Link]
-
Grieser, F., et al. (n.d.). A simple one-step sonochemical route towards functional hairy polymer nanoparticles. Electronic Supplementary Information. Retrieved from [Link]
-
Chemtob, A., et al. (2020). Effect of Light Intensity on the Free-Radical Photopolymerization Kinetics of 2-Hydroxyethyl Methacrylate: Experiments and Simulations. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Ligon, S. C., et al. (2014). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers. Retrieved from [Link]
-
Lyoo, W. S., et al. (2001). Preparation of high molecular weight poly(methyl methacrylate) with high yield by room temperature suspension polymerization of methyl methacrylate. Journal of Applied Polymer Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Photoinitiator. Retrieved from [Link]
-
Liu, J., et al. (2024). Influence of Initiator Content and Polymerization Conditions on the Properties of Polyacrylate Mortar. Buildings. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of commonly used type I photoinitiators. Retrieved from [Link]
-
The Benicewicz Group. (n.d.). A Versatile Method To Prepare RAFT Agent Anchored Substrates and the Preparation of PMMA Grafted Nanoparticles. Retrieved from [Link]
-
Chen, Y., et al. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. International Journal of Molecular Sciences. Retrieved from [Link]
-
Al-shakarchi, W., et al. (2020). Influence of molecular weight of polymethyl(methacrylate) beads on the properties and structure of cross-linked denture base polymer. ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2023, April 30). Does Chain Length Affect Polymer Strength? [Video]. YouTube. Retrieved from [Link]
-
Numata, Y., et al. (2022). Sulfur-Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo-Olefin Chain-Transfer Agents (R-CH2C(=CH2)Z). Angewandte Chemie. Retrieved from [Link]
-
Sikora, M., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. ResearchGate. Retrieved from [Link]
-
Baimpos, T., et al. (2013). Evidence for the low thermal stability of poly(methyl methacrylate). ResearchGate. Retrieved from [Link]
-
Reddit. (2022). How would you synthesize a low-molecular weight PMMA? r/chemistry. Retrieved from [Link]
-
Tsiamis, C., et al. (2014). Development and molecular-weight issues on the lithographic performance of poly (methyl methacrylate). ResearchGate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, June 30). Determining the Degree of Polymerization of PMMA - Practice Problem [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Mitigating the Effects of Ketyl Radicals in Photopolymerization
<
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in photopolymerization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges arising from the formation of ketyl radicals. Our focus is on explaining the underlying chemistry to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts surrounding ketyl radicals in photopolymerization.
Q1: What are ketyl radicals and how do they form during photopolymerization?
Answer: A ketyl radical is a species formed when the carbonyl group (C=O) of a ketone-based photoinitiator is reduced by a single electron, typically through the abstraction of a hydrogen atom from a donor molecule. This process is characteristic of Type II photoinitiators , such as benzophenone and thioxanthone derivatives.[1][2]
The formation mechanism, known as a Norrish Type II reaction, proceeds as follows[3][4]:
-
Photoexcitation: The Type II photoinitiator (PI) absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a suitable donor molecule (often a co-initiator like a tertiary amine, or even the monomer/solvent itself).[1]
-
Radical Formation: This abstraction event generates two radicals: a ketyl radical (derived from the photoinitiator) and an initiating radical (derived from the hydrogen donor).[1]
Caption: Formation of ketyl radicals via a Norrish Type II pathway.
Q2: Why are ketyl radicals considered detrimental to photopolymerization?
Answer: While the co-initiator radical actively starts polymer chains, the ketyl radical is generally problematic. Due to resonance stabilization and steric hindrance, ketyl radicals are typically poor at initiating polymerization.[1][5] Instead, they primarily act as potent terminating agents .[5][6][7][8]
The key issues caused by ketyl radicals include:
-
Reduced Polymerization Rate: By terminating growing polymer chains, ketyl radicals lower the overall reaction rate and can lead to incomplete curing.[5][6]
-
Lower Final Conversion: The premature termination limits the final conversion of monomer to polymer, resulting in uncured resin and compromised material properties.
-
Decreased Molecular Weight: The termination events shorten the kinetic chain length, leading to polymers with lower average molecular weight (Mn) and potentially affecting mechanical properties like toughness and glass transition temperature (Tg).[7][9]
-
Yellowing: The byproducts of ketyl radical termination reactions can sometimes be chromophores that cause undesirable yellowing in the final cured material.
Q3: Which photoinitiators are most likely to generate ketyl radicals?
Answer: Ketyl radical formation is the hallmark of Type II photoinitiators . If your formulation uses any of the following, you should be aware of the potential for ketyl radical-related issues:
-
Benzophenone and its derivatives (e.g., 4-methyl benzophenone).[2]
-
Thioxanthones and their derivatives (e.g., isopropylthioxanthone, ITX).[2][5][6]
-
Camphorquinone (CQ): Commonly used in dental resins and biomedical applications, it relies on a co-initiator (like an amine) and generates ketyl radicals.
In contrast, Type I photoinitiators (e.g., BAPO, TPO) undergo unimolecular cleavage upon irradiation to form two initiating radicals directly and do not produce ketyl radicals.[1]
Troubleshooting Guide
This section provides solutions to common experimental problems linked to ketyl radical activity.
| Problem Encountered | Primary Suspected Cause | Recommended Troubleshooting Steps & Explanation |
| Slow or Incomplete Cure | Ketyl Radical-Induced Termination: Ketyl radicals are terminating growing polymer chains faster than new chains are initiated, reducing the overall polymerization rate.[5][6] | 1. Increase Co-initiator Concentration: Ensure a sufficient concentration of the hydrogen donor (e.g., tertiary amine). This shifts the reaction equilibrium to favor the rapid generation of initiating radicals over the lifetime of the excited state initiator, making the desired reaction more efficient.2. Optimize Photoinitiator/Co-initiator Ratio: An excess of photoinitiator without enough co-initiator can lead to a buildup of ketyl radicals. Systematically vary the ratio to find the optimal balance for your specific monomer system.3. Increase Light Intensity: Higher intensity can generate initiating radicals more quickly, potentially overcoming the termination rate. However, be cautious, as this can also increase side reactions and thermal effects.[6][10] |
| Poor Mechanical Properties (e.g., Brittleness, Low Tg) | Reduced Polymer Molecular Weight: Premature termination by ketyl radicals shortens polymer chains, leading to a lower crosslink density and inferior mechanical performance.[7][9] | 1. Add a Chain Transfer Agent (CTA): Compounds like thiols can participate in chain transfer, regenerating an active radical species and mitigating termination. This is a core principle of thiol-ene chemistry, which is less susceptible to these issues.[11]2. Introduce a "Photocyclic" Component: Advanced systems can incorporate a third component, such as a triazine derivative, which can react with the ketyl radical to regenerate the original photoinitiator, effectively removing the terminating species from the system in a catalytic cycle.[7] |
| Significant Oxygen Inhibition | Complex Interaction: While ketyl radicals are primarily terminators, some studies show they can also react with oxygen.[5][6][8] This can deplete oxygen but also consumes the ketyl radical, which might otherwise terminate a polymer chain. The net effect is system-dependent and complex, often exacerbating the overall inhibition problem. | 1. Improve Inerting: Ensure the reaction is performed under a robust nitrogen or argon atmosphere to minimize oxygen's primary inhibitory role.2. Use Additives to Combat Oxygen: Consider additives specifically designed to scavenge oxygen, such as phosphines.[12]3. Leverage Co-initiator Action: The aminoalkyl radicals generated from amine co-initiators are also effective at consuming oxygen.[5][6] Optimizing the amine concentration can help mitigate oxygen inhibition. |
| Inconsistent Results Between Batches | Sensitivity to Impurities: Type II systems can be sensitive to trace impurities in monomers or solvents that can act as alternative hydrogen donors, altering the kinetics and the concentration of generated ketyl radicals. | 1. Verify Monomer/Oligomer Purity: Use fresh, high-purity reagents. If possible, pass monomers through an inhibitor-removal column before use.2. Standardize Protocols: Ensure precise control over component concentrations, mixing times, and light exposure conditions to improve reproducibility. |
Advanced Mitigation Protocols & Workflows
Protocol 1: Quantifying the Effect of Amine Co-initiator on Cure Kinetics
This protocol uses Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to measure the impact of co-initiator concentration on polymerization rate, a direct indicator of mitigation effectiveness.
Objective: To determine the optimal concentration of an amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDB) for a Type II photoinitiator system (e.g., Camphorquinone, CQ) in an acrylate monomer (e.g., Hexanediol diacrylate, HDDA).
Methodology:
-
Formulation Preparation: Prepare a series of formulations with a fixed concentration of monomer (HDDA) and photoinitiator (CQ, e.g., 0.5 wt%) and varying concentrations of the amine co-initiator (EDB, e.g., 0, 0.5, 1.0, 1.5, 2.0 wt%).
-
Sample Preparation: Place a small drop of the formulation between two transparent salt plates (e.g., KBr) or on a single ATR crystal. The sample thickness should be thin and consistent (e.g., 25 µm).
-
RT-FTIR Setup: Place the sample in the FTIR spectrometer. The key is to monitor the disappearance of the acrylate C=C peak, typically around 810 cm⁻¹ or 1635 cm⁻¹.[13]
-
Data Acquisition:
-
Collect a baseline spectrum before UV exposure.
-
Begin UV irradiation with a light source of constant intensity.
-
Simultaneously, begin rapid spectral acquisition (e.g., 1 scan per second).
-
-
Data Analysis:
-
Calculate the conversion of the acrylate double bonds over time using the following formula: Conversion (%) = (1 - (PeakArea_t / PeakArea_0)) * 100
-
Plot Conversion (%) vs. Time (s) for each formulation.
-
The slope of this curve represents the rate of polymerization (Rp).[10] Compare the maximum Rp for each EDB concentration.
-
Expected Outcome: You should observe that the polymerization rate increases significantly with the addition of the amine co-initiator, eventually reaching a plateau. The formulation with the highest Rp before plateauing represents the optimal concentration for mitigating ketyl radical termination under these conditions.
Caption: Workflow for optimizing co-initiator concentration using RT-FTIR.
Protocol 2: Switching to an Alternative Photoinitiating System
When mitigation is insufficient, switching to a system that does not generate ketyl radicals is the most definitive solution.
Objective: To compare the performance of a Type II system against a Type I system.
Methodology:
-
System Selection:
-
System A (Control): Your current Type II system (e.g., 1 wt% Benzophenone + 1.5 wt% Amine Co-initiator).
-
System B (Test): A Type I photoinitiator (e.g., 1 wt% Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, BAPO). Select a Type I initiator with appropriate absorbance for your light source.
-
-
Comparative Analysis: Use an analytical technique like Photo-Differential Scanning Calorimetry (Photo-DSC) to compare the systems. Photo-DSC measures the heat released during polymerization, which is directly proportional to the reaction rate and total conversion.[10][14]
-
Photo-DSC Procedure:
-
Place a small, precise mass (e.g., 2-5 mg) of the liquid formulation into a DSC sample pan.
-
Place the pan in the Photo-DSC cell under a nitrogen purge.
-
Allow the system to equilibrate at a set isothermal temperature (e.g., 25°C).
-
Expose the sample to UV light of a fixed intensity and record the heat flow over time.
-
-
Data Interpretation:
-
Peak Heat Flow (W/g): The maximum of the exothermic peak corresponds to the maximum polymerization rate. A higher peak suggests more efficient initiation.
-
Total Enthalpy (J/g): The total area under the exothermic curve represents the total conversion achieved. A larger area indicates a more complete cure.
-
Induction Time: The time before the exotherm begins can indicate the susceptibility to oxygen inhibition.
-
Expected Outcome: The Type I system (System B) is expected to show a higher peak heat flow and potentially a larger total enthalpy compared to the Type II system. This indicates a faster, more efficient polymerization with less termination, demonstrating a successful circumvention of the ketyl radical problem.
Caption: Decision workflow for troubleshooting ketyl radical issues.
References
- Christmann, J., Allonas, X., Ley, C., & Croutxé-Barghorn, C. (2019). The role of ketyl radicals in free radical photopolymerization: new experimental and theoretical insights. Polymer Chemistry.
- Berchtold, K. A., et al. (n.d.). Photopolymerization Reaction Rates by Reflectance Real Time Infrared Spectroscopy: Application to Stereolithography Resins. Source not specified.
- Christmann, J., et al. (2019). Role of ketyl radicals in free radical photopolymerization: new experimental and theoretical insights.
- European Coatings. (2021). The role of the ketyl radical in type II photoinitiators.
- Wojdyla, M., et al. (2023).
- Source not specified. (2023).
- Christmann, J., et al. (2019). The role of ketyl radicals in free radical photopolymerization: new experimental and theoretical insights. Polymer Chemistry.
- Anastasio, R., et al. (n.d.).
- Wikipedia. (n.d.). Norrish reaction. Wikipedia.
- Yagci, Y., et al. (2015).
- Zhang, C., et al. (n.d.). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI.
- Ball, M., et al. (2021). Recent advances in the chemistry of ketyl radicals.
- Tintoll. (n.d.).
- Podgorska, K., et al. (n.d.).
- Levin, P. P. (2014). Kinetics of Benzophenone Ketyl Free Radicals Recombination in a Polymer: Reactivity in the Polymer Cage vs. Reactivity in the Polymer Bulk.
- Dadashi-Silab, S., et al. (n.d.). A) Photoinitiating mechanisms of Norrish type I and Norrish type II...
- Powers, K. J., et al. (2018). Ketyl radical reactivity via atom transfer catalysis.
- Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.
- Salmi, T., et al. (2021).
- Fouassier, J.-P., et al. (2021). 1 Backgrounds in Photopolymerization Reactions: A Short Overview. Wiley-VCH.
- Childress, R. N., et al. (n.d.). Photopolymerization in 3D Printing.
-
Lin, J.-T. (n.d.). A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. National Institutes of Health (NIH). [Link]
- Purdue University. (2023). Photo-activated polymerization inhibition process in photoinitiator systems for high-throughput 3D nanoprinting. Purdue College of Engineering.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of ketyl radicals in free radical photopolymerization: new experimental and theoretical insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The role of the ketyl radical in type II photoinitiators - European Coatings [european-coatings.com]
- 8. m.chem960.com [m.chem960.com]
- 9. Influence of the photoinitiating system on the properties of photopolymerized methylmethacrylate: the role of the ketyl radical in type II photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 14. mdpi.com [mdpi.com]
stability issues of Methyl 4-(dimethylamino)benzoate in acidic or basic conditions
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Document ID: TSC-M4DB-2026-01
Last Updated: January 6, 2026
Introduction for the Researcher
Welcome to the technical support guide for Methyl 4-(dimethylamino)benzoate (M4DB), a versatile compound utilized across various fields, from organic synthesis to its role as a photoinitiator. This document is designed for the hands-on researcher, scientist, and drug development professional. Its purpose is to provide not just procedural steps but a deep, mechanistic understanding of the stability challenges you may face when working with this molecule, particularly under acidic or basic conditions. Our goal is to empower you to anticipate, diagnose, and resolve common experimental issues, ensuring the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the fundamental chemical principles governing the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The principal stability concern for this compound is its susceptibility to hydrolysis. The ester functional group is the reactive center and can be cleaved by both acid-catalyzed and base-catalyzed (saponification) reactions. This degradation leads to the formation of 4-(dimethylamino)benzoic acid and methanol, altering the concentration of your starting material and introducing a significant impurity that can complicate reactions and downstream analysis.
Q2: How does this compound degrade under acidic conditions?
A2: Under acidic conditions, the ester undergoes acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[1][2] This process is reversible, meaning that using a large excess of water can drive the equilibrium toward the hydrolysis products.[1][3]
Key Mechanistic Insight: The presence of the electron-donating dimethylamino group at the para position can influence the reaction rate compared to unsubstituted methyl benzoate, but the fundamental mechanism of acid-catalyzed ester hydrolysis remains the same.
Q3: What occurs in a basic environment?
A3: In a basic environment (pH > 7), the ester undergoes base-catalyzed hydrolysis, also known as saponification. A hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon.[4] This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[3] This carboxylate is resonance-stabilized and shows no tendency to react with the alcohol byproduct.[3]
Field Experience Tip: Saponification is generally a faster and more efficient process for ester cleavage than acid hydrolysis.[3] This means that even mildly basic conditions can lead to significant degradation over the course of a long experiment or during storage of solutions that are not pH-controlled.
Q4: What are the main degradation products I should be looking for?
A4: Regardless of whether the hydrolysis is acid or base-catalyzed, the primary degradation products are the same. You should anticipate the presence of:
| Compound Name | Chemical Formula | Molar Mass | Key Properties |
| 4-(dimethylamino)benzoic acid | C₉H₁₁NO₂ | 165.19 g/mol | White crystalline powder, insoluble in water, acts as a UV filter.[5] |
| Methanol | CH₄O | 32.04 g/mol | Volatile, colorless liquid. |
Caption: Primary degradation products of this compound hydrolysis.
Q5: What experimental factors can accelerate the degradation of this compound?
A5: Several factors can influence the rate of hydrolysis:
-
pH: The rate of hydrolysis is significantly faster at both low pH (acidic) and high pH (basic) compared to neutral conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating solutions of this compound in acidic or basic media will accelerate its degradation.
-
Solvent Composition: The presence of water is necessary for hydrolysis. The reaction rate can also be influenced by the type of organic co-solvent used, due to effects on reactant solvation.[6]
Section 2: Troubleshooting Guides for Experimental Applications
This section provides actionable solutions to common problems encountered in the lab.
Issue 1: Inconsistent or Low Yields in an Acid-Catalyzed Reaction
Symptoms:
-
You are using this compound as a starting material in a reaction that requires an acid catalyst (e.g., Fischer esterification, acetal formation).
-
Your reaction yields are consistently lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows a significant amount of a polar byproduct, identified as 4-(dimethylamino)benzoic acid.
Causality Analysis: The acid catalyst required for your primary reaction is simultaneously catalyzing the hydrolysis of your starting material. This parasitic side reaction consumes the ester, directly reducing the theoretical maximum yield of your desired product.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields in acidic conditions.
Preventative Protocols:
-
Use Anhydrous Conditions: Where possible, use anhydrous solvents and ensure all reagents are free of water. Dry glassware in an oven before use.
-
Control Catalyst Loading: Use the minimum effective amount of acid catalyst.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for your primary synthesis.
Issue 2: Appearance of an Unexpected Peak in Chromatographic Analysis
Symptoms:
-
You dissolve a sample of this compound for HPLC or GC analysis.
-
Your chromatogram shows a second, often more polar, peak that grows in area over time.
-
This is particularly noticeable if using a mobile phase with a basic pH (e.g., for HPLC) or if the sample is stored in solution for several hours before injection.
Causality Analysis: The analytical conditions themselves are causing the degradation. Basic mobile phases for HPLC or residual moisture in GC vials can induce saponification of the ester, creating the 4-(dimethylamino)benzoic acid byproduct in situ.
Troubleshooting Protocol: Stability Monitoring via HPLC
This protocol allows you to confirm if your analytical method is causing degradation.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your intended mobile phase or dissolution solvent.
-
Immediately transfer a portion to an autosampler vial for a t=0 analysis.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid (to ensure acidic pH and prevent hydrolysis). Adjust ratio as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 310 nm.
-
Injection Volume: 10 µL.
-
-
Time-Course Analysis:
-
Inject the sample at regular intervals (e.g., t=0, 1h, 2h, 4h, 8h) while keeping the stock solution at room temperature.
-
-
Data Interpretation:
-
Monitor the peak area of this compound and look for the appearance and growth of a new peak corresponding to 4-(dimethylamino)benzoic acid.
-
If the area of the parent peak decreases and the byproduct peak increases over time, your sample solvent is not suitable for storage.
-
Solutions:
-
Acidify Your Solvent: For preparing stock solutions for reverse-phase HPLC, add 0.1% formic acid or acetic acid to the solvent to maintain an acidic pH and inhibit hydrolysis.
-
Analyze Promptly: If you cannot change the solvent, analyze samples immediately after preparation.
-
For GC Analysis: Ensure vials and solvents are scrupulously dry. Derivatization may be required for the analysis of the more polar degradation product.[7]
Issue 3: Decreased Performance of Photopolymerization Systems
Symptoms:
-
You are using this compound as a co-initiator in a photopolymerization formulation.
-
The cure speed of your formulation decreases over time, or the final polymer has inconsistent mechanical properties.
-
This issue is more pronounced in formulations that are stored for extended periods or contain basic components.
Causality Analysis: this compound functions as a co-initiator by donating an electron upon photoexcitation. The hydrolysis of the ester to 4-(dimethylamino)benzoic acid alters the electronic properties and steric bulk of the molecule. This change can reduce its efficiency as a co-initiator, leading to a slower and less efficient polymerization process.
Mitigation Strategies:
-
Formulation pH Control: Scrutinize all components of your formulation for basicity. If possible, add a non-interfering acidic stabilizer to maintain a near-neutral pH.
-
"Just-in-Time" Preparation: Prepare the full formulation immediately before use, especially if it contains components known to create a basic environment.
-
Stability-Indicating QC: Use the HPLC method described in "Issue 2" to periodically check the purity of your stock of this compound and to qualify new batches.
Section 3: Mechanistic Diagrams
Understanding the reaction pathways is key to controlling them.
Acid-Catalyzed Hydrolysis Mechanism
Caption: Base-catalyzed hydrolysis (saponification) of M4DB.
References
-
Fife, T. H., & Przystas, T. J. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Cheméo. (n.d.). Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1). Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]
- 6. zenodo.org [zenodo.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Purification of Methyl 4-(dimethylamino)benzoate
Welcome to the technical support center for the purification of Methyl 4-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and optimize your purification strategies effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification techniques, a foundational understanding of this compound's properties is crucial for making informed decisions.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₃NO₂ | Indicates a relatively small, organic molecule.[1][2] |
| Molecular Weight | 179.22 g/mol | Useful for calculations related to chromatography and yield.[1][3] |
| Melting Point | 96-102 °C | A key indicator of purity. A sharp melting point within this range suggests high purity, while a broad range indicates the presence of impurities.[1][4] |
| Appearance | White to off-white crystalline solid | Visual inspection can provide initial clues about purity. |
| Solubility | Potentially soluble in organic solvents like ethanol, acetone, or dichloromethane.[4] | Critical for selecting appropriate solvents for recrystallization and chromatography. |
II. Troubleshooting and FAQs: Navigating Common Purification Hurdles
This section addresses the most frequently encountered issues during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My this compound is not crystallizing out of solution upon cooling. What should I do?
A1: This is a common issue that typically points to the solution not being supersaturated. Here are several troubleshooting steps, starting with the least invasive:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the solution to initiate crystallization.
-
-
Increase Concentration:
-
Solvent Evaporation: Gently warm the solution and evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, which could lead to "oiling out."
-
-
Introduce an "Anti-Solvent":
-
An anti-solvent is a solvent in which your product is insoluble but is miscible with your primary solvent.[5] Slowly add the anti-solvent dropwise to your solution until it becomes cloudy, then add a few drops of the primary solvent until it is clear again. Allow this to cool slowly. For this compound, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.
-
Q2: My product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[5]
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.
-
Solvent Choice: Consider using a solvent with a lower boiling point.
Q3: After recrystallization, my product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the charcoal. It is crucial to preheat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization of your product.[5]
Column Chromatography Challenges
Q4: I am running a silica gel column, but my product is not eluting. What is wrong?
A4: This indicates that your eluent is not polar enough to move the compound down the column. This compound is a polar molecule, and you will need a sufficiently polar mobile phase.
-
Increase Eluent Polarity: Gradually increase the polarity of your eluent.[5] For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the eluent is gradually increased, is often effective.[6]
Q5: My product is eluting with the solvent front. How can I improve separation?
A5: This is the opposite problem – your eluent is too polar.
-
Decrease Eluent Polarity: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this would mean increasing the percentage of hexane.[5]
Q6: I am seeing poor separation between my product and impurities (streaking or overlapping bands). What are the possible causes and solutions?
A6: Several factors can contribute to poor separation:
-
Improper Column Packing: Ensure your column is packed uniformly to avoid channels.
-
Sample Overloading: Do not load too much sample onto the column.
-
Inappropriate Sample Loading: Dissolve your crude product in a minimal amount of solvent, preferably the eluent, for loading.[6] Adsorbing the sample onto a small amount of silica gel before loading can also improve band sharpness.[6]
-
Strong Interaction with Silica: The dimethylamino group can interact strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) to your eluent can help to reduce tailing and improve the peak shape.
III. Detailed Experimental Protocols
These protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in Q3.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (96-102 °C) indicates high purity.[1][4]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a common choice. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[6]
-
Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity of the eluent to move your compound down the column.[6]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
IV. Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting guide for column chromatography.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | 1202-25-1 | FM74913 [biosynth.com]
- 2. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. Buy this compound | 1202-25-1 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Methyl and Ethyl 4-(dimethylamino)benzoate as Co-initiators in Radical Photopolymerization
In the field of photopolymerization, the efficiency of the initiation system is paramount to achieving desired material properties, from cure speed to final polymer performance. While Type I photoinitiators undergo direct photo-cleavage to generate radicals, Type II systems require a synergistic co-initiator, or photosensitizer, to achieve the same end. Among the most ubiquitous co-initiators are tertiary amines, which act as electron and proton donors. This guide provides an in-depth comparison of two structurally similar yet distinct tertiary amine co-initiators: Methyl 4-(dimethylamino)benzoate (MDB) and Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB). This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their photocurable formulations.
The Critical Role of Amine Co-initiators in Type II Photopolymerization
Type II photoinitiation systems, famously exemplified by the camphorquinone (CQ)/amine system widely used in dental composites, rely on a bimolecular reaction.[1][2][3] Upon absorption of light, the photosensitizer (e.g., CQ) is promoted to an excited triplet state. This excited molecule cannot efficiently initiate polymerization on its own. Instead, it interacts with an electron donor, typically a tertiary amine, in a process involving electron transfer followed by proton abstraction.[4] This redox reaction regenerates the ground-state photosensitizer and produces an α-aminoalkyl radical, which is the key species that initiates the polymerization of monomers like acrylates or methacrylates.[5]
The choice of the amine co-initiator is critical as its molecular structure influences its reactivity, stability, and interaction with the photosensitizer, thereby impacting the overall polymerization kinetics.[3][6]
Caption: Mechanism of Type II photoinitiation involving an amine co-initiator.
Head-to-Head Comparison: MDB vs. EDB
This compound and Ethyl 4-(dimethylamino)benzoate are close structural analogs, differing only by a single methylene group in the ester alkyl chain. This seemingly minor difference can influence their physical properties and potentially their photochemical reactivity.
| Property | This compound (MDB) | Ethyl 4-(dimethylamino)benzoate (EDB) | Significance |
| CAS Number | 1202-25-1[7] | 10287-53-3[4][8] | Unique identifier for chemical substances. |
| Molecular Formula | C₁₀H₁₃NO₂[7][9] | C₁₁H₁₅NO₂[8] | EDB has an additional CH₂ group. |
| Molecular Weight | 179.22 g/mol [7] | 193.24 g/mol [4][8] | Affects formulation stoichiometry and mobility. |
| Appearance | Solid | White to light tan crystalline powder[4][8] | Important for formulation and solubility. |
| Melting Point | ~102 °C[7] | 61-66 °C[4][8][10] | Lower melting point of EDB may aid in dissolution. |
| UV Absorption Peak (λmax) | ~360 nm (as a fluorescent probe)[7] | ~308 nm[8] | Important for potential direct absorption and interaction with light source. |
| Primary Role | Co-initiator / Amine Synergist | Co-initiator / Amine Synergist[4] | Both function as electron/proton donors in Type II systems. |
The most notable physical difference is the significantly lower melting point of EDB, which can be advantageous for incorporation into liquid resin formulations at room temperature. While both are effective, the subtle electronic and steric differences imparted by the methyl versus ethyl group could translate into variations in the rate of electron transfer and, consequently, the overall polymerization efficiency.
Experimental Evaluation of Co-initiator Performance
To objectively compare the performance of MDB and EDB, standardized experimental protocols are essential. The two most powerful and widely adopted techniques for this purpose are Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).[11][12][13]
Real-Time FTIR (RT-FTIR) Spectroscopy
RT-FTIR is a premier technique for monitoring photopolymerization kinetics by tracking the disappearance of a specific functional group in real-time.[11][12][14] For acrylate-based systems, the decrease in the intensity of the acrylate C=C double bond absorption peak (typically around 810 cm⁻¹ or 1630 cm⁻¹) is monitored during UV/Visible light exposure.[11][15] This allows for the direct calculation of the degree of conversion (DC%) and the rate of polymerization (Rp).
Experimental Protocol: Comparative Analysis of MDB vs. EDB using RT-FTIR
-
Formulation Preparation:
-
Prepare two identical resin formulations. A typical base formulation could be a 50/50 wt% mixture of Bisphenol A glycidyl methacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA).
-
To each formulation, add a fixed concentration of the Type II photosensitizer (e.g., 0.5 wt% Camphorquinone).
-
To the first formulation, add a specific concentration of MDB (e.g., 1.0 wt%).
-
To the second formulation, add the same molar equivalent concentration of EDB to ensure a 1:1 comparison of active amine molecules. This is a critical step to account for the difference in their molecular weights.
-
Ensure all components are thoroughly mixed until a homogenous, transparent liquid is obtained. Protect the formulations from ambient light.
-
-
Sample Preparation for FTIR:
-
Place a small drop of the formulated resin between two transparent substrates (e.g., polypropylene films or BaF₂ plates) separated by a spacer of known thickness (e.g., 25 µm) to ensure a consistent sample path length.
-
-
Data Acquisition:
-
Place the sample assembly in the sample compartment of an FTIR spectrometer equipped for real-time analysis.
-
Initiate the experiment by collecting a baseline IR spectrum before irradiation.
-
Simultaneously start the light source (e.g., a dental curing lamp or a filtered mercury lamp with an intensity of ~550 mW/cm²) and the rapid-scan acquisition of IR spectra.[16] Collect spectra at a high rate (e.g., several scans per second) for a set duration (e.g., 120 seconds).
-
-
Data Analysis:
-
Calculate the Degree of Conversion (DC%) at each time point using the following formula, referencing the acrylate peak area (A_C=C) and an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak): DC(t) % = [1 - (A_C=C(t) / A_Internal(t)) / (A_C=C(0) / A_Internal(0))] * 100
-
Plot DC% versus time to generate the polymerization profile.
-
Calculate the Rate of Polymerization (Rp) by taking the first derivative of the conversion vs. time curve (d(DC)/dt).
-
Compare the final DC, the maximum Rp, and the time to reach Rp_max for the MDB and EDB formulations.
-
Caption: Workflow for comparing co-initiator efficiency using RT-FTIR.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time during light exposure.[17][18][19] The total heat evolved is directly proportional to the total number of double bonds that have reacted, providing another robust method for quantifying conversion and reaction rates.
Experimental Protocol: Comparative Analysis of MDB vs. EDB using Photo-DSC
-
Formulation Preparation:
-
Prepare the MDB and EDB-containing formulations exactly as described in the RT-FTIR protocol, ensuring molar equivalence of the co-initiators.
-
-
Sample Preparation for DSC:
-
Accurately weigh a small amount of the liquid resin (typically 1-3 mg) into an open aluminum DSC pan.
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the Photo-DSC cell.
-
Allow the system to equilibrate at a constant isothermal temperature (e.g., 25°C).
-
Irradiate the sample with a light source of known wavelength and intensity for a defined period. The instrument will record the heat flow (in mW or W/g) versus time.
-
-
Data Analysis:
-
The resulting plot of heat flow vs. time is the exotherm of the reaction. The area under this curve represents the total heat of polymerization (ΔH_t).
-
The theoretical heat of polymerization (ΔH_theoretical) for the specific monomer blend must be known (e.g., for a standard acrylate double bond, this is ~56 kJ/mol).
-
The Degree of Conversion (DC%) can be calculated as: DC % = (ΔH_t / ΔH_theoretical) * 100
-
The Rate of Polymerization (Rp) is proportional to the heat flow (dH/dt).
-
Compare the final DC, the peak exotherm height (proportional to max Rp), and the time to reach the peak for the MDB and EDB formulations.
-
Conclusion and Recommendation
Both this compound and Ethyl 4-(dimethylamino)benzoate are highly effective co-initiators for Type II photopolymerization systems. The primary physical difference lies in their melting points, with EDB's lower melting point offering a potential advantage in formulation processing.
While existing literature extensively validates the use of EDB, particularly in dental materials, a direct, published comparison of its polymerization efficiency against MDB under identical conditions is sparse.[1][3][20] The ultimate determinant of superiority for a specific application will depend on the experimental outcomes from the rigorous protocols detailed above. The subtle structural variation between the methyl and ethyl esters may lead to measurable differences in polymerization kinetics. Researchers should prioritize molar equivalence in their comparative studies to ensure that observed differences in reactivity are genuinely attributable to structural effects rather than concentration artifacts. By employing techniques like RT-FTIR and Photo-DSC, formulators can generate the empirical data needed to select the optimal co-initiator, thereby maximizing the performance and efficiency of their photocurable systems.
References
- Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator. QMRO Home.
- Ethyl-4-dimethylaminobenzoate (EDAB). Hampford Research Inc.
- Infrared Spectroscopy as a Tool to Monitor Radiation Curing. SciSpace by Typeset.
- Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing). DOI:10.1039/D2PY01538B.
- Reactivity and Efficiency of Radical Photoinitiators. ResearchGate.
- Photoinitiator EDB (Ethyl 4-dimethylaminobenzoate), CAS 10287-53-3. Sellchems.
- Ethyl 4-(dimethylamino)benzoat | E24905-5G. SLS - Lab Supplies.
- FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. CORE.
- Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. ResearchGate.
- Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities. ResearchGate.
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH.
- Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate.
- Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal!. Kaplan Scientific.
- Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. MDPI.
- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI.
- Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. ResearchGate.
- Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. PMC - NIH.
- Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. PubMed.
- Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. PMC - NIH.
- Synthesis and Evaluation of a Novel Co-Initiator for Dentin Adhesives: Polymerization Kinetics and Leachables Study. ResearchGate.
- Buy this compound | 1202-25-1. Smolecule.
- This compound | 1202-25-1 | FM74913. Biosynth.
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- 8. Photoinitiator EDB (Ethyl 4-dimethylaminobenzoate), CAS 10287-53-3 [sellchems.com]
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- 20. Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator [qmro.qmul.ac.uk]
A Comparative Guide to Photoinitiators in Dental Resin Composites: From Camphorquinone to Next-Generation Systems
In the realm of restorative dentistry, the longevity and aesthetic appeal of resin composite restorations are paramount. At the heart of the polymerization process, which transforms the liquid resin into a durable solid, lies the photoinitiator system. The choice of photoinitiator profoundly influences the material's final properties, including its strength, color stability, and biocompatibility. This guide provides an in-depth comparison of the most prevalent photoinitiator systems used in dental resin composites, offering experimental data and mechanistic insights to aid researchers and clinicians in their selection and development of advanced dental materials.
The Critical Role of Photoinitiators in Dental Composites
Photoinitiators are chemical compounds that, upon absorption of light of a specific wavelength, generate reactive species (free radicals) that initiate the polymerization of monomer units in the resin matrix.[1] The efficiency of this process dictates the final degree of conversion (DC) of the monomers into a cross-linked polymer network. A higher DC is directly correlated with improved mechanical properties and reduced cytotoxicity from unreacted monomers.[2]
The most common photoinitiator system in dental composites has traditionally been the binary system of camphorquinone (CQ) and a tertiary amine.[3] However, limitations associated with CQ have spurred the development of alternative photoinitiators, such as Lucirin TPO and Ivocerin, which offer distinct advantages.[4][5]
Mechanisms of Photoinitiation: A Tale of Two Pathways
Photoinitiators are broadly classified into two types based on their mechanism of radical generation: Norrish Type I and Norrish Type II.[5]
Norrish Type II: The Bimolecular Pathway of Camphorquinone (CQ)
Camphorquinone is a Norrish Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate free radicals.[6] Upon exposure to blue light (λmax ≈ 468 nm), CQ transitions to an excited triplet state.[3][7] This excited CQ molecule then interacts with the tertiary amine, undergoing a hydrogen abstraction process to form two radicals that initiate polymerization.[7]
Norrish Type I: The Unimolecular Cleavage of TPO and Ivocerin
In contrast, Lucirin TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and Ivocerin are Norrish Type I photoinitiators.[5] Upon light absorption, these molecules undergo α-cleavage, a unimolecular process that breaks a bond within the photoinitiator molecule itself to generate two highly reactive free radicals.[4][8] This process does not require a co-initiator.[3]
Comparative Performance Analysis: CQ vs. TPO vs. Ivocerin
The choice of photoinitiator significantly impacts the clinical performance of a dental composite. Below is a comparative analysis based on key performance indicators.
Degree of Conversion (DC)
A higher degree of conversion is desirable as it leads to improved mechanical properties and biocompatibility.[9]
| Photoinitiator System | Typical DC (%) | Key Findings |
| Camphorquinone (CQ)/Amine | 55 - 75% | The traditional CQ/amine system provides a satisfactory degree of conversion.[7][10] |
| Lucirin TPO | 65 - 85% | TPO-containing composites often exhibit a higher degree of conversion compared to those with CQ alone.[5] TPO is more efficient than CQ, as it produces two free radicals through α-cleavage, while CQ only yields one.[5] |
| Ivocerin | Up to 87% | Luting cements containing Ivocerin have demonstrated a significantly higher degree of conversion (around 87%) compared to those with CQ and a tertiary amine (around 44%).[4][5] |
Color Stability
The inherent color of the photoinitiator and its byproducts can affect the initial shade and long-term color stability of the restoration.
| Photoinitiator System | Color Stability Characteristics | Key Findings |
| Camphorquinone (CQ)/Amine | Prone to yellowing | CQ is a yellow-colored powder, which can impart a yellowish tint to the composite.[3][11] The tertiary amine co-initiator can also lead to long-term darkening of the material.[5] |
| Lucirin TPO | High color stability | TPO is a colorless liquid and results in less yellowish polymers compared to CQ.[3][11] The absence of an amine co-initiator enhances color stability over time.[5] |
| Ivocerin | Excellent bleaching properties | Although Ivocerin itself is a yellow solid, it exhibits excellent "bleaching" properties, meaning its yellow color diminishes during polymerization.[12] Amine-free composites with Ivocerin are more color-stable.[12] |
Mechanical Properties
The mechanical integrity of a composite is crucial for its clinical success.
| Photoinitiator System | Mechanical Properties | Key Findings |
| Camphorquinone (CQ)/Amine | Good | Provides clinically acceptable mechanical properties.[7] |
| Lucirin TPO | Very Good | Composites with TPO often show higher surface hardness and flexural modulus compared to CQ-based materials.[5] |
| Ivocerin | Excellent | Dental composites containing Ivocerin have shown higher flexural strength and ultimate tensile strength than those with CQ.[3] |
Biocompatibility
The potential for unreacted components to leach out and cause cytotoxic effects is a significant concern.
| Photoinitiator System | Biocompatibility Considerations | Key Findings |
| Camphorquinone (CQ)/Amine | Moderate | Unreacted CQ and its byproducts can be cytotoxic.[13] |
| Lucirin TPO | Good | Generally considered to have good biocompatibility. |
| Ivocerin | Excellent | Studies have shown that Ivocerin has low cytotoxicity and no mutagenic effect.[4][5] |
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of comparative data, standardized experimental protocols are essential.
Degree of Conversion (DC) Measurement by FTIR Spectroscopy
Protocol:
-
Sample Preparation: A small amount of the uncured composite paste is placed between two transparent matrices (e.g., KBr pellets or Mylar strips).[2][9]
-
Uncured Spectrum Acquisition: An initial Fourier-transform infrared (FTIR) spectrum of the uncured sample is recorded.[9][10]
-
Photopolymerization: The sample is light-cured for a standardized time and intensity using a dental curing light.[9]
-
Cured Spectrum Acquisition: An FTIR spectrum of the cured sample is then recorded.[9][10]
-
DC Calculation: The degree of conversion is calculated by comparing the change in the peak height or area of the aliphatic C=C bond at approximately 1638 cm⁻¹ relative to an internal standard, such as the aromatic C=C bond at around 1608 cm⁻¹, before and after curing.[9][14]
Color Stability Assessment using Spectrophotometry
Protocol:
-
Sample Preparation: Disc-shaped specimens of the composite material are prepared and light-cured.[15]
-
Baseline Color Measurement: The initial color of the specimens is measured using a spectrophotometer or colorimeter, and the CIELAB color coordinates (L, a, b*) are recorded.[16][17]
-
Staining and Aging: The specimens are immersed in various staining solutions (e.g., coffee, tea, red wine, turmeric) for a specified period.[15][18] A control group is typically stored in distilled water.[15]
-
Color Measurement after Aging: The color of the specimens is measured at regular intervals.[15]
-
Color Change Calculation: The color change (ΔE) is calculated using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².[17]
Conclusion and Future Perspectives
While the camphorquinone/amine system has been the workhorse of dental composites for decades, its inherent drawbacks, particularly concerning color stability, have paved the way for the development of superior alternatives. Norrish Type I photoinitiators like Lucirin TPO and Ivocerin offer significant advantages, including higher polymerization efficiency, improved color stability, and in some cases, enhanced mechanical properties and biocompatibility.
The combination of different photoinitiators is also a promising strategy. For instance, combining CQ with TPO can broaden the spectral absorption range, making the composite compatible with a wider variety of dental curing lights and potentially improving the overall cure efficiency.[6] As the demand for more esthetic and durable dental restorations continues to grow, research into novel photoinitiator systems will remain a key driver of innovation in dental materials science.
References
- Effects of photoinitiators on dental composite resins: a narrative review - Semantic Scholar. (2022-07-11).
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - MDPI.
- The Photoinitiators Used in Resin Based Dental Composite-A Review and Future Perspectives - PubMed. (2021-02-02).
- INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES - PMC.
- Can CQ Be Completely Replaced by Alternative Initiators in Dental Adhesives? - J-Stage.
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC - NIH. (2021-02-02).
- Current photo-initiators in dental materials.
- The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. (2021-11-17).
- Color Change of Commercial Resin Composited with Different Photoinitiators - e-Publications@Marquette.
- Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC - NIH.
- Lucirin-TPO: Photoinitiator reactivity and curing time reduction | Pocket Dentistry. (2017-11-30).
- Monitoring the Color Stability of Dental Composite Resin with Spectral Technology - HunterLab Horizons Blog. (2023-11-28).
- Effect of Different Polymerization Methods on the Cytotoxicity of Dental Composites. (2019-09-30).
- A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins.
- Photoinitiators in dentistry: a review - PubMed.
- Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study - MDPI.
- Degree of conversion of composites measured by DTA and FTIR - PubMed.
- Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC.
- Evaluating the colour stability of esthetic resin composite: A study of Neospectra ST under different staining conditions. (2024-11-13).
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - ResearchGate. (2025-10-15).
- – a milestone in composite technology.. (2013-07-19).
- Evaluating the colour stability of esthetic resin composite: A study of Neospectra ST under different staining conditions | International Journal of Dental Materials. (2024-11-12).
- Effect of Different Polymerization Methods on the Cytotoxicity of Dental Composites. (2025-08-06).
- Color stability of Lucirin-photo-activated resin composite after immer - Dove Medical Press. (2019-09-05).
- Effect of combining photoinitiators on cure efficiency of dental resin-based composites - NIH. (2021-07-23).
- Ivocerin. (2014-01-11).
- Evaluation of Color Stability of Composite Resin Used to Characterize Acrylic Teeth—An In Vitro Study - MDPI. (2023-01-23).
- Spectrophotometric evaluation of color stability of composite resin after exposure to cold drinks: An in vitro study - NIH. (2024-02-08).
- An AI Discussion about the Polymerization of Dental Resins - YouTube. (2025-01-20).
- Special feature - Ivocerin® – a milestone in composite technology - VivaRep.
- Comparative Evaluation of Surface Hardness and Color Stability of Dental Composites with Different Photoinitiators - DergiPark.
- The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. (2021-11-17).
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- International Journal of Dental Science and Innovative Research (IJDSIR) Page331.
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A Comparative Guide to Alternative Co-Initiators for Norrish Type II Photopolymerization
In the field of photopolymerization, particularly for coatings, adhesives, and dental restoratives, Norrish Type II photoinitiating systems are indispensable. These systems rely on a bimolecular reaction where a photoinitiator, upon excitation by light, abstracts a hydrogen atom from a co-initiator to generate the free radicals that drive polymerization.[1][2] For decades, tertiary amines, and specifically benzoates like Methyl 4-(dimethylamino)benzoate (MDEA) and Ethyl 4-(dimethylamino)benzoate (EDAB), have been the co-initiators of choice due to their high efficiency.[3]
However, the reliance on these traditional amines is not without its challenges. Concerns over cytotoxicity, the potential for migration of unreacted molecules, and yellowing of the final cured product have spurred significant research into viable alternatives.[4][5] This guide provides an in-depth comparison of prominent alternatives to MDEA, grounded in experimental data, to assist researchers and formulation scientists in selecting the optimal co-initiator for their specific application.
The Mechanism: Understanding the Role of the Co-Initiator
Type II photoinitiation is a multi-step process. The photoinitiator (PI), typically a ketone like benzophenone, camphorquinone (CQ), or a thioxanthone derivative, absorbs photons and is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable, long-lived triplet state (T₁).[6][7] It is this triplet state that interacts with the co-initiator, a hydrogen donor. The co-initiator quenches the excited PI through an electron transfer followed by a proton transfer, generating two distinct radical species: an alkylamino radical from the co-initiator and a ketyl radical from the PI.[1][8] The alkylamino radical is typically the more reactive species and is primarily responsible for initiating the polymerization of monomers like acrylates.
Figure 1: General mechanism of Norrish Type II photoinitiation.
Comparative Analysis of Co-Initiators
The ideal co-initiator should offer high reaction efficiency, good solubility, low volatility, minimal yellowing, low toxicity, and low migration. Here, we compare MDEA's direct analogs and novel alternatives against these criteria.
Structural Analogs: The Benzoate Family
Ethyl 4-(dimethylamino)benzoate (EDAB or EDMAB) and 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB or EHA) are the most common alternatives to MDEA. The primary difference lies in the alkyl chain of the ester group.
-
Ethyl 4-(dimethylamino)benzoate (EDAB): Often considered the industry standard alongside MDEA, EDAB is a highly effective hydrogen donor.[3][5] Its performance is frequently used as a benchmark for new co-initiators.[6][9] Studies have shown that the electron-withdrawing character of the ester group can enhance the reactivity of the amine radicals formed, leading to high polymerization rates.[10] However, like MDEA, it is a solid powder and can present biocompatibility issues due to its potential to leach from the cured polymer network.[5]
-
2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB/EHA): This derivative is a liquid at room temperature, which can be a significant advantage for formulation, improving solubility in many monomer and oligomer systems.[11][12][13] The longer, branched alkyl chain increases its molecular weight and lipophilicity, which can reduce migration compared to its smaller counterparts. It is particularly effective at promoting surface cure by mitigating oxygen inhibition.[11]
Polymerizable Co-Initiators: Reducing Migration
A major advancement in co-initiator design has been the incorporation of a polymerizable functional group, such as a methacrylate, into the molecule's structure. This allows the co-initiator to be covalently bonded into the final polymer network, drastically reducing the risk of leaching and associated toxicity.[5][14]
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA): A widely used polymerizable co-initiator, especially in dental composites.[5][10] While effective at reducing migration, its polymerization efficiency can be lower than aromatic amines like EDAB.[10][15] This is attributed to aliphatic amines being less effective electron donors compared to aromatic amines.[10] Furthermore, DMAEMA has shown susceptibility to degradation, particularly in aqueous environments.[5]
-
Novel Copolymerizable Amines (e.g., TUMA): Recent research has focused on synthesizing novel, high-molecular-weight co-initiators with multiple polymerizable groups. For example, TUMA, a tertiary amine with three methacrylate-urethane groups, has been shown to achieve a degree of conversion comparable to EDAB when used at an equivalent molar concentration, while effectively preventing amine release.[5]
Amine-Free Alternatives: Overcoming Toxicity and Yellowing
For applications where biocompatibility and color stability are paramount, such as in medical devices and dental materials, the focus has shifted towards eliminating amines entirely.[4][16]
-
Thiols: Certain thiol-containing compounds, like 2-mercaptobenzoxazole (MBO) and trimethylolpropane tris(3-mercaptopropionate) (TT), can function as efficient hydrogen donors for Type II photoinitiators.[6][17] They have demonstrated activities comparable to aromatic amines, particularly with photosensitizers like isopropylthioxanthone (ITX) and camphorquinone (CQ).[6] The key advantage is the avoidance of amine-related yellowing and toxicity.
-
Phosphine Oxides: While often classified as Type I photoinitiators that undergo cleavage, acylphosphine oxides (e.g., TPO, BAPO) can also participate in Type II-like mechanisms or be sensitized by other molecules.[18][19][20] They are highly reactive, exhibit excellent photobleaching properties (reducing yellowing), and are effective in both clear and pigmented systems.[18][21]
Quantitative Performance Data
The selection of a co-initiator is driven by its impact on polymerization kinetics. The table below summarizes experimental data comparing the performance of various co-initiators with different photoinitiators.
| Co-Initiator Class | Specific Compound | Photoinitiator | Monomer System | Polymerization Rate (Rp) | Final Conversion (%) | Key Characteristics | Reference |
| Benchmark | This compound (MDEA) | Benzophenone (BP) | Acrylate | High | High | Standard efficiency, potential yellowing/migration. | [16][22] |
| Analogs | Ethyl 4-(dimethylamino)benzoate (EDAB) | Camphorquinone (CQ) | Dental Resin | High | ~60-70% | High efficiency, industry benchmark. | [5][9][15] |
| 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB) | Benzophenone (BP) | Acrylate | High | High | Liquid form, good solubility, promotes surface cure. | [11][13] | |
| Polymerizable | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Camphorquinone (CQ) | Dental Resin | Moderate | ~55-65% | Reduced migration, lower rate than EDAB. | [5][10] |
| TUMA | Camphorquinone (CQ) | Dental Resin | Lower than EDAB | ~70% (at higher wt%) | Prevents amine leaching, lower initial rate. | [5] | |
| Amine-Free | Heteroaromatic Thiols (e.g., MBO) | Isopropylthioxanthone (ITX) | TEGDM | Comparable to EDAB | High | No amine yellowing, low odor. | [6] |
| Acylphosphine Oxides (e.g., BAPO) | N/A (Type I) | Acrylate | Very High | >80% | Functions as a standalone initiator, photobleaching. | [16][18][23] |
Note: Performance metrics are highly dependent on the specific formulation, including monomer type, photoinitiator concentration, light source, and atmosphere. The data presented is for comparative purposes.
Experimental Protocol: Evaluating Co-Initiator Efficiency via Real-Time FTIR
To ensure trustworthy and reproducible results, a standardized methodology for comparing co-initiator performance is crucial. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional group peak (e.g., acrylate C=C double bond at ~1635 cm⁻¹).
Figure 2: Workflow for comparative evaluation of co-initiators.
Methodology
-
Materials:
-
Monomer Blend: A representative resin, e.g., 70:30 Bis-GMA/TEGDMA by mass.[10]
-
Photoinitiator (PI): e.g., Camphorquinone (CQ) at a fixed concentration (e.g., 0.5 wt%).
-
Co-initiators (CI): MDEA (control), EDAB, EHDAB, DMAEMA, etc. To ensure a fair comparison, these should be added at equimolar concentrations relative to the control.[5]
-
Third component (optional): An accelerator like a diaryliodonium salt can be included, as is common in three-component systems.[5]
-
-
Sample Preparation:
-
Precisely weigh and mix the monomer blend, photoinitiator, and co-initiator in an amber vial to protect from ambient light.
-
Ensure complete dissolution, using gentle heating or vortexing if necessary.
-
Prepare a separate formulation for each co-initiator to be tested.
-
-
FTIR Measurement:
-
Acquire a background spectrum of the empty sample holder (e.g., two NaCl plates).
-
Place a small drop of the liquid formulation between the plates to form a thin film of controlled thickness.
-
Place the sample in the FTIR spectrometer's sample compartment.
-
Position the light source (e.g., a dental LED curing unit with a defined wavelength and intensity) to irradiate the sample directly.
-
Begin spectral acquisition in kinetics mode (e.g., 1 scan per second). After a baseline of 10-20 seconds is established, turn on the light source for a defined period (e.g., 100 seconds).
-
-
Data Analysis:
-
The degree of conversion (DC) is calculated by monitoring the change in the peak area of the aliphatic C=C bond (A₁₆₃₅) relative to an internal reference peak that does not change during polymerization, such as the aromatic C=C peak (A₁₆₀₈).[5]
-
The formula is: DC(%) = [1 - ( (A₁₆₃₅ / A₁₆₀₈)ₜ / (A₁₆₃₅ / A₁₆₀₈)ₜ₀ )] x 100
-
Plot DC(%) versus time to generate polymerization profiles.
-
The maximum rate of polymerization (Rp_max) is determined from the first derivative of the conversion vs. time curve.
-
Conclusion and Future Outlook
While MDEA and its direct analog EDAB remain highly effective and widely used co-initiators, the demand for safer, more stable, and higher-performance materials has driven the development of compelling alternatives. For applications requiring reduced migration and enhanced biocompatibility, polymerizable co-initiators like DMAEMA and novel multi-functional amines represent the state of the art. For the highest standards of color stability and non-toxicity, amine-free systems based on thiols or the use of Type I phosphine oxide initiators are superior choices.
The selection of a co-initiator is a multi-faceted decision that requires balancing reactivity with other critical properties of the final product. By understanding the underlying chemical mechanisms and leveraging quantitative comparative data, researchers can intelligently navigate the available options to optimize their photopolymerization systems for the next generation of advanced materials.
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Lalevée, J., et al. (2021). New hydrogen donors for amine-free photoinitiating systems in dental materials. Dental Materials. Retrieved from [Link]
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Glastra, M., & König, T. (2021). Thioxanthone: a powerful photocatalyst for organic reactions. RSC Publishing. Retrieved from [Link]
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Lalevée, J., et al. (n.d.). Allyl amino-thioxanthone derivatives as highly efficient visible light H-donors and co-polymerizable photoinitiators. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Walendziak, M., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH. Retrieved from [Link]
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Esstech, Inc. (n.d.). Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. Retrieved from [Link]
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Ye, Q., et al. (n.d.). Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. PMC - NIH. Retrieved from [Link]
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Adzima, B. J., et al. (n.d.). One-component rapid Norrish Type II photoinitiation of bulk photo-CuAAC polymer networks. ResearchGate. Retrieved from [Link]
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RadTech. (2022). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. Retrieved from [Link]
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Morlet-Savary, F., et al. (2021). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI. Retrieved from [Link]
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Adzima, B. J., et al. (2017). One-component rapid Norrish Type II photoinitiation of bulk photo-CuAAC polymer networks. RSC Publishing. Retrieved from [Link]
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Zhang, J., et al. (2016). Developing thioxanthone based visible photoinitiators for radical polymerization. RSC Publishing. Retrieved from [Link]
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Vallo, C. I., et al. (2007). Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. CONICET. Retrieved from [Link]
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RadTech. (n.d.). Novel Phosphine Oxide Photoinitiators. Retrieved from [Link]
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Lalevée, J., et al. (2013). Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length. Polymer Chemistry (RSC Publishing). Retrieved from [Link]
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Singh, S., et al. (n.d.). Current photo-initiators in dental materials. Retrieved from [Link]
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European Patent Office. (2023). POLYMERIZABLE PHOTOINITIATORS - EP 4249518 A1. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of photoinitiating abilities of photoinitiating systems based.... Retrieved from [Link]
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Radtech. (2015). Sensitizer – Photoinitiator Interactions II: The sensitization of Phosphine Oxide Photoinitiators. Retrieved from [Link]
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ResearchGate. (2025). Comprehensive investigation of phosphine oxide photoinitiators for vat photopolymerization. Retrieved from [Link]
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Wikipedia. (n.d.). Photoinitiator. Retrieved from [Link]
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ResearchGate. (n.d.). CQ/ethyl p-(N,N-dimethylamino)benzoate (EDMAB), CQ/diphenyliodonium chloride (I1), CQ/N-methyl-diethanolamine (MDEA), CQ/N-phenylglycine (NPG) for initiation of polymerization of TMPTA.... Retrieved from [Link]
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ResearchGate. (2025). Visible light induced photopolymerization: Speeding up the rate of polymerization by using co-initiators in dye/amine photoinitiating systems. Retrieved from [Link]
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PubMed. (n.d.). Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. Retrieved from [Link]
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Tanaka, A. C. S., et al. (n.d.). Effect of the Incorporation of EDB Co-initiator in the Resin in Halogen and LED Light. Retrieved from [Link]
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Lalevée, J., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Semantic Scholar. Retrieved from [Link]
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PubMed. (2024). Evaluating the polymerization effectiveness and biocompatibility of bio-sourced, visible light-based photoinitiator systems. Retrieved from [Link]
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PubMed. (n.d.). Effect of different photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths. Retrieved from [Link]
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ResearchGate. (n.d.). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Retrieved from [Link]
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Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]
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Tanaka, A. C. S., et al. (2020). Effect of the Incorporation of EDB Co-initiator in the Resin in Halogen and LED Light. Retrieved from [Link]
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LookChem. (2018). 2-ethylhexyl 4-(dimethylamino)benzoate (Photoinitiator EHA), CAS 21245-02-3. Retrieved from [Link]
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PubMed Central. (n.d.). Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization. Retrieved from [Link]
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A Comparative Guide to the Validation of HPLC Methods for Benzoate Ester Analysis
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzoate esters, a class of compounds widely used as preservatives in pharmaceuticals, cosmetics, and food products.[1][2] As regulatory scrutiny and quality standards intensify, the validation of analytical procedures is not merely a checklist activity but a scientific imperative to ensure that a method is fit for its intended purpose.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering a framework for selecting, developing, and validating robust HPLC methods for quantifying these critical excipients.
The narrative that follows is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and insights from practical applications.[3][5] We will explore the causality behind experimental choices, compare distinct chromatographic approaches, and provide the self-validating protocols necessary to build trustworthiness in your analytical results.
The Analytical Imperative: Why Method Validation Matters
Benzoate esters, commonly known as parabens (e.g., methylparaben, propylparaben), are effective antimicrobial agents.[6] However, their concentration in final products must be strictly controlled to ensure both efficacy and safety. An unvalidated or poorly validated analytical method can lead to erroneous results, potentially causing batch rejection, regulatory non-compliance, or, in the worst case, compromising consumer safety. Method validation provides documented evidence that a procedure is suitable for its intended use, a cornerstone of quality assurance. The validation process is a continuous lifecycle, beginning in development and extending throughout the method's routine use.[3]
Foundational HPLC Workflow for Benzoate Ester Analysis
The separation of benzoate esters is typically achieved using reversed-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity. A typical workflow involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for HPLC analysis of benzoate esters.
Comparative Analysis of HPLC Methodologies
The choice of column and mobile phase is critical for achieving optimal separation. Here, we compare two common RP-HPLC methods for the simultaneous analysis of methylparaben (MP) and propylparaben (PP), two frequently co-formulated preservatives.[7][8]
-
Method A: Utilizes a traditional C18 column with a methanol-based mobile phase.
-
Method B: Employs a C8 column with an acetonitrile-based mobile phase.[6]
| Parameter | Method A: C18 with Methanol/Buffer | Method B: C8 with Acetonitrile/Water/THF |
| Column | Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm)[7] | Lichrosorb C8 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol / Phosphate Buffer (pH 2.5)[7] | Acetonitrile / Tetrahydrofuran / Water (21:13:66, v/v/v)[6] |
| Flow Rate | 0.8 mL/min[7] | 1.0 mL/min[6] |
| Detection | UV at 254 nm[7] | UV at 258 nm[6] |
| Typical Retention Time (MP) | ~2.1 min[7] | ~6.1 min[6] |
| Typical Retention Time (PP) | ~4.1 min[7] | ~15.6 min[6] |
| Key Advantage | Faster analysis time. | Superior resolution for more complex mixtures. |
| Consideration | Lower backpressure, potentially longer column lifetime. | Acetonitrile offers different selectivity; THF modifies peak shape. |
Causality Behind Choices: A C18 column has a longer alkyl chain than a C8, making it more retentive and offering strong hydrophobic interactions. This is often the first choice for separating homologous series like parabens.[9] A C8 column is less retentive, which can be advantageous for reducing analysis time or for separating compounds that are too strongly retained on a C18.[6][7]
Methanol and acetonitrile are the most common organic modifiers in RP-HPLC. Acetonitrile is a stronger solvent and generally results in lower backpressure than methanol, but their differing dipole moments and hydrogen-bonding capabilities provide different selectivities, which can be exploited to improve resolution between challenging peak pairs.[1][2]
A Systematic Guide to Method Validation Parameters
Method validation is a structured process. The relationship between validation parameters is hierarchical; foundational tests like specificity and linearity must be established before performance metrics like accuracy and precision can be meaningfully assessed.
Caption: Interconnectivity of analytical method validation parameters.
Specificity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[4][10] A crucial aspect of demonstrating specificity is conducting forced degradation studies, which intentionally stress the drug product to produce potential degradants.[11][12]
Experimental Protocol (Forced Degradation):
-
Prepare separate solutions of the sample (e.g., a pharmaceutical gel containing parabens).
-
Expose the solutions to stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (e.g., 200 watt-hours/square meter) and visible light (1.2 million lux-hours).[12]
-
-
Analyze the stressed samples alongside an unstressed control sample using a photodiode array (PDA) detector.
-
Evaluate the chromatograms for resolution between the parent analyte peaks (MP, PP) and any degradation products.
-
Perform peak purity analysis using the PDA data to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.
Trustworthiness (Acceptance Criteria):
-
The method is considered specific if there is no significant interference at the retention times of the analytes of interest.
-
Resolution (Rs) between the analyte peak and the closest eluting peak should be >1.5.
-
Peak purity angle should be less than the peak purity threshold.[12]
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]
Experimental Protocol:
-
Prepare a stock solution of methylparaben and propylparaben standards.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay of a finished product, the range is typically 80% to 120% of the nominal concentration.[14]
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Trustworthiness (Acceptance Criteria & Comparative Data):
| Parameter | Method A (C18) - Example Data | Method B (C8) - Example Data | ICH Q2(R2) Acceptance Criteria |
| Range (MP) | 80-320 µg/mL | 45-245 µg/mL[6] | 80-120% of test concentration[14] |
| Range (PP) | 8-32 µg/mL | 6-30 µg/mL[6] | 80-120% of test concentration[14] |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9998[6] | Typically ≥ 0.999 |
| Y-Intercept (% of Response at 100%) | < 1.5% | < 2.0% | Should not be significantly different from zero. |
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of pure analyte is added ("spiked") into a placebo (matrix without the analyte) and analyzed.[10]
Experimental Protocol:
-
Prepare a sample matrix (placebo) without the benzoate esters.
-
Spike the placebo with known concentrations of MP and PP at three levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (total of 9 samples).
-
Analyze the samples and calculate the percentage recovery for each.
Trustworthiness (Acceptance Criteria & Comparative Data):
| Analyte | Concentration Level | Method A (C18) - % Recovery | Method B (C8) - % Recovery | ICH Q2(R2) Acceptance Criteria |
| MP | 80% | 99.1% | 100.5% | For assay of a drug product, recovery is typically within 98.0% to 102.0%. |
| 100% | 100.2% | 99.8% | ||
| 120% | 101.1% | 101.0% | ||
| PP | 80% | 98.9% | 99.5% | |
| 100% | 99.8% | 100.2% | ||
| 120% | 100.8% | 101.5% |
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[14]
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different HPLC system.
-
Calculate the Relative Standard Deviation (%RSD) for the results from each set and for the combined data.
Trustworthiness (Acceptance Criteria & Comparative Data):
| Parameter | Method A (C18) - %RSD | Method B (C8) - %RSD | ICH Q2(R2) Acceptance Criteria |
| Repeatability (n=6) | MP: 0.65%, PP: 0.82% | < 1.0%[6] | Typically ≤ 2.0% |
| Intermediate Precision (2 days, 2 analysts) | MP: 1.1%, PP: 1.4% | < 1.0%[6] | Typically ≤ 2.0% |
Robustness
Expertise & Experience: Robustness demonstrates the reliability of a method with respect to deliberate, small variations in its parameters.[15] This provides an indication of its suitability for transfer to other labs or for routine use.[16] Testing is often performed during late-stage development.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, organic content in mobile phase).
-
Deliberately vary each parameter within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C, mobile phase organic composition ± 2%).[15]
-
Analyze the sample under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and quantitative results.
Trustworthiness (Acceptance Criteria):
-
System suitability requirements must still be met under all varied conditions.
-
The quantitative results should not be significantly impacted by the variations, demonstrating the method's reliability.[10][15]
Conclusion
The validation of an HPLC method for benzoate ester analysis is a multi-faceted process that underpins the quality and safety of pharmaceutical and consumer products. This guide has demonstrated that while different chromatographic systems—such as a C18 column with a methanol-based mobile phase or a C8 column with an acetonitrile-based mobile phase—can be successfully validated, the choice depends on the specific requirements of the analysis, such as desired speed, resolution, and sample complexity.
A scientifically sound validation, grounded in the principles of ICH Q2(R2), is not a rigid exercise but a logical, systematic investigation.[3][5] By understanding the causality behind methodological choices and rigorously testing for specificity, linearity, accuracy, precision, and robustness, scientists can develop and implement analytical procedures that are truly fit-for-purpose, ensuring reliable data and upholding the highest standards of scientific integrity.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- Antakli, S., Kabani, R., & Shawa, D. (2012). Determination of Preservative Parabens in Oral and Injection Formulations by HPLC. Asian Journal of Chemistry.
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A Comparative Guide to the Photophysical Properties of Aminobenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the photophysical properties of aminobenzoate esters, a class of molecules essential in various applications, including sunscreens, fluorescent probes, and pharmaceutical agents. Understanding their behavior upon light absorption is critical for optimizing their function and developing new technologies. This document synthesizes experimental data on their absorption and emission characteristics, explores the underlying mechanisms governing their photophysics, and provides detailed protocols for their characterization.
Introduction: The Significance of Aminobenzoate Esters
Aminobenzoate esters are aromatic compounds characterized by an amino group and an ester group attached to a benzene ring. The relative positions of these functional groups (ortho-, meta-, and para-) and the nature of the ester substituent significantly influence their electronic structure and, consequently, their interaction with light.[1] A key feature of many aminobenzoate esters is the phenomenon of intramolecular charge transfer (ICT), where upon photoexcitation, electron density shifts from the electron-donating amino group to the electron-accepting ester group.[2][3] This process is highly sensitive to the molecular structure and the surrounding environment, making them valuable probes for studying molecular interactions.[3][4] Their derivatives are widely utilized in sunscreens to block UV radiation and are integral components in the synthesis of various pharmaceutical compounds.[5][6]
Core Principles: Intramolecular Charge Transfer (ICT)
The photophysical behavior of many aminobenzoate esters is dominated by an Intramolecular Charge Transfer (ICT) process. Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. In polar solvents, the molecule can then relax to a lower-energy, highly polar ICT state, often accompanied by a twisting of the amino group relative to the aromatic ring (Twisted Intramolecular Charge Transfer - TICT).[7][8] This process results in a large Stokes shift, the difference between the absorption and emission maxima, and often leads to dual fluorescence in certain solvents.[7][9] The efficiency of ICT is influenced by the electron-donating ability of the amino group, the electron-accepting strength of the ester group, and the polarity of the solvent.[3][10]
Caption: Intramolecular Charge Transfer (ICT) process in aminobenzoate esters.
Comparative Photophysical Data
The following table summarizes key photophysical parameters for a selection of aminobenzoate esters. These values are influenced by the specific ester group and the solvent environment. The data highlights the significant impact of solvent polarity on the emission properties, a hallmark of ICT.[4]
| Compound | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Stokes Shift (cm-1) |
| p-Aminobenzoic acid (PABA) | Methanol | 289 | - | - | - | - |
| Methyl p-aminobenzoate | Acetonitrile | - | - | High | - | - |
| Ethanol | - | - | Lower | Increases | - | |
| Cyclohexane | - | - | Lowest | Increases | - | |
| Ethyl p-aminobenzoate | Ethanol | - | - | - | - | - |
| Padimate-O | Acetonitrile | - | - | - | - | - |
| Methanol | - | - | - | - | - | |
| 2-Amino-N,N'-dimethyl-benzamide | Various | Blue-shifted vs PABA | - | Low | ~2.0 | Varies |
| 2-Amino-benzamide | Various | Blue-shifted vs PABA | - | - | ~7.0 | Varies |
| 2-Amino-N-methyl-benzamide | Various | Blue-shifted vs PABA | - | - | ~7.0 | Varies |
Structure-Property Relationships
The photophysical properties of aminobenzoate esters are intricately linked to their molecular structure:
-
Position of the Amino Group: Para-substituted aminobenzoates generally exhibit the most pronounced ICT character due to the direct conjugation between the donor and acceptor groups.[3] Ortho- and meta-isomers show different photophysical behaviors, with ortho-isomers often influenced by intramolecular hydrogen bonding.[3][11]
-
Substitution on the Amino Group: Increasing the electron-donating ability of the amino group (e.g., from a primary to a tertiary amine) generally enhances the driving force for ICT, leading to a more pronounced red-shift in the emission spectrum in polar solvents.
-
Ester Group: While the ester group is the primary electron acceptor, modifications to the alkyl chain have a less dramatic, but still noticeable, effect on the photophysical properties.[9]
The Crucial Role of the Solvent Environment
The solvent plays a critical role in the photophysics of aminobenzoate esters, primarily by stabilizing the polar ICT state.
-
Polarity: Increasing solvent polarity leads to a greater stabilization of the ICT state, resulting in a significant red-shift of the fluorescence emission (solvatochromism).[4][7]
-
Protic vs. Aprotic Solvents: Protic solvents, capable of hydrogen bonding, can specifically interact with the amino and ester groups, further influencing the energy levels of the ground and excited states.[4][11] This can lead to deviations from the general polarity trend. For example, the photodynamics of m-MA were found to be sensitive to solvent polarity, with larger Stokes shifts in more polar solvents.[4]
Experimental Protocols
Accurate characterization of the photophysical properties of aminobenzoate esters is essential for their effective application. The following are standard protocols for key measurements.
This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).
Objective: To measure the λmax and ε of aminobenzoate esters in a chosen solvent.[6]
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of each aminobenzoate ester of a known concentration (e.g., 1 x 10-3 M) in the desired solvent (e.g., ethanol).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10-5 M to 5 x 10-5 M).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the λmax from the spectra.
-
Plot a graph of absorbance versus concentration for the λmax.
-
Calculate the molar absorptivity (ε) from the slope of the line using the Beer-Lambert law (A = εbc), where 'b' is the path length of the cuvette (typically 1 cm).[6]
-
Caption: Workflow for UV-Vis Absorption Spectroscopy.
This technique measures the emission spectrum of a compound after excitation at a specific wavelength.
Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf).
Methodology:
-
Sample Preparation: Prepare dilute solutions of the aminobenzoate ester in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[12]
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer. The excitation wavelength is typically set at or near the λmax determined from the absorption spectrum.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
Data Correction: Correct the raw emission spectra for instrumental response.[13]
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The comparative method is a reliable way to determine this value.[12]
Objective: To determine the Φf of a sample relative to a known standard.
Methodology:
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the aminobenzoate ester.[12]
-
Solution Preparation: Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance of each solution at the excitation wavelength is within a linear range (typically < 0.1).[12]
-
Measurements:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the corrected emission spectrum) for each solution using the same excitation wavelength and instrument settings.[14]
-
-
Data Analysis:
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
The quantum yield of the sample (Φx) can be calculated using the following equation:[14] Φx = Φstd * (mx / mstd) * (nx2 / nstd2) Where:
-
Φstd is the quantum yield of the standard.
-
mx and mstd are the slopes of the plots for the sample and standard, respectively.
-
nx and nstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Conclusion
The photophysical properties of aminobenzoate esters are a fascinating and complex interplay of molecular structure and environmental factors. Their characteristic intramolecular charge transfer behavior makes them highly sensitive probes and versatile functional molecules. A thorough understanding and precise characterization of their absorption, emission, and quantum yields are paramount for their rational design and application in diverse scientific and technological fields.
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A Senior Application Scientist's Guide to Assessing Antimicrobial Efficacy Against Diverse Pathogens
Introduction: Beyond the Zone of Inhibition—A Modern Framework for Efficacy Assessment
In the landscape of antimicrobial drug development and clinical microbiology, the accurate assessment of a compound's efficacy against a spectrum of pathogens is the cornerstone of informed therapeutic strategies. Traditional methods, while foundational, often provide a static snapshot of antimicrobial activity. To truly understand the potential of a novel agent and to strategically position it against established alternatives, a multi-faceted approach is imperative. This guide provides an in-depth, comparative framework for evaluating antimicrobial efficacy, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of antimicrobial performance against key clinical pathogens, all grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7][8][9][10]
The Pillars of Antimicrobial Efficacy Testing: A Methodological Overview
The journey to characterizing an antimicrobial agent begins with a suite of in vitro tests designed to quantify its inhibitory and bactericidal or fungicidal activity. The choice of methodology is critical and is guided by the need for reproducibility, standardization, and clinical relevance.
Determining Inhibitory Potency: The Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11] It is the most widely used metric for antimicrobial susceptibility and serves as a primary parameter for comparing the potency of different drugs. The broth microdilution method is the gold standard for determining MIC values, lauded for its efficiency and the quantitative nature of its results.[4][7][9]
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13). Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate.
-
Plate Inoculation: Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate containing 50 µL of the serially diluted antimicrobial agent, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum) and a sterility control well (broth only).[11]
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[11]
Assessing Lethality: The Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC reveals the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This distinction is crucial, as a bacteriostatic agent (inhibits growth) may be less desirable than a bactericidal one (kills bacteria) in certain clinical scenarios.
Caption: Workflow for the Time-Kill Kinetics Assay.
-
Inoculum and Tube Preparation: Prepare a standardized bacterial suspension as described for the MIC assay. Prepare test tubes containing broth with various concentrations of the antimicrobial agent (e.g., 1x, 2x, 4x MIC).
-
Inoculation and Incubation: Inoculate the tubes with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL. Incubate the tubes with shaking at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube. [13]4. Quantification: Perform serial dilutions of the collected samples and plate them onto appropriate agar. After incubation, count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. [14]
Exploring Combinatorial Effects: The Checkerboard Assay for Synergy
In an era of increasing antimicrobial resistance, combination therapy is a critical strategy. The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic. [15][16][17][18][19]
Caption: Workflow for the Checkerboard Assay for Synergy Testing.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Typically, serial dilutions of Drug A are made along the y-axis (rows), and serial dilutions of Drug B are made along the x-axis (columns).
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as for a standard MIC assay.
-
Data Analysis: After incubation, the plate is read for visible growth. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Comparative Efficacy: A Data-Driven Analysis Against Key Pathogens
The true measure of an antimicrobial's utility lies in its performance against clinically relevant pathogens, particularly those with notorious resistance profiles. This section provides a comparative analysis of the in vitro activity of various antimicrobial agents against three such pathogens: Methicillin-Resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Candida albicans. The data is presented as MIC90 values, which represent the concentration required to inhibit 90% of the tested isolates.
Table 1: Comparative In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | Drug Class | MIC90 (µg/mL) | Mechanism of Action |
| Vancomycin | Glycopeptide | 1-2 | Inhibits cell wall synthesis by binding to D-Ala-D-Ala precursors. [20][21][22][23] |
| Daptomycin | Lipopeptide | 0.5-1 | Disrupts bacterial cell membrane potential in a calcium-dependent manner. [24][25][26] |
| Linezolid | Oxazolidinone | 1-4 | Inhibits protein synthesis by binding to the 50S ribosomal subunit. [27][28][29][30] |
| Ceftaroline | Cephalosporin | 1 | A beta-lactam that inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), including PBP2a of MRSA. [31][32][33][34][35] |
| Tigecycline | Glycylcycline | 0.25 | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |
Table 2: Comparative In Vitro Activity Against Pseudomonas aeruginosa
| Antimicrobial Agent | Drug Class | MIC90 (µg/mL) | Mechanism of Action |
| Piperacillin-Tazobactam | Beta-lactam/Beta-lactamase inhibitor | 64 | Piperacillin inhibits cell wall synthesis; tazobactam protects it from degradation by beta-lactamases. [31][32][33][34][35] |
| Ceftazidime | Cephalosporin | 16 | A beta-lactam that inhibits cell wall synthesis. [31][32][33][34][35] |
| Meropenem | Carbapenem | 8 | A broad-spectrum beta-lactam that inhibits cell wall synthesis. [31][32][33][34][35] |
| Ciprofloxacin | Fluoroquinolone | 1 | Inhibits DNA gyrase and topoisomerase IV, preventing DNA replication. [12] |
| Amikacin | Aminoglycoside | 16 | Inhibits protein synthesis by binding to the 30S ribosomal subunit. |
| Colistin | Polymyxin | 2 | Disrupts the integrity of the bacterial outer membrane. |
Note: MIC90 values can vary based on geographic location and the specific collection of isolates tested.
Table 3: Comparative In Vitro Activity Against Candida albicans
| Antimicrobial Agent | Drug Class | MIC90 (µg/mL) | Mechanism of Action |
| Fluconazole | Azole | 16 | Inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. |
| Voriconazole | Azole | 0.25 | Inhibits ergosterol synthesis. |
| Caspofungin | Echinocandin | 0.25 | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. |
| Amphotericin B | Polyene | 0.5 | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. [36][37] |
| Micafungin | Echinocandin | 0.03 | Inhibits β-(1,3)-D-glucan synthesis. [38] |
Note: Antifungal susceptibility can vary significantly between different Candida species. [11][36][37][38][39]
Understanding the "Why": A Mechanistic Perspective on Antimicrobial Action
A comprehensive assessment of antimicrobial efficacy extends beyond quantitative data to a qualitative understanding of how these agents exert their effects at a molecular level. This mechanistic insight is crucial for predicting potential resistance mechanisms and for the rational design of new therapeutic strategies.
Signaling Pathway: Mechanism of Action of Beta-Lactam Antibiotics
Caption: Mechanism of action of beta-lactam antibiotics.
Beta-lactam antibiotics, such as penicillins and cephalosporins, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. [31][32][33][34][35]They are structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan chains. This mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are the enzymes responsible for the final transpeptidation step in peptidoglycan synthesis. [32][33]The acylation of the PBP active site by the beta-lactam antibiotic is essentially irreversible, leading to the inactivation of the enzyme. This disruption of cell wall synthesis ultimately results in cell lysis and bacterial death. [32]
Conclusion: An Integrated Approach to Efficacy Assessment
The evaluation of antimicrobial efficacy is a dynamic and evolving field. A robust assessment relies not on a single data point, but on a constellation of evidence derived from standardized, reproducible, and clinically relevant assays. By integrating data on inhibitory and bactericidal concentrations, the kinetics of killing, and the potential for synergistic interactions, researchers can build a comprehensive profile of a novel antimicrobial agent. Furthermore, grounding this empirical data in a deep understanding of the drug's mechanism of action provides the scientific rationale necessary for strategic drug development and effective clinical application. This integrated approach, underpinned by the authoritative guidelines of bodies like CLSI and EUCAST, is essential for navigating the complex challenge of antimicrobial resistance and for advancing the next generation of infectious disease therapeutics.
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Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
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Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
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MECHANISM OF VANCOMYCIN RESISTANCE IN MRSA STRAIN MU50. (n.d.). J-Stage. Retrieved January 6, 2026, from [Link]
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In vitro time-kill kinetics of dalbavancin against Staphylococcus spp. biofilms over prolonged exposure times. (2019, October 15). ScienceDirect. Retrieved January 6, 2026, from [Link]
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Novel Mechanism of Antibiotic Resistance Originating in Vancomycin-Intermediate Staphylococcus aureus. (2006, February 1). Antimicrobial Agents and Chemotherapy. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Ester Synthesis: Comparing Classical Esterification and Oxidative Methods
For researchers and professionals in drug development, the synthesis of esters is a foundational chemical transformation. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison between traditional acid-catalyzed esterification and modern oxidative methods, offering field-proven insights to inform your experimental design.
The Strategic Importance of Ester Synthesis
Esters are not merely common functional groups; they are pivotal in determining the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. They often serve as key intermediates or are integral parts of the final drug molecule. Therefore, selecting an optimal synthesis strategy—balancing yield, substrate compatibility, and process sustainability—is a critical decision in the development pipeline. This guide dissects two major strategic approaches: the time-honored direct condensation of carboxylic acids and alcohols (esterification) and the increasingly sophisticated oxidative coupling of aldehydes or alcohols.
Mechanistic Foundations: Equilibrium vs. Irreversibility
The fundamental difference in yield potential between classical and oxidative methods lies in their reaction mechanisms.
Classical Method: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[1][2] The reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][3]
A critical feature of this reaction is its reversibility.[3][4] Every step is in equilibrium, meaning the reaction will proceed until it reaches a state where the rates of the forward and reverse reactions are equal. For equimolar amounts of acetic acid and ethanol, the equilibrium yield is typically around 65%.[1][3] To achieve high yields, the equilibrium must be shifted toward the products, a direct application of Le Châtelier's Principle. This is practically achieved by:
-
Using an excess of one reactant , typically the less expensive alcohol, which can also serve as the solvent.[3][5]
-
Removing water as it forms , either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[2][5]
Oxidative Esterification Methods
Oxidative methods bypass the carboxylic acid intermediate, directly converting aldehydes or alcohols into esters.[6][7] These reactions are fundamentally different as they are generally irreversible, offering a significant advantage for achieving high yields without manipulating equilibrium.
A common pathway involves the reaction of an aldehyde with an alcohol to form a hemiacetal intermediate. This intermediate is then oxidized to the final ester product.[8] Various oxidants and catalytic systems can be employed, including those based on manganese, vanadium, iodine, or electrochemical approaches.[9][10][11][12] Because the final oxidation step is not reversible under typical conditions, these reactions can be driven to completion, often resulting in excellent yields.
Performance and Yield: A Head-to-Head Comparison
The choice between classical and oxidative esterification depends on a multi-faceted analysis of the specific synthetic challenge. The following table summarizes the key performance indicators.
| Feature | Fischer-Speier Esterification | Oxidative Methods |
| Typical Yields | 65% (at equilibrium) to >95% (with optimization).[1][3][13] | Generally high to excellent (70-99%).[9][11][14] |
| Starting Materials | Carboxylic Acid + Alcohol | Aldehyde + Alcohol OR Alcohol (Self-esterification) |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄, p-TsOH).[2] | Oxidant (e.g., MnO₂, H₂O₂, I₂) +/- Catalyst (e.g., V₂O₅, Pd(OAc)₂, NHCs).[9][12] |
| Reaction Conditions | Typically requires heating/reflux (60–110 °C).[2] | Often milder, can proceed at room temperature.[9][10] |
| Primary Byproduct | Water.[3] | Reduced form of the oxidant. |
| Substrate Scope | Broad for simple substrates; limited by acid-sensitive functional groups. Tertiary alcohols are prone to elimination.[2][15] | Highly versatile; can be very chemoselective. Tolerates a wide range of functional groups but may be sensitive to other oxidizable moieties.[9] |
| Atom Economy | Potentially high if water is the only byproduct. Poor if large excess of alcohol is used and not recovered. | Varies significantly with the oxidant. Green oxidants like O₂ or H₂O₂ offer better atom economy. |
| Scalability & Cost | Excellent. Reagents are inexpensive and processes are well-established for large-scale production.[3] | Can be more expensive due to catalysts (e.g., palladium) or stoichiometric oxidants. Scalability depends on the specific system.[12] |
Experimental Workflows and Protocols
Visualizing the entire experimental process is crucial for planning and execution. The following diagrams outline the typical workflows for both methods.
Caption: Workflow for a typical Fischer-Speier Esterification.
Caption: Workflow for a representative Oxidative Esterification.
Protocol 1: High-Yield Fischer Esterification of Benzoic Acid with Methanol
This protocol demonstrates a standard procedure for achieving high yields by using the alcohol as the solvent.[1][13]
Materials:
-
Benzoic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (e.g., 5.0 g) in an excess of methanol (e.g., 25 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue heating for 2-3 hours. Monitor the reaction progress by TLC if desired.
-
Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Remove most of the excess methanol using a rotary evaporator. Transfer the residue to a separatory funnel using ethyl acetate (50 mL) and water (30 mL).
-
Neutralization: Carefully wash the organic layer with a saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ gas will evolve; vent the funnel frequently.
-
Washing and Drying: Wash the organic layer with brine (30 mL). Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.
-
Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure to yield the crude methyl benzoate, which is often of high purity. Further purification can be done by distillation if required. A typical yield for this procedure is 90% or higher.[13]
Protocol 2: Oxidative Esterification of Benzaldehyde with Methanol
This protocol is a representative example of a metal-free oxidative esterification using iodine as a component of the oxidizing system.[10]
Materials:
-
Benzaldehyde
-
Methanol (anhydrous)
-
(Diacetoxyiodo)benzene (DIB)
-
Iodine (I₂)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (e.g., 1 mmol) and iodine (0.5 mmol) to methanol (15 mL).
-
Oxidant Addition: Stir the solution at room temperature and add (diacetoxyiodo)benzene (1.7 mmol) in one portion.
-
Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an appropriate organic solvent (e.g., diethyl ether or EtOAc).
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter the solution and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure methyl benzoate. Yields for such procedures are often in the 80-90% range.[10]
Strategic Application in Drug Development
The decision to use a classical versus an oxidative method is context-dependent and strategic.
-
Choose Fischer Esterification for:
-
Large-scale synthesis: When producing kilograms of an ester from simple, robust building blocks, the low cost of reagents and straightforward setup of Fischer esterification is unparalleled.[3]
-
Early-stage development: For producing initial quantities of simple esters where the starting carboxylic acid is readily available and the molecule lacks acid-sensitive groups.
-
Pro-drug synthesis: Many pro-drugs are simple esters of an active carboxylic acid; this method is often the most direct route.
-
-
Choose Oxidative Methods for:
-
Late-stage functionalization: In complex syntheses, an aldehyde may be a more accessible handle than a carboxylic acid. Oxidative esterification allows for ester formation under mild, neutral conditions, preserving delicate functional groups elsewhere in the molecule.[9]
-
Substrates with acid-labile groups: When the substrate contains protecting groups (e.g., t-Boc, acetals) or other moieties that would not survive the harsh acidic conditions of Fischer esterification.[15]
-
Improved Chemoselectivity: Modern catalytic systems can offer exquisite chemoselectivity, for instance, oxidizing an aldehyde in the presence of a secondary alcohol without affecting the latter.
-
Conclusion
While both classical and oxidative methods are powerful tools for ester synthesis, they serve different strategic purposes. Fischer esterification remains the workhorse for large-scale, cost-effective production of simple esters, with its primary challenge being the management of its reversible equilibrium to achieve high yields. In contrast, oxidative methods provide an irreversible, often high-yielding, and mild alternative that is exceptionally well-suited for complex, sensitive substrates encountered in modern drug discovery and development. The judicious selection of one approach over the other, based on substrate complexity, scale, cost, and functional group tolerance, is a hallmark of an efficient and effective synthetic strategy.
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Electrochemical Esterification via Oxidative Coupling of Aldehydes and Alcohols. ResearchGate. [Link]
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Palladium-Catalyzed Aldehyde to Ester Conversion: A Hydrogen Transfer Approach. (2012, March 2). National Institutes of Health (NIH). [Link]
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The Analytical Tandem: A Guide to Cross-Validation of NMR and Mass Spectrometry for Unambiguous Structural Confirmation
In the landscape of drug discovery, natural product chemistry, and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of promising research endeavors. While individual analytical techniques provide powerful insights, a truly robust structural confirmation relies on the synergistic integration of orthogonal methods.[1][2] This guide provides an in-depth exploration of the cross-validation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone techniques in the chemist's analytical arsenal.[3] By understanding the fundamental principles of each technique and leveraging their complementary nature, researchers can achieve a level of structural confidence that is unattainable with either method alone.[4][5]
The Principle of Orthogonality: Why Two is Better Than One
The strength of combining NMR and MS lies in their fundamentally different, yet complementary, approaches to molecular analysis.[6] MS provides exquisitely precise information about a molecule's mass and elemental composition, while NMR reveals the intricate details of its atomic connectivity and spatial arrangement.[3][7]
Mass Spectrometry (MS): The Molecular Scale
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with exceptional accuracy, often to within a few parts per million (ppm).[9][10] This is the first crucial piece of the structural puzzle. Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their daughter ions analyzed, provide valuable clues about the molecule's substructures.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy, on the other hand, probes the magnetic properties of atomic nuclei within a molecule.[13][14] It provides a detailed map of the chemical environment of each atom, revealing how they are connected to one another. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the types and numbers of different atoms present.[15][16] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, go a step further by establishing through-bond correlations between atoms, effectively building a blueprint of the molecule's covalent framework.[17] NOESY and ROESY experiments provide through-space correlations, offering insights into the molecule's three-dimensional conformation.
The following table summarizes the complementary information provided by each technique:
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight and elemental formula.[18] | Atomic connectivity and 3D structure.[19] |
| Strengths | High sensitivity, high throughput, accurate mass determination.[7] | Unambiguous structure determination, detailed stereochemical information.[20] |
| Limitations | Does not directly provide connectivity information, struggles with isomers.[3] | Lower sensitivity, requires larger sample amounts, can be time-consuming.[7] |
| Key Experiments | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS). | ¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY. |
A Self-Validating Workflow for Structural Confirmation
A robust cross-validation strategy is a self-validating system, where the data from each technique is used to confirm and refine the hypotheses generated by the other. The following workflow outlines a systematic approach to integrating NMR and MS data for unambiguous structural confirmation.
Experimental Protocols
1. Sample Preparation: The Foundation of Quality Data
The quality of both NMR and MS data is highly dependent on the purity of the sample. A single, pure batch of the compound of interest should be used for both analyses to ensure data comparability.[21]
-
For Mass Spectrometry: The sample is typically dissolved in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL to 1 mg/mL. The choice of solvent and concentration may vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
For NMR Spectroscopy: The sample (typically 1-10 mg for small molecules) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to minimize solvent signals in the ¹H NMR spectrum. The solution is then transferred to a high-precision NMR tube.
2. Mass Spectrometry Data Acquisition and Analysis
-
High-Resolution Mass Spectrometry (HRMS):
-
Infuse the sample into the mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).[22]
-
Use the accurate mass of the molecular ion to calculate the elemental composition using software that considers isotopic abundances.[18] This will generate a list of possible molecular formulas.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of interest as the precursor ion.
-
Induce fragmentation of the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire a mass spectrum of the resulting fragment ions.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that correspond to specific substructures of the molecule.[8]
-
3. NMR Data Acquisition and Analysis
-
1D NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers (through integration).[15]
-
Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms in the molecule. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is a crucial experiment for connecting the different spin systems identified in the COSY spectrum and building the carbon skeleton.[23]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): If stereochemistry is a question, acquire a NOESY or ROESY spectrum to identify protons that are close to each other in space, providing information about the molecule's 3D conformation.
-
The Cross-Validation Process in Action: A Case Study
Consider the hypothetical structural elucidation of a novel natural product.
In this example, the HRMS data provides a limited number of possible molecular formulas. The MS/MS data suggests the presence of an ester group. The 1D and 2D NMR data independently confirm the presence of an ethyl group, a methoxy group, and a substituted benzene ring, and crucially, the HMBC data allows for the unambiguous connection of these fragments. The proposed structure is then cross-validated against both the MS and NMR data. The observed fragmentation in the MS/MS spectrum is consistent with the cleavage of the proposed ester linkage, and all NMR chemical shifts and correlations are in agreement with the final structure. This iterative process of hypothesis generation and cross-validation provides a high degree of confidence in the final structural assignment.
Common Pitfalls and How to Avoid Them
Even with the power of combined NMR and MS, pitfalls can arise. It is crucial to be aware of these potential issues to avoid erroneous structural assignments.[23][24][25]
-
Over-reliance on one technique: Never base a structural assignment solely on MS or NMR data. Always seek confirmation from the orthogonal technique.
-
Ignoring minor signals: Small impurities can sometimes be misinterpreted as part of the main compound. Careful sample purification and analysis of signal integrations are essential.
-
Ambiguous correlations: In complex molecules, 2D NMR correlations can sometimes be ambiguous. Acquiring data at a higher magnetic field strength or using different 2D NMR experiments can help to resolve these ambiguities.
-
Isomeric confusion: Mass spectrometry cannot distinguish between isomers.[3] This is where NMR is indispensable for determining the exact connectivity and stereochemistry.
Reporting Standards for Publication
For scientific integrity and reproducibility, it is essential to report the data from both techniques comprehensively in publications.[26][27][28] This should include:
-
Mass Spectrometry: The type of instrument and ionization method, the exact mass of the molecular ion and its calculated elemental composition, and the fragmentation data for key compounds.
-
NMR Spectroscopy: The instrument frequency, the solvent used, and a complete list of chemical shifts (δ) and coupling constants (J) for all ¹H and ¹³C signals. For new compounds, submission of the raw spectral data to a public repository is highly encouraged.
Conclusion
The cross-validation of NMR and mass spectrometry data is not merely a confirmatory step; it is an integral part of the structure elucidation process. By leveraging the complementary strengths of these two powerful analytical techniques, researchers can navigate the complexities of molecular structure with a high degree of confidence. This integrated approach minimizes the risk of error and provides a solid foundation for further research and development. In an era of increasing molecular complexity, the synergistic application of NMR and MS will remain the gold standard for unambiguous structural confirmation.
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Chapter 13: Anisotropic NMR Methods: Orthogonal Verification of Novel and Complex Natural Product Structures. Royal Society of Chemistry. Available at: [Link]
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Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS 3 , Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. MDPI. Available at: [Link]
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migration potential of Methyl 4-(dimethylamino)benzoate in food packaging
An In-Depth Technical Guide to the Migration Potential of Methyl 4-(dimethylamino)benzoate in Food Packaging
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the migration potential of this compound (MDB), a substance utilized in the printing inks of food packaging materials. Directed at researchers, scientists, and professionals in drug development and food safety, this document delves into the physicochemical properties influencing migration, comparative experimental data, standardized testing protocols, and the landscape of lower-migration alternatives. Our objective is to furnish a technical resource grounded in scientific integrity, offering both foundational knowledge and actionable insights for the assessment of food contact materials.
Introduction: The Unseen Journey of Packaging Components
UV-cured inks and coatings are extensively used in the printing of food packaging due to their rapid curing speeds and high-quality finish. This technology relies on photoinitiators, substances that absorb UV light to generate reactive species and polymerize the ink. This compound (MDB), and its close analogue Ethyl 4-(dimethylamino)benzoate (EDB), function as highly efficient co-initiators in these systems.[1][2]
While these substances are applied to the non-food contact surface of packaging, there is a potential for their migration into the food product. This mass transfer process, known as migration, is a critical concern for food safety.[3] Regulatory bodies worldwide have established stringent controls on substances that can migrate from packaging into food, as some of these compounds may pose health risks.[4][5] Between 2000 and 2011, the Rapid Alert System for Food and Feed (RASFF) in the European Union issued 143 notifications concerning the migration of photoinitiators from food packaging.[4]
This guide offers a comparative analysis of the migration potential of MDB/EDB, contextualized with other commonly used photoinitiators. We will explore the mechanisms of migration, present detailed experimental data and protocols for its quantification, and discuss the development of safer, low-migration alternatives.
Physicochemical Properties and the Theory of Migration
The tendency of a substance to migrate is intrinsically linked to its physicochemical properties and its interaction with both the packaging material (the polymer matrix) and the food (or food simulant). Key parameters include molecular weight, polarity (often expressed as log Ko/w), and the physical state of the polymer and food.[6]
| Property | This compound (MDB) | Ethyl 4-(dimethylamino)benzoate (EDB) | Benzophenone (BP) |
| CAS Number | 1202-25-1[7] | 10287-53-3 | 119-61-9[2] |
| Molecular Formula | C₁₀H₁₃NO₂[8] | C₁₁H₁₅NO₂ | C₁₃H₁₀O |
| Molecular Weight | 179.22 g/mol [7] | 193.24 g/mol | 182.22 g/mol [2] |
| Melting Point | 102 °C[7] | 62-64 °C | 48.5 °C |
| logP (o/w) | 2.37[9] | ~2.7 (Estimated) | ~3.18 |
Note: Data for EDB is often used as a proxy for MDB in migration studies due to their structural similarity and use.
Migration from a packaging material into food is fundamentally a diffusion process, which can be described by Fick's second law.[10][11] The process is governed by the diffusion coefficient (D) of the migrant in the polymer and the partition coefficient (Kp/f) between the polymer and the food.
Migration Pathway Visualization
The following diagram illustrates the fundamental steps involved in the migration of a photoinitiator from the external printed layer of a package to the food within.
Caption: Conceptual workflow of migrant transfer from packaging to food.
Comparative Analysis of Migration Potential: Experimental Evidence
Numerous studies have quantified the migration of photoinitiators from various packaging types into food simulants. Food simulants are standardized liquids (e.g., aqueous solutions, ethanol, and olive oil) that mimic the properties of different food categories.
A study on polyethylene (PE)-coated paper investigated the migration of Benzophenone (BP), Ethyl 4-dimethylaminobenzoate (EDAB), and 4-chlorobenzophenone (CBP) into 4% acetic acid (a simulant for acidic foods).[12] The results demonstrated that migration is significantly influenced by temperature, with migration rates at 100°C being approximately 10% higher than at 40°C.[12] The migration rates were ranked as BP > EDAB > CBP, which correlates inversely with their molecular weights, although other factors like chemical structure also play a role.[12]
Another study characterized the migration of 4-Methylbenzophenone and EDB from low-density polyethylene (LDPE) into six food simulants at different temperatures.[1] This research highlighted that the migration process is highly dependent on storage conditions, the specific properties of the photoinitiator, and the pH of the food.[1]
Table of Comparative Migration Data
| Migrant | Packaging Material | Food Simulant | Temperature (°C) | Time | Migration Level | Diffusion Coefficient (D) (cm²/s) | Reference |
| Benzophenone (BP) | PE-coated paper | 4% Acetic Acid | 40 | 180 min | Equilibrium Reached | - | [12] |
| Benzophenone (BP) | PE-coated paper | 4% Acetic Acid | 100 | 180 min | ~10% > than at 40°C | - | [12] |
| Ethyl 4-(dimethylamino) benzoate (EDB) | PE-coated paper | 4% Acetic Acid | 40 | 180 min | Equilibrium Reached | - | [12] |
| Ethyl 4-(dimethylamino) benzoate (EDB) | PE-coated paper | 4% Acetic Acid | 100 | 180 min | ~10% > than at 40°C | - | [12] |
| Benzophenone (BP) | - | 95% Ethanol | 5 | - | - | 3.0 x 10⁻⁹ | [6][10] |
| Irgacure 907 | - | 95% Ethanol | 5 | - | - | 4.2 x 10⁻¹¹ | [6][10] |
Experimental Protocol for Migration Testing
To ensure the safety of food packaging, rigorous migration testing is essential. The following protocol outlines a standardized workflow for assessing the migration of substances like MDB from a packaging material into a food simulant.
Causality in Protocol Design
The choice of food simulant is critical and is dictated by the type of food the packaging is intended for (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods or those with a high fat content, and 95% ethanol for fatty foods).[6][10] Temperature and time conditions are selected to represent the actual and foreseeable conditions of use, including long-term storage at room temperature or short-term heating.[4]
Step-by-Step Migration Testing Workflow
-
Preparation of Test Specimens:
-
Cut the packaging material into test specimens of a known surface area (e.g., 1 dm²).
-
Ensure the printed side does not come into direct contact with the simulant unless testing for set-off migration.
-
Clean the food-contact surface of the specimen with a suitable solvent (e.g., ethanol) and allow it to dry completely to remove any surface contamination.
-
-
Migration Cell Assembly:
-
Place the test specimen in a migration cell, separating the printed side from the food simulant. The food-contact side should face the simulant.
-
Add a known volume of the pre-heated food simulant to the cell, ensuring the entire surface of the specimen is in contact with the liquid.
-
-
Incubation:
-
Seal the migration cell to prevent evaporation of the simulant.
-
Place the cell in an incubator or oven set to the desired test temperature (e.g., 40°C) for the specified duration (e.g., 10 days).
-
-
Sample Collection and Storage:
-
After the incubation period, cool the cell to room temperature.
-
Carefully remove the food simulant from the cell and transfer it to a clean, inert container (e.g., a glass vial).
-
Store the sample at a low temperature (e.g., 4°C) prior to analysis to prevent degradation of the migrant.
-
Migration Testing Workflow Diagram
Caption: Standardized workflow for conducting a migration test.
Analytical Methodologies for Quantification
Accurate quantification of migrants at low concentrations (often in the parts-per-billion range) is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable technique.[13]
Protocol: HPLC-UV Analysis of MDB in Food Simulants
-
Sample Preparation:
-
Take a known aliquot of the food simulant collected from the migration cell.
-
If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering matrix components.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC System: A standard system with a pump, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separating non-polar to moderately polar compounds like MDB.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at the wavelength of maximum absorbance for MDB.
-
-
Method Validation:
-
Calibration: Prepare a series of standard solutions of MDB in the clean food simulant and inject them to create a calibration curve.
-
Linearity: Assess the linear range of the calibration curve (R² > 0.99).
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy and Precision: Analyze spiked samples at different concentrations to determine the recovery and repeatability of the method.
-
The Next Generation: Low-Migration Alternatives
In response to regulatory pressure and consumer demand for safer products, the ink industry has developed photoinitiators with a reduced potential for migration. The primary strategy is to increase the molecular weight of the photoinitiator, which significantly lowers its diffusion coefficient in the polymer matrix.[4]
-
Polymeric Photoinitiators: These have very high molecular weights (often >1000 amu) and are physically entangled within the cured ink matrix, posing little risk of migration.[4] However, they can be more expensive and may have lower curing efficiency.[4]
-
Polymerisable Photoinitiators: These molecules contain a reactive group that allows them to be covalently bonded into the polymer network during the curing process, effectively immobilizing them.
-
Multifunctional Photoinitiators: These contain multiple photo-reactive groups, leading to a higher degree of cross-linking and better incorporation into the cured ink film.
Formulations for UV-curable inks with low migration potential have been developed that can achieve migratable levels below the typical 10 ppb threshold for individual substances.[14]
Regulatory Framework and Risk Assessment
The use of substances in food contact materials is regulated to ensure they do not endanger human health or alter the food's composition or quality.[15]
-
In the European Union: Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out rules for their composition and testing. It includes an overall migration limit (OML) of 10 mg/dm² of food contact surface, and specific migration limits (SMLs) for certain authorized substances.[15]
-
In the United States: The Food and Drug Administration (FDA) regulates food contact materials as indirect food additives.[16] A substance must be used in accordance with a regulation, be Generally Recognized As Safe (GRAS), or be covered by an effective Food Contact Notification (FCN).[5][16]
Migration studies, such as those described in this guide, provide the essential data needed to perform a risk assessment and demonstrate compliance with these regulations.
Conclusion
The migration of this compound and other photoinitiators from food packaging is a complex phenomenon governed by the laws of diffusion and influenced by a multitude of factors. This guide has demonstrated that while these substances have the potential to migrate, standardized testing protocols and advanced analytical methods allow for their precise quantification. The experimental data shows a clear dependence of migration on temperature and the nature of the food simulant.
For researchers and industry professionals, a thorough understanding of these principles is paramount for developing safe and compliant food packaging. The ongoing development of low-migration alternatives represents a significant step forward in minimizing consumer exposure to unintended substances. Ultimately, a combination of careful material selection, robust experimental validation, and adherence to regulatory standards is the cornerstone of ensuring the safety of the global food supply.
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Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. (MDPI) [Link]
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(a) Migration of 4-methyl benzophenone (4-MBP) and ethyl-4-(dimethylamino) benzoate (EDB) at −18 °C. (ResearchGate) [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Methyl 4-(dimethylamino)benzoate
As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work extends beyond the bench to the responsible management of the chemical reagents we use. Methyl 4-(dimethylamino)benzoate (CAS No. 1202-25-1), a common building block in organic synthesis, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal.[1] Improper disposal of this aromatic amine derivative can lead to environmental contamination and pose unnecessary risks.[2]
This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is emphasized to foster a deep understanding of why these procedures are essential for laboratory safety and environmental stewardship.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While some safety data sheets (SDS) for this compound lack comprehensive toxicity data, the principle of prudent practice dictates that we treat it as a hazardous substance.[3][4] Related aromatic amine compounds are known to be toxic to aquatic life with long-lasting effects.[5][6] Therefore, the primary risk is environmental contamination if the compound enters waterways.[3][7]
| Hazard Category | Classification & Precautionary Statement |
| Acute Hazards | While specific data is limited, standard chemical handling precautions are necessary. Avoid contact with skin, eyes, and clothing.[8] |
| Environmental Hazards | Potentially harmful or toxic to aquatic life.[5] P273: Avoid release to the environment. [5] |
| Regulatory Status | Considered a laboratory chemical waste that must be managed according to local, state, and federal regulations.[9][10][11] |
Part 2: Pre-Disposal Handling and Waste Segregation
The cornerstone of safe chemical disposal is rigorous segregation. Mixing incompatible waste streams can trigger dangerous chemical reactions. This compound, as an amine, must be segregated from specific chemical classes to prevent such events.[12]
The Causality of Segregation: The lone pair of electrons on the nitrogen atom in this compound gives it basic properties. Mixing it with acids can cause a rapid and exothermic neutralization reaction. Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions. Therefore, segregation is not merely an organizational task; it is a critical safety measure.
Protocol for Waste Collection and Segregation:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are appropriate.[12][13]
-
Labeling: The waste container label must be unambiguous. It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
Associated hazards (e.g., "Environmental Hazard")
-
The accumulation start date.
-
-
Segregation: Store the designated waste container in a secondary containment bin to prevent spills.[13] Ensure this bin is physically separated from the storage of incompatible materials.[14]
| Incompatible Material Classes | Rationale for Segregation |
| Acids | Potential for violent or exothermic acid-base reaction.[12] |
| Strong Oxidizing Agents | Risk of vigorous reaction, fire, or explosion.[12] |
| Other Reactive Wastes | To prevent unknown hazardous reactions, do not mix with other chemical waste streams.[15] |
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to disposing of this compound in various forms, from surplus product to contaminated labware.
Step 1: Ensure Proper Personal Protective Equipment (PPE)
Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure reagent.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of waste material. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[7][8] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Ventilation | Work within a certified chemical fume hood. | Minimizes inhalation of any dusts or vapors.[6] |
Step 2: Disposal of Unused or Waste Product
Surplus, off-specification, or contaminated this compound must be disposed of as hazardous chemical waste.
-
Do NOT Dispose Down the Drain: This is the most critical rule. Sewer disposal can lead to significant harm to aquatic ecosystems.[3][12]
-
Transfer to Waste Container: Carefully transfer the solid waste into the designated, labeled hazardous waste container. Avoid creating dust.
-
Store Securely: Keep the waste container tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[12][13]
Step 3: Decontamination and Disposal of Empty Containers
An "empty" container that once held this compound is not truly empty; it contains residue that must be managed as hazardous waste.[14]
-
Triple Rinsing: The standard procedure is to triple-rinse the container.[3][7]
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) three consecutive times.
-
Crucially, collect all rinsate. This rinsate is now considered hazardous waste.
-
Transfer the collected rinsate into a designated halogenated or non-halogenated solvent waste container, as per your institution's waste management plan.
-
-
Final Container Disposal: Once triple-rinsed, the container is considered decontaminated.
Step 4: Disposal of Contaminated Labware and Spill Debris
Items such as weigh boats, contaminated gloves, and absorbent materials used to clean up spills are also hazardous waste.[4]
-
Collection: Place all contaminated solid waste into a designated solid hazardous waste container or a securely lined cardboard box that is clearly marked as "Hazardous Waste."[16]
-
Final Disposal: This waste must be collected by a licensed hazardous waste disposal company.[5][9]
Step 5: Arrange for Professional Disposal
All collected hazardous waste containing this compound must be turned over to your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8][17] These services will ensure the material is transported and disposed of via approved methods, such as controlled incineration with flue gas scrubbing, which is the recommended method for this type of chemical.[3][7]
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Navigating the Safe Handling of Methyl 4-(dimethylamino)benzoate: A Guide for Laboratory Professionals
As a cornerstone in the synthesis of various organic compounds, Methyl 4-(dimethylamino)benzoate is a common reagent in research and development laboratories. While essential for scientific advancement, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment.
Hazard Identification and Risk Assessment
The foundational step in safe chemical handling is a comprehensive understanding of the substance's intrinsic hazards. While some safety data sheets (SDS) for this compound lack detailed GHS classification, related compounds and available data suggest it should be handled with care. One source indicates it is harmful by inhalation, in contact with skin, and if swallowed[1]. A conservative approach, treating it as a potentially hazardous substance, is paramount.
For its close structural analog, Ethyl 4-(dimethylamino)benzoate, the hazards are more clearly defined and include skin irritation, serious eye irritation, and potential respiratory irritation[2]. Furthermore, some classifications for the ethyl analog indicate potential reproductive toxicity and long-term adverse effects on aquatic life[3]. Given the structural similarity, it is prudent to handle this compound with the assumption of similar potential hazards.
| Hazard Category | Potential Hazard Description | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Irritation | May cause skin irritation upon contact. | [2][4] |
| Eye Irritation | May cause serious eye irritation. | [2][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | [2] |
Core Directive: Personal Protective Equipment (PPE)
The consistent recommendation across all safety documentation is the mandatory use of appropriate PPE. This is your primary line of defense against accidental exposure.
-
Eye and Face Protection: Always wear tightly fitting safety goggles or glasses with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[5][6]. A face shield may be required for operations with a high risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many organic solids[7]. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin[8]. Wash hands thoroughly after removing gloves[5][9].
-
Lab Coat/Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, impervious or flame-resistant clothing may be necessary[5][6]. Ensure clothing covers all exposed skin[10].
-
-
Respiratory Protection: While this compound is a solid with low vapor pressure at room temperature, respiratory protection may be required when handling fine powders that can become airborne, especially if engineering controls are insufficient[6]. If a respirator is needed, it should be a full-face respirator or an air-purifying respirator with an appropriate filter (e.g., P3 type), used in accordance with a formal respiratory protection program.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimizing risk. The following step-by-step guide outlines the safe handling protocol for this compound.
Preparation and Engineering Controls
-
Location: All handling of this compound powder should be conducted within a certified chemical fume hood to control potential dust inhalation[1][7].
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[4].
-
Spill Kit: Have a spill kit appropriate for solid organic compounds readily available. This should include an absorbent material, waste bags, and the necessary PPE.
Step-by-Step Handling Protocol
-
Don PPE: Before handling the chemical, put on all required PPE as detailed above: safety goggles, chemical-resistant gloves, and a lab coat.
-
Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before moving it into the fume hood.
-
Weighing and Transfer:
-
Place a weigh boat or appropriate glassware on an analytical balance inside the fume hood.
-
Carefully open the container, avoiding any sudden movements that could generate dust. Point the container opening away from your face[9].
-
Use a clean spatula to transfer the desired amount of the solid chemical.
-
If any powder is spilled, clean it up immediately following your institution's spill response procedures.
-
-
Closing and Storage:
-
Securely close the primary container immediately after use[2].
-
Wipe the exterior of the container with a damp cloth to remove any residual powder before removing it from the fume hood.
-
Store the chemical in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[1][4]. The storage area should be locked or otherwise secured[4].
-
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Chemical waste must be segregated according to institutional and local regulations[9]. Dispose of this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container[4][7].
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a secondary containment unit within a well-ventilated area.
-
Regulatory Compliance: Never dispose of this chemical down the drain[9]. All chemical waste must be handled by a licensed waste disposal company in accordance with local, regional, and national regulations[4][11].
By adhering to these protocols, researchers and scientists can confidently handle this compound, mitigating risks and fostering a culture of safety within the laboratory.
References
-
methyl 4-[(dimethylamino)methyl]benzoate Safety Data Sheets(SDS) - LookChem. Available at: [Link]
-
CAS#:1202-25-1 | Benzoic acid,4-(dimethylamino)-, methyl ester | Chemsrc. (2025, August 26). Available at: [Link]
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Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem - NIH. Available at: [Link]
-
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (2024, January 11). Available at: [Link]
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Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Available at: [Link]
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SAFETY DATA SHEET - Fisher Scientific. (2023, September 22). Available at: [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4). Available at: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. Available at: [Link]
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Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
